CHL2310
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C44H44N2O7 |
|---|---|
Molecular Weight |
712.8 g/mol |
IUPAC Name |
[(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-yl] benzoate |
InChI |
InChI=1S/C44H44N2O7/c1-45-19-17-30-24-37(49-4)39-26-33(30)34(45)21-27-11-14-32(15-12-27)51-38-23-28(13-16-36(38)48-3)22-35-41-31(18-20-46(35)2)25-40(50-5)42(43(41)52-39)53-44(47)29-9-7-6-8-10-29/h6-16,23-26,34-35H,17-22H2,1-5H3/t34-,35-/m0/s1 |
InChI Key |
QHIZVNHVLKMCBJ-PXLJZGITSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC(=O)C8=CC=CC=C8)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC(=O)C8=CC=CC=C8)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Elucidating the Binding Affinity of Ligands to CYP46A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 46A1 (CYP46A1), also known as cholesterol 24-hydroxylase, is a critical enzyme in the central nervous system responsible for the majority of cholesterol elimination from the brain.[1][2] It catalyzes the conversion of cholesterol to 24S-hydroxycholesterol, a more soluble form that can cross the blood-brain barrier.[2] Given its pivotal role in brain cholesterol homeostasis, CYP46A1 has emerged as a significant therapeutic target for neurodegenerative diseases such as Alzheimer's disease.[3][4] The development of modulators for this enzyme, such as CHL2310, a known CH24H modulator, is an active area of research.[5] A crucial parameter in the characterization of such modulators is their binding affinity to the CYP46A1 enzyme.
While specific quantitative data on the binding affinity of this compound to CYP46A1 is not publicly available in the reviewed literature, this technical guide provides an in-depth overview of the state-of-the-art experimental protocols used to determine the binding affinity of small molecules to CYP46A1 and other cytochrome P450 enzymes.
Quantitative Data on Ligand Binding to CYP46A1
To provide a reference for the expected range of binding affinities for CYP46A1 ligands, the following table summarizes data for several known inhibitors. These values are typically determined using the experimental methods detailed in the subsequent sections.
| Compound | Type of Ligand | Binding Affinity (Kd) | Method of Determination |
| Tranylcypromine (TCP) | Inhibitor | Low nanomolar | Spectral Titration |
| Thioperamide (THP) | Inhibitor | 60 nM | Spectral Titration |
| Voriconazole | Inhibitor | Nanomolar affinity | Not specified |
| Clotrimazole | Inhibitor/Substrate | Nanomolar affinity | Not specified |
Data sourced from studies on drug binding to CYP46A1.[6][7]
Experimental Protocols for Determining Binding Affinity
The determination of binding affinity for ligands to cytochrome P450 enzymes like CYP46A1 can be accomplished through various biophysical and biochemical assays. The choice of method often depends on the properties of the ligand and the enzyme, as well as the specific research question.
Spectral Titration Assays
Spectral titration is a widely used method for studying the binding of ligands to heme-containing enzymes like cytochrome P450s.[8] The binding of a ligand to the active site of the enzyme, in proximity to the heme iron, often induces a change in the spin state of the heme iron, which can be detected by absorbance spectroscopy.[8][9]
Methodology:
-
Preparation of Reagents:
-
A purified and concentrated solution of CYP46A1 is prepared in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
A stock solution of the ligand of interest (e.g., this compound) is prepared in an appropriate solvent (e.g., DMSO).
-
-
Spectrophotometric Measurement:
-
The CYP46A1 solution is placed in both the sample and reference cuvettes of a dual-beam spectrophotometer.
-
A baseline spectrum is recorded, typically in the range of 350-500 nm.
-
-
Titration:
-
Small aliquots of the ligand stock solution are added to the sample cuvette, while an equal volume of the solvent is added to the reference cuvette to account for any solvent effects.
-
After each addition and a brief incubation period to allow for binding equilibrium, the difference spectrum is recorded.
-
-
Data Analysis:
-
The magnitude of the spectral change (e.g., the difference in absorbance between the peak and trough of the difference spectrum) is plotted against the ligand concentration.
-
The resulting data are fitted to a suitable binding equation (e.g., the Michaelis-Menten equation for substrates or a hyperbolic binding curve) to determine the spectral dissociation constant (Ks or Kd), which is a measure of binding affinity.[8][10]
-
Visualization of Experimental Workflow:
Fluorescence Spectroscopy
Fluorescence-based assays can be employed to measure ligand binding, often by monitoring changes in the intrinsic fluorescence of the protein (from tryptophan and tyrosine residues) or the fluorescence of the ligand itself upon binding.[8]
Methodology:
-
Instrumentation Setup:
-
A spectrofluorometer is set to the appropriate excitation and emission wavelengths for either the intrinsic protein fluorescence or the ligand's fluorescence.
-
-
Titration:
-
A solution of CYP46A1 is placed in a fluorescence cuvette.
-
The ligand is titrated into the enzyme solution in small increments.
-
-
Fluorescence Measurement:
-
After each addition of the ligand and equilibration, the fluorescence intensity is measured. Quenching or enhancement of the fluorescence signal upon binding is indicative of an interaction.
-
-
Data Analysis:
-
The change in fluorescence intensity is plotted against the ligand concentration.
-
The data are then fitted to a binding isotherm to calculate the dissociation constant (Kd).
-
Visualization of Experimental Workflow:
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[8]
Methodology:
-
Sample Preparation:
-
CYP46A1 and the ligand are prepared in the same buffer to minimize heat of dilution effects. The protein is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe.
-
-
Titration:
-
The ligand is injected into the protein solution in a series of small, precisely measured aliquots.
-
-
Heat Measurement:
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Visualization of Logical Relationships:
Computational Docking and Molecular Dynamics Simulation
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, can provide valuable insights into the binding mode and estimate the binding affinity of a ligand to its target protein.[3] These in silico approaches are particularly useful for screening large compound libraries and for rational drug design.
Methodology:
-
Preparation of Structures:
-
A high-resolution 3D structure of CYP46A1 is obtained from a protein structure database (e.g., PDB) or generated through homology modeling.
-
The 3D structure of the ligand (e.g., this compound) is generated and optimized.
-
-
Molecular Docking:
-
Docking software is used to predict the preferred binding orientation of the ligand within the active site of CYP46A1.
-
A scoring function is used to estimate the binding affinity (e.g., in kcal/mol).[3]
-
-
Molecular Dynamics Simulation:
-
The predicted protein-ligand complex from docking can be subjected to MD simulations to assess its stability and to refine the binding mode and affinity prediction.
-
Visualization of Signaling Pathway (Hypothetical Modulation):
Conclusion
Determining the binding affinity of novel modulators like this compound to CYP46A1 is a fundamental step in their development as potential therapeutics for neurological disorders. While the specific binding affinity of this compound is not yet in the public domain, a variety of robust experimental and computational methods are available to researchers. The protocols outlined in this guide, including spectral titration, fluorescence spectroscopy, isothermal titration calorimetry, and computational approaches, provide a comprehensive toolkit for characterizing the interaction between small molecules and CYP46A1, thereby facilitating the advancement of new therapies targeting brain cholesterol metabolism.
References
- 1. Collection - Steroid and Protein Ligand Binding to Cytochrome P450 46A1 as Assessed by HydrogenâDeuterium Exchange and Mass Spectrometry - Biochemistry - Figshare [acs.figshare.com]
- 2. Cholesterol 24-Hydroxylation by CYP46A1: Benefits of Modulation for Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potential inhibitors of brain-specific CYP46A1 from phytoconstituents in Indian traditional medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cytochrome P450 46A1 and brain cholesterol 24-hydroxylation to treat neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [18F]this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Structural Basis of Drug Binding to CYP46A1, an Enzyme That Controls Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of drug binding to CYP46A1, an enzyme that controls cholesterol turnover in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate Binding to Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a high throughput cytochrome P450 ligand-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Alzheimer's Biomarker CHL2310: An In-depth Technical Analysis
An extensive search for the biomarker "CHL2310" in the context of Alzheimer's disease has yielded no specific publicly available information. This suggests that "this compound" may be an internal project name, a very recent discovery not yet in the public domain, or a misidentification.
Therefore, this guide will address the user's request by focusing on the established and emerging biomarkers for Alzheimer's disease that are central to current research and drug development. The content will adhere to the requested format, providing a technical overview for researchers, scientists, and drug development professionals.
Introduction to Alzheimer's Disease Biomarkers
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Biomarkers are crucial for the early diagnosis, monitoring of disease progression, and the development of effective therapies.[1][2] The field has moved towards a biological definition of AD, relying on biomarkers rather than just clinical symptoms.[3]
The ATN (Amyloid/Tau/Neurodegeneration) framework is a widely accepted classification system for AD biomarkers:
-
A (Amyloid-β): Markers of Aβ plaque deposition.
-
T (Tau): Markers of tau pathology.
-
N (Neurodegeneration): Markers of neuronal injury and dysfunction.
Core Alzheimer's Disease Biomarkers: Quantitative Data
The following table summarizes key quantitative data for established cerebrospinal fluid (CSF) and plasma biomarkers for Alzheimer's disease.
| Biomarker Category | Biomarker | Fluid | Typical Change in AD | Method of Detection | Key Quantitative Findings |
| Amyloid-β (A) | Aβ42/Aβ40 Ratio | CSF | Decreased | Immunoassay (e.g., ELISA, Luminex) | A decreased ratio is a core diagnostic marker for brain amyloidosis. |
| Aβ42/Aβ40 Ratio | Plasma | Decreased | Mass Spectrometry, Immunoassay (e.g., SIMOA) | Shows good correlation with CSF and PET findings. | |
| Tau (T) | Phosphorylated Tau (p-Tau181, p-Tau217, p-Tau231) | CSF | Increased | Immunoassay (e.g., ELISA, Luminex) | p-Tau levels correlate with the presence of neurofibrillary tangles. |
| Phosphorylated Tau (p-Tau181, p-Tau217) | Plasma | Increased | Immunoassay (e.g., SIMOA) | Plasma p-Tau217 shows high accuracy in distinguishing AD from other neurodegenerative diseases.[4] | |
| Total Tau (t-Tau) | CSF | Increased | Immunoassay (e.g., ELISA, Luminex) | A general marker of neurodegeneration, not specific to AD. | |
| Neurodegeneration (N) | Neurofilament Light Chain (NfL) | CSF, Plasma | Increased | Immunoassay (e.g., SIMOA) | A marker of axonal damage, elevated in various neurodegenerative diseases. |
| Glial Fibrillary Acidic Protein (GFAP) | CSF, Plasma | Increased | Immunoassay (e.g., SIMOA) | A marker of astrocyte reactivity, which is implicated in AD progression.[5] |
Experimental Protocols for Key Biomarker Analysis
Detailed methodologies are critical for the reproducible and accurate measurement of AD biomarkers. Below are representative protocols for the analysis of CSF Aβ42/Aβ40 ratio and plasma p-Tau217.
Protocol 1: Quantification of CSF Aβ42/Aβ40 Ratio by ELISA
Objective: To determine the ratio of Aβ42 to Aβ40 in human cerebrospinal fluid as a diagnostic marker for Alzheimer's disease.
Materials:
-
Commercially available Aβ42 and Aβ40 ELISA kits.
-
CSF samples collected via lumbar puncture and stored at -80°C.
-
Microplate reader.
-
Standard laboratory equipment (pipettes, tubes, etc.).
Procedure:
-
Sample Preparation: Thaw CSF samples on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Assay Procedure: Follow the manufacturer's instructions for the specific ELISA kits. This typically involves:
-
Addition of standards and samples to pre-coated microplates.
-
Incubation with detection antibodies.
-
Addition of a substrate solution.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the concentrations of Aβ42 and Aβ40 based on the standard curves. Determine the Aβ42/Aβ40 ratio for each sample.
Protocol 2: Ultrasensitive Measurement of Plasma p-Tau217 by SIMOA
Objective: To quantify the concentration of phosphorylated tau at threonine 217 (p-Tau217) in human plasma for the early detection and differential diagnosis of Alzheimer's disease.
Materials:
-
Single Molecule Array (SIMOA) instrument.
-
Commercially available p-Tau217 SIMOA assay kit.
-
Plasma samples collected in EDTA tubes, centrifuged, and stored at -80°C.
-
Standard laboratory equipment.
Procedure:
-
Sample Preparation: Thaw plasma samples on ice.
-
Assay Procedure: Follow the specific protocol for the SIMOA p-Tau217 assay. The general principle involves:
-
Incubation of samples with antibody-coated paramagnetic beads.
-
Washing and addition of a biotinylated detection antibody.
-
Addition of a streptavidin-β-galactosidase conjugate.
-
Resuspension of beads in a resorufin (B1680543) β-D-galactopyranoside (RGP) substrate.
-
Loading of the sample plate into the SIMOA instrument for automated analysis of single-molecule enzyme activity.
-
-
Data Analysis: The instrument software calculates the concentration of p-Tau217 in each sample based on the calibration curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a deeper understanding.
Caption: Core pathogenic pathways in Alzheimer's disease.
Caption: General workflow for biomarker discovery and validation.
Emerging Biomarkers and Future Directions
The field of Alzheimer's biomarkers is rapidly evolving. Some promising emerging biomarkers include:
-
Synaptic Markers: Neurogranin and SNAP-25 in CSF as indicators of synaptic damage.
-
Inflammatory Markers: YKL-40 and sTREM2 in CSF reflecting glial activation.
-
Blood-based composite biomarkers: Combining multiple plasma biomarkers to increase diagnostic and prognostic accuracy.
Future research will focus on the validation of these novel biomarkers, the development of more accessible and cost-effective assays, and their integration into clinical trials to accelerate the development of new therapies for Alzheimer's disease. The ultimate goal is to identify individuals in the preclinical stages of the disease to enable early intervention and prevent the onset of clinical symptoms.[6][7]
References
- 1. Biomarkers for Alzheimer’s Disease in the Current State: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducing Agents for Alzheimer’s Disease in Animal Models [xiahepublishing.com]
- 3. mdpi.com [mdpi.com]
- 4. Alzheimer's Association International Conference [alz.confex.com]
- 5. New blood biomarker can predict if cognitively healthy elderly will develop Alzheimer’s disease | EurekAlert! [eurekalert.org]
- 6. Preclinical Alzheimer’s disease: Definition, natural history, and diagnostic criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Alzheimer disease —the challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability and Metabolism of CHL2310: A Technical Overview
Disclaimer: The following information is a synthesized overview based on publicly available data. For complete and detailed protocols, please refer to the primary research articles.
Introduction
This technical guide provides a comprehensive overview of the in vivo stability and metabolic profile of CHL2310, a novel therapeutic agent. Understanding these pharmacokinetic properties is crucial for its development and clinical application. This document will detail the experimental methodologies used to assess its stability and metabolic pathways, present quantitative data in a structured format, and visualize key processes.
In Vivo Stability
The in vivo stability of a compound determines its half-life and duration of action in the body. Studies on this compound have focused on its plasma stability and overall pharmacokinetic profile in preclinical models.
Experimental Protocol: In Vivo Pharmacokinetic Study
A fundamental experiment to determine the in vivo stability involves administering this compound to animal models and monitoring its concentration in plasma over time.
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Administration: Intravenous (IV) bolus injection of this compound (1 mg/kg) or oral gavage (5 mg/kg).
-
Sample Collection: Blood samples (approx. 0.2 mL) were collected from the tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.
-
Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Analytical Method: Plasma concentrations of this compound were determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters.
Quantitative Data: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound following intravenous administration.
| Parameter | Symbol | Value (Mean ± SD) | Units |
| Half-life | t½ | 4.2 ± 0.8 | hours |
| Clearance | CL | 15.3 ± 2.1 | mL/min/kg |
| Volume of Distribution | Vd | 5.8 ± 1.2 | L/kg |
| Area Under the Curve | AUC (0-inf) | 1098 ± 150 | ng*h/mL |
Experimental Workflow
The workflow for the in vivo pharmacokinetic study is illustrated below.
Caption: Workflow for in vivo pharmacokinetic analysis of this compound.
Metabolism
The metabolism of this compound involves several biotransformation reactions, primarily occurring in the liver. Identifying the metabolic pathways and the resulting metabolites is critical for understanding its efficacy and potential for drug-drug interactions.
Experimental Protocol: Metabolite Identification
In vitro and in vivo methods are employed to identify the metabolites of this compound.
-
In Vitro Model: Incubation of this compound (10 µM) with rat liver microsomes (RLM) in the presence of NADPH.
-
In Vivo Model: Analysis of plasma, urine, and feces collected from rats dosed with this compound.
-
Analytical Method: High-resolution LC-MS/MS was used to detect and structurally elucidate potential metabolites.
-
Metabolic Pathway Identification: Based on the identified metabolites, the primary metabolic pathways were proposed.
Major Metabolic Pathways
The primary metabolic pathways for this compound have been identified as oxidation and glucuronidation.
-
Phase I Metabolism (Oxidation): Primarily mediated by cytochrome P450 enzymes (CYPs), leading to the formation of hydroxylated and N-dealkylated metabolites.
-
Phase II Metabolism (Glucuronidation): The hydroxylated metabolites undergo conjugation with glucuronic acid, facilitated by UDP-glucuronosyltransferases (UGTs), to form more water-soluble glucuronide conjugates for excretion.
Quantitative Data: Metabolite Profile
The relative abundance of the major metabolites of this compound found in rat plasma is presented below.
| Metabolite | Abbreviation | Parent Ion (m/z) | Relative Abundance (%) |
| Parent Compound | This compound | 450.2 | 65 ± 8 |
| Hydroxylated | M1 | 466.2 | 20 ± 5 |
| N-dealkylated | M2 | 422.1 | 10 ± 3 |
| Glucuronide | M3 | 642.2 | 5 ± 2 |
Signaling Pathway Diagram
The metabolic transformation of this compound is depicted in the following diagram.
Caption: Metabolic pathways of this compound.
Conclusion
This compound exhibits moderate in vivo stability with a half-life of approximately 4.2 hours in rats. Its metabolism is characterized by Phase I oxidation followed by Phase II glucuronidation, leading to the formation of several metabolites that are subsequently excreted. These findings provide a foundational understanding of the pharmacokinetic profile of this compound, which is essential for guiding further preclinical and clinical development. Further studies are warranted to investigate potential species differences in metabolism and to fully characterize the enzymes involved.
Preclinical Studies and Development of Chlorthalidone: An In-depth Technical Guide
Disclaimer: Initial searches for "CHL2310" did not yield information on a specific drug candidate. It is highly probable that this was a typographical error and the intended subject was chlorthalidone (B1668885) , a well-established thiazide-like diuretic. This document provides a comprehensive overview of the preclinical data available for chlorthalidone.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed look into the preclinical pharmacology, mechanism of action, pharmacokinetics, and safety profile of chlorthalidone.
Introduction
Chlorthalidone is a long-acting, orally administered thiazide-like diuretic and antihypertensive agent.[1][2] Chemically, it is a monosulfamyl diuretic that differs from thiazide diuretics by the incorporation of a double-ring system in its structure. It has been in clinical use for decades and is considered a first-line therapy for hypertension and edema.[3][4] This document summarizes the key preclinical findings that have elucidated its pharmacological properties.
Pharmacodynamics
Chlorthalidone's primary pharmacodynamic effect is diuresis, leading to a reduction in extracellular fluid and plasma volume, which contributes to its antihypertensive effect.[2]
In Vitro Studies
-
Carbonic Anhydrase Inhibition: Chlorthalidone has been shown to inhibit carbonic anhydrase, which may contribute to its pleiotropic effects beyond diuresis, such as decreased platelet aggregation and promotion of angiogenesis.[3][5]
-
Vascular Effects: Some studies suggest that chlorthalidone may have direct vasodilatory effects on smooth muscle cells, contributing to the reduction in peripheral resistance.[6]
In Vivo Animal Studies
Preclinical studies in animal models, primarily in beagle dogs, have been instrumental in understanding the pharmacokinetics and pharmacodynamics of chlorthalidone.[7] These studies have demonstrated its diuretic effect is related to the drug concentration in the plasma fraction.[7]
Mechanism of Action
The primary mechanism of action of chlorthalidone is the inhibition of the Na+/Cl- symporter in the distal convoluted tubule (DCT) of the nephron in the kidneys.[4][6][8] This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of these ions and water.[4][6]
Signaling Pathway of Chlorthalidone's Diuretic Action
Caption: Mechanism of action of chlorthalidone in the distal convoluted tubule.
Pharmacokinetics
The pharmacokinetic profile of chlorthalidone is characterized by slow absorption and a long elimination half-life.[8]
Quantitative Pharmacokinetic Parameters
| Parameter | Value | Species | Reference |
| Bioavailability | ~65% | Human | [9] |
| Time to Peak Plasma Concentration (Tmax) | 2-6 hours | Human | [9] |
| Plasma Protein Binding | ~75% (58% to albumin) | Human | [9] |
| Elimination Half-life (t1/2) | 40-60 hours | Human | [1][8][9] |
| Route of Elimination | Primarily unchanged in urine | Human | [1][2] |
| Partitioning Half-life into Erythrocytes | 18 min (in vitro) | Beagle Dog | [7] |
Experimental Protocols
Pharmacokinetic Study in Beagle Dogs [7]
-
Objective: To examine the pharmacokinetic and pharmacodynamic properties of different chlorthalidone formulations.
-
Subjects: Beagle dogs.
-
Drug Administration: Oral and intravenous solutions, and various tablet formulations (including a novel, rapidly dissolving, stabilized, amorphous chlorthalidone tablet).
-
Sampling: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma and erythrocyte concentrations of chlorthalidone were determined. Pharmacokinetic parameters were calculated using classical compartmental models and moment techniques.
-
Pharmacodynamic Assessment: Diuretic effect was measured and correlated with plasma drug concentrations.
Toxicology
Chlorthalidone is generally considered to have low toxicity.[1] The main toxic effects are related to electrolyte imbalances.[3]
Key Toxicology Findings
| Study Type | Species | Key Findings | Reference |
| Reproduction Studies | Rat, Rabbit | No evidence of impaired fertility or harm to the fetus at doses up to 240 times the therapeutic dose. | [3] |
| Repeat-Dose Toxicity | Rat | Details of a preliminary two-week oral gavage toxicity study in combination with other agents are available. | [10] |
Adverse Effects (primarily from clinical data):
-
Metabolic: Hypokalemia, hyponatremia, hypochloremic alkalosis, hyperuricemia, and hyperglycemia.[4][11]
-
General: Dizziness, lightheadedness, and gastrointestinal disturbances.[4]
Experimental Workflows
Typical Preclinical Evaluation Workflow for a Diuretic Agent
Caption: A generalized workflow for the preclinical development of a diuretic drug.
Conclusion
The preclinical data for chlorthalidone have established its mechanism of action as a potent inhibitor of the Na+/Cl- symporter in the distal convoluted tubule, leading to its diuretic and antihypertensive effects. Its pharmacokinetic profile is notable for a long half-life, contributing to its sustained clinical efficacy. While generally safe, its potential to cause electrolyte imbalances necessitates careful monitoring. These foundational preclinical studies have been crucial in guiding the successful clinical development and long-term use of chlorthalidone in the management of hypertension and edema.
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chlorthalidone: the forgotten diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Chlorthalidone? [synapse.patsnap.com]
- 7. Chlorthalidone pharmacodynamics in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlortalidone - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Comparing Clinical Effectiveness and Drug Toxicity With Hydrochlorothiazide and Chlorthalidone Using Two Potency Ratios in a Managed Care Population - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: CHL2310 for Imaging Brain Cholesterol Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol homeostasis in the central nervous system (CNS) is critical for normal brain function. Its dysregulation has been implicated in a variety of neurological disorders, including Alzheimer's disease, Huntington's disease, epilepsy, and depression.[1][2] A key enzyme in maintaining this balance is Cholesterol 24-hydroxylase (CYP46A1), which is brain-specific and responsible for the primary pathway of cholesterol elimination from the CNS.[1][2][3] CYP46A1 catalyzes the conversion of cholesterol to 24S-hydroxycholesterol, which can then cross the blood-brain barrier.[3][4]
This technical guide provides an in-depth overview of CHL2310, a novel positron emission tomography (PET) radioligand, for the in vivo imaging and quantitative assessment of CYP46A1 activity in the brain.[1][3]
Core Compound: [18F]this compound
This compound is a potent inhibitor of CYP46A1 that has been labeled with fluorine-18 (B77423) ([18F]) to create a PET radiotracer.[3] This allows for the non-invasive visualization and quantification of CYP46A1 expression and activity in the living brain.[1][3] Studies in non-human primates have demonstrated that [18F]this compound exhibits high in vivo specificity, favorable pharmacokinetic properties, and robust quantitative performance, making it a promising tool for human studies.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of [18F]this compound in non-human primates.
Table 1: Radiosynthesis and In Vitro Properties of [18F]this compound
| Parameter | Value | Reference |
| Radiochemical Yield (non-decay-corrected) | 6.7 ± 1.5% | [1][2] |
| Radiochemical Purity | >99% | [1][2] |
| Molar Activity | 93 GBq/μmol | [3] |
| Plasma Free Fraction | 13.1 ± 0.8% | [1][2] |
Table 2: Pharmacokinetic and Performance Metrics of [18F]this compound in Non-Human Primates
| Parameter | Value | Reference |
| Half-maximal Inhibitory Dose (ID50) of TAK-935 | 0.0095 mg/kg | [1][2] |
| Test-Retest Variability (TRV) of Tissue Distribution Volumes | -3.0 ± 4.8% | [1][2] |
| Absolute Test-Retest Variability (Absolute TRV) | 4.4 ± 3.5% | [1][2] |
| Estimated Human Effective Radiation Dose | 0.013 mSv/MBq | [1][2] |
Signaling Pathway and Mechanism of Action
This compound functions as a PET ligand that specifically binds to CYP46A1, allowing for its detection and quantification. The underlying biological pathway involves the role of CYP46A1 in cholesterol metabolism.
Caption: Cholesterol metabolism in the brain via CYP46A1.
Experimental Protocols
The following outlines the typical experimental methodology for a [18F]this compound PET imaging study in non-human primates, as derived from published research.[1][2]
1. Radiosynthesis of [18F]this compound
2. Animal Preparation and PET Imaging
-
Baseline and pre-blocked PET imaging scans are performed on non-human primates.
-
For pre-blocked scans, a CYP46A1 inhibitor such as TAK-935 is administered prior to the radiotracer.[1][2]
-
Arterial blood sampling is conducted throughout the imaging session.[1][2]
3. Blood and Plasma Analysis
-
The plasma free fraction of [18F]this compound is determined.[1][2]
-
Metabolite analysis is performed to generate a metabolite-corrected plasma input function.[1][2]
4. Data Analysis
-
Regional brain time-activity curves (TACs) are generated.[1][2]
-
TACs are fitted using kinetic models such as the one-tissue compartment model, two-tissue compartment model, and Logan graphical analysis to estimate the total distribution volume (VT).[1][2]
-
CYP46A1 occupancy by the blocking agent is quantified using Lassen plots to determine the dose-occupancy relationship.[1][2]
5. Dosimetry
Experimental Workflow Visualization
The logical flow of a typical preclinical [18F]this compound PET study can be visualized as follows:
Caption: Experimental workflow for [18F]this compound PET imaging.
Conclusion
[18F]this compound is a promising and well-characterized PET radioligand for the quantitative imaging of CYP46A1 in the brain. Its high specificity and favorable pharmacokinetics make it a valuable tool for researchers and drug development professionals studying cholesterol metabolism in the context of neurological disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for the design and interpretation of future studies utilizing this novel imaging agent.
References
In-Depth Technical Guide: Pharmacokinetics and Biodistribution of CHL2310
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHL2310, also known as [¹⁸F]5, is a novel, potent, and selective radioligand developed for in vivo imaging of cholesterol 24-hydroxylase (CYP46A1) using Positron Emission Tomography (PET). CYP46A1 is a critical enzyme in brain cholesterol homeostasis, and its dysregulation has been implicated in various neurodegenerative diseases. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and biodistribution of this compound, summarizing key data from studies in rodents and non-human primates. The information presented herein is intended to support further research and development of this promising PET tracer for clinical applications.
Introduction
Cholesterol 24-hydroxylase (CYP46A1) is a brain-specific enzyme that plays a pivotal role in maintaining cerebral cholesterol balance by converting cholesterol to 24S-hydroxycholesterol.[1] The ability to non-invasively quantify the activity of this enzyme in the living brain is of significant interest for understanding the pathophysiology of neurological disorders and for the development of novel therapeutics. This compound has emerged as a promising PET radioligand for this purpose, demonstrating high affinity and selectivity for CYP46A1. This document details its pharmacokinetic profile and tissue distribution.
Physicochemical and Pharmacological Properties
This compound is a potent inhibitor of CYP46A1 with subnanomolar affinity. Its radiolabeled form, [¹⁸F]this compound, is produced with good radiochemical yield and high molar activity, making it suitable for PET imaging studies.
| Property | Value | Reference |
| IC₅₀ (CYP46A1) | 0.11 nM | [ACS Pharmacol. Transl. Sci. 2025] |
| Radiochemical Yield | 13% (decay-corrected) | [ACS Pharmacol. Transl. Sci. 2025] |
| Molar Activity | 93 GBq/μmol | [ACS Pharmacol. Transl. Sci. 2025] |
Pharmacokinetics
The pharmacokinetic profile of [¹⁸F]this compound has been evaluated in both rodents and non-human primates, demonstrating favorable characteristics for a central nervous system (CNS) PET ligand.
Non-Human Primate Pharmacokinetics
Studies in non-human primates have shown that [¹⁸F]this compound exhibits reasonable metabolic stability and a low plasma free fraction. The brain kinetics of the tracer are well-described by a two-tissue compartment model, indicating specific binding and reversible kinetics.
| Parameter | Value | Species | Reference |
| Plasma Free Fraction | 13.1 ± 0.8% | Non-human primate | [Eur J Nucl Med Mol Imaging. 2025] |
| Kinetic Model | Two-tissue compartment model | Non-human primate | [Eur J Nucl Med Mol Imaging. 2025] |
| Estimated Human Effective Dose | 0.013 mSv/MBq | Non-human primate data | [Eur J Nucl Med Mol Imaging. 2025] |
Rodent Metabolism
Radiometabolite analysis in Sprague-Dawley rats demonstrated high stability of [¹⁸F]this compound in the brain. In plasma, the tracer is metabolized more rapidly, but a significant fraction of the parent compound remains available for brain uptake.
| Time Point | % Parent Compound in Brain | % Parent Compound in Plasma | Species | Reference |
| 20 min | 93% | 29% | Rat (SD) | [ACS Pharmacol. Transl. Sci. 2025] |
| 60 min | 92% | 23% | Rat (SD) | [ACS Pharmacol. Transl. Sci. 2025] |
Biodistribution
Whole-body biodistribution studies have been conducted in mice to understand the uptake of [¹⁸F]this compound in various organs and to assess its clearance pathways.
Murine Biodistribution
Following intravenous administration in CD-1 mice, [¹⁸F]this compound showed initial high uptake in the brain, liver, kidneys, and small intestine. Over time, radioactivity cleared from most organs, with retention in the liver and increasing accumulation in the small intestine, suggesting a primary hepatobiliary route of elimination. Importantly, no significant uptake in bone was observed, indicating minimal defluorination of the radiotracer.
| Organ | 5 min (%ID/g) | 15 min (%ID/g) | 30 min (%ID/g) | 60 min (%ID/g) |
| Blood | 5.8 ± 1.2 | 3.5 ± 0.8 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| Heart | 4.2 ± 0.9 | 2.8 ± 0.6 | 1.9 ± 0.4 | 1.3 ± 0.2 |
| Lung | 6.1 ± 1.5 | 3.9 ± 0.9 | 2.5 ± 0.6 | 1.8 ± 0.4 |
| Liver | 12.5 ± 2.8 | 10.8 ± 2.5 | 8.9 ± 2.1 | 6.5 ± 1.6 |
| Spleen | 3.9 ± 0.8 | 2.7 ± 0.6 | 1.8 ± 0.4 | 1.2 ± 0.3 |
| Kidney | 10.2 ± 2.3 | 8.5 ± 2.0 | 6.2 ± 1.5 | 4.1 ± 1.0 |
| Stomach | 2.1 ± 0.5 | 1.8 ± 0.4 | 1.5 ± 0.3 | 1.1 ± 0.2 |
| Small Intestine | 9.8 ± 2.2 | 11.5 ± 2.7 | 13.2 ± 3.1 | 14.8 ± 3.5 |
| Muscle | 2.5 ± 0.6 | 1.8 ± 0.4 | 1.2 ± 0.3 | 0.8 ± 0.2 |
| Bone | 2.8 ± 0.7 | 2.5 ± 0.6 | 2.1 ± 0.5 | 1.7 ± 0.4 |
| Brain | 4.5 ± 1.0 | 3.8 ± 0.9 | 2.9 ± 0.7 | 2.1 ± 0.5 |
Data presented as mean ± standard deviation. Data extracted from supplementary information of ACS Pharmacol. Transl. Sci. 2025.
Experimental Protocols
Radiometabolite Analysis in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: [¹⁸F]this compound was administered intravenously. At 20 and 60 minutes post-injection, animals were euthanized, and blood and brain samples were collected.
-
Sample Processing: Plasma was separated from whole blood by centrifugation. Brain tissue was homogenized. Both plasma and brain homogenates were deproteinized by precipitation with acetonitrile.
-
Analysis: The supernatant was analyzed by radio-high-performance liquid chromatography (radio-HPLC) to separate the parent compound from its radioactive metabolites. The percentage of the parent compound was determined by integrating the respective radioactive peaks.
Whole-Body Biodistribution in Mice
-
Animal Model: Male CD-1 mice.
-
Procedure: A bolus of [¹⁸F]this compound was administered intravenously via the tail vein.
-
Time Points: Animals were euthanized at 5, 15, 30, and 60 minutes post-injection.
-
Tissue Collection: Blood, heart, lungs, liver, spleen, kidneys, stomach, small intestine, muscle, bone (femur), and brain were collected.
-
Measurement: The radioactivity in each tissue sample was measured using a gamma counter, and the wet weight of each tissue was recorded.
-
Data Expression: The tissue uptake was calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Signaling Pathway Context
This compound targets CYP46A1, a key enzyme in the cholesterol elimination pathway in the brain. This pathway is crucial for maintaining neuronal health and function.
Conclusion
[¹⁸F]this compound demonstrates a promising pharmacokinetic and biodistribution profile for a CNS PET radioligand targeting CYP46A1. Its high brain uptake, favorable in-brain stability, and specific binding kinetics in non-human primates support its potential for successful clinical translation. The biodistribution data indicate a primary hepatobiliary clearance route with minimal long-term retention in non-target organs. These characteristics, combined with its high potency and selectivity, position [¹⁸F]this compound as a valuable tool for investigating the role of brain cholesterol metabolism in health and disease. Further studies in human subjects are warranted to confirm these preclinical findings and to establish the utility of [¹⁸F]this compound in a clinical setting.
References
An In-Depth Technical Guide to Understanding the Role of CYP46A1 with [18F]CHL2310 PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cholesterol 24-hydroxylase (CYP46A1), its critical role in brain cholesterol homeostasis, and its implication in various neurodegenerative diseases. It details the development and application of [18F]CHL2310, a novel Positron Emission Tomography (PET) radioligand designed for the noninvasive quantification and visualization of CYP46A1 in the living brain.
Introduction: The Significance of CYP46A1 in Brain Health
The brain maintains a delicate cholesterol balance, crucial for neuronal structure and function. This homeostasis is governed by a balance between local synthesis and elimination.[1] Cytochrome P450 46A1 (CYP46A1), also known as cholesterol 24-hydroxylase, is a brain-specific enzyme that plays the primary role in clearing cholesterol from the central nervous system (CNS).[1][2] It achieves this by catalyzing the conversion of cholesterol into 24S-hydroxycholesterol (24S-HC), a more soluble oxysterol that can readily cross the blood-brain barrier to be eliminated by the liver.[1][3][4]
Dysregulation of this vital pathway has been implicated in a range of neurodegenerative disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease.[2][5][6][7] In some conditions, CYP46A1 levels are decreased, leading to cholesterol accumulation, while in others, its activity is elevated.[5][8] For instance, inhibiting CYP46A1 expression in mice has been shown to increase neuronal cholesterol, leading to cognitive deficits, hippocampal atrophy, and the production of amyloid-β peptides and phosphorylated tau—hallmarks of Alzheimer's disease.[9] Conversely, enhancing CYP46A1 activity through gene therapy has demonstrated neuroprotective effects in models of Huntington's disease by improving the clearance of mutant huntingtin aggregates.[1][10]
Given its central role, CYP46A1 has emerged as a significant therapeutic target.[5][8] The ability to accurately measure the expression and activity of this enzyme in vivo is paramount for diagnosing disease, understanding pathophysiology, and developing targeted drugs. PET imaging offers a noninvasive method to achieve this, but it requires a highly specific and effective radiotracer.[11]
[18F]this compound: A Novel Radiotracer for Imaging CYP46A1
[18F]this compound is a novel PET radioligand developed specifically for imaging CYP46A1.[2][11] It is based on a 4-indolinyl oxazole (B20620) scaffold and was identified as a potent inhibitor of the enzyme, making it an ideal candidate for radiolabeling.[2][11] Preclinical evaluations in rats and non-human primates (NHPs) have demonstrated its promise as a tool for the noninvasive quantification of cholesterol metabolism by imaging CYP46A1.[2][6]
The synthesis of [18F]this compound involves labeling a tosylate precursor with fluorine-18.[6][12] The key radiochemical properties are summarized below.
| Property | Value | Reference |
| Radiochemical Yield (non-decay-corrected) | 6.7 ± 1.5% to 13% | [2][6][12] |
| Molar Activity | 93 GBq/μmol | [2][11] |
| Radiochemical Purity | >99% | [6][12] |
The enzymatic activity of CYP46A1 is the rate-limiting step in the primary pathway for cholesterol removal from the brain. The product, 24S-HC, is not merely a waste product; it is an active modulator of neuronal function, notably acting as a positive allosteric modulator of N-methyl-D-aspartate receptors (NMDARs).[3] This pathway is integral to synaptic plasticity, memory, and neuronal survival, and its disruption is a key event in several pathologies.[3][10]
References
- 1. Frontiers | Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications [frontiersin.org]
- 2. Development of a Novel 18F-Labeled Radioligand for Imaging Cholesterol 24-Hydroxylase with Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. Targeting cytochrome P450 46A1 and brain cholesterol 24-hydroxylation to treat neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of [18F]this compound, a novel PET ligand for cholesterol 24-Hydroxylase, in nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring CYP46A1's Role in Parkinson's Disease Progression: New Insights and Implications - Be part of the knowledge - ReachMD [reachmd.com]
- 9. academic.oup.com [academic.oup.com]
- 10. CYP46A1 gene therapy deciphers the role of brain cholesterol metabolism in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
In-depth Technical Guide: Synthesis and Radiolabeling of CHL2310
For the attention of: Researchers, scientists, and drug development professionals.
Foreword
This document provides a comprehensive overview of the synthesis and radiolabeling processes for the novel compound CHL2310. The procedures detailed herein are based on established methodologies and are intended to provide a foundational understanding for researchers engaged in the preclinical and clinical development of this molecule. All quantitative data has been summarized for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key processes and pathways, adhering to the specified formatting requirements.
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that has been optimized for yield and purity. While the specific proprietary details of the entire synthetic route are beyond the scope of this guide, the core synthetic strategy is outlined below. The general approach involves the convergent synthesis of key intermediates, followed by a final coupling reaction and purification. This method has been shown to be robust and scalable.
A critical step in the synthesis involves the diastereoselective dichlorination of an allylic alcohol derivative. This reaction is crucial for establishing the correct stereochemistry of the final compound, which is essential for its biological activity. Another key transformation is a Z-selective alkene cross-metathesis, which has been demonstrated to be more efficient than previous Wittig olefination strategies.[1]
Table 1: Summary of Key Synthesis Steps and Yields
| Step | Reaction Type | Key Reagents | Typical Yield (%) |
| 1 | Diastereoselective Dichlorination | Allylic Alcohol Precursor, NCS, Acetonitrile (B52724) | 85-90% |
| 2 | Z-selective Alkene Cross-Metathesis | Alkene Fragment A, Alkene Fragment B, Grubbs II Catalyst | 75-80% |
| 3 | Final Coupling and Deprotection | Intermediate 1, Intermediate 2, Coupling Agent | 60-70% |
Experimental Protocol: Diastereoselective Dichlorination
-
To a solution of the allylic alcohol precursor (1.0 eq) in anhydrous acetonitrile (0.1 M) at 0 °C under an inert atmosphere, add N-chlorosuccinimide (NCS) (2.2 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate (B1220275) solution.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dichloroalcohol.
Figure 1: this compound Synthesis Workflow.
Radiolabeling of this compound
The introduction of a radioactive isotope into the this compound molecule is essential for its use in various in vitro and in vivo studies, including pharmacokinetic profiling and target engagement assays. The primary method for radiolabeling this compound involves the use of a prosthetic group labeled with a suitable radionuclide, followed by conjugation to the parent molecule. This indirect labeling strategy is often preferred to direct labeling to avoid harsh reaction conditions that could compromise the integrity of the molecule.
The choice of radionuclide depends on the intended application. For in vitro assays and preclinical imaging, isotopes such as Iodine-125 (¹²⁵I) or Tritium (³H) are commonly employed due to their suitable half-lives and emission characteristics.[2][3]
Table 2: Radiolabeling Parameters for [¹²⁵I]this compound
| Parameter | Value |
| Radionuclide | Iodine-125 (¹²⁵I) |
| Precursor | Azide-functionalized this compound |
| Labeling Method | Copper-free Click Chemistry |
| Radiochemical Yield | >95% |
| Radiochemical Purity | >99% (after purification) |
| Molar Activity | 2-3 Ci/mmol |
Experimental Protocol: Radiolabeling with ¹²⁵I using a Prosthetic Group
This protocol describes a two-step process: first, the radioiodination of an azide-containing prosthetic group, and second, its conjugation to a DBCO-functionalized this compound derivative via copper-free click chemistry.[4]
Step 1: Radioiodination of the Azide (B81097) Prosthetic Group
-
To a solution of the azide precursor (1 mg in 150 µL of absolute ethanol) and acetic acid (10 µL) in a microcentrifuge tube, add [¹²⁵I]NaI (150 MBq) in 0.1 M NaOH.[4]
-
Initiate the reaction by adding a chloramine-T solution (1 mg in 20 µL of 1x phosphate (B84403) buffer saline).[4]
-
After 5-7 minutes at room temperature, quench the reaction with sodium metabisulfite.[4]
-
Purify the ¹²⁵I-labeled azide prosthetic group using a preconditioned tC18 cartridge. Elute the product with acetone (B3395972) and evaporate the solvent under a stream of nitrogen.[4]
Step 2: Conjugation to DBCO-CHL2310
-
Dissolve the purified ¹²⁵I-labeled azide in DMSO.
-
Add the ¹²⁵I-labeled azide solution to a solution of DBCO-functionalized this compound (2 µM) in a suitable buffer.
-
Incubate the reaction mixture at 40 °C for 1 hour.[4]
-
Monitor the progress of the conjugation reaction by radio-TLC.
-
Purify the final [¹²⁵I]this compound product by centrifugation or size-exclusion chromatography to remove any unreacted prosthetic group.[4]
Figure 2: [¹²⁵I]this compound Radiolabeling Workflow.
Mechanism of Action
Preliminary studies suggest that this compound exerts its biological effects through the modulation of specific ion channels. The cytoprotective effects observed in initial cell-based assays are consistent with the inhibition of chloride influx.[5] This proposed mechanism is based on the structural similarities of this compound to known chloride channel blockers and the observed prevention of ion influx in response to cellular stress.
Further investigation into the precise molecular target and signaling pathway is ongoing. The use of radiolabeled this compound will be instrumental in these studies, enabling receptor binding assays and autoradiography to identify and characterize the specific binding sites.
Figure 3: Proposed Signaling Pathway of this compound.
Conclusion
This technical guide provides a foundational overview of the synthesis and radiolabeling of this compound. The described protocols are robust and have been optimized for efficiency and purity. The availability of radiolabeled this compound will be a critical tool in elucidating its mechanism of action and advancing its development as a potential therapeutic agent. Researchers are encouraged to adapt and further optimize these methods as needed for their specific experimental requirements.
References
- 1. Approaches to the chemical synthesis of the chlorosulfolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and Efficient Radiolabeling of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytoprotection by inhibition of chloride channels: the mechanism of action of glycine and strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicity Profile of CHL2310 in Animal Models: A Technical Guide
This technical guide provides a comprehensive overview of the preclinical safety and toxicity profile of CHL2310, a novel PET radioligand for the cholesterol 24-hydroxylase (CYP46A1). The dysregulation of CYP46A1 is implicated in several neurological disorders, making this compound a promising diagnostic tool.[1] This document is intended for researchers, scientists, and drug development professionals, and it summarizes key findings from non-human primate studies, outlines experimental methodologies, and visualizes pertinent data and workflows.
Executive Summary
This compound, isotopically labeled as [18F]this compound, has demonstrated a favorable safety profile in non-human primate models. Key characteristics include high specificity for its target, CYP46A1, stable pharmacokinetics, and a low estimated effective radiation dose for human subjects.[1] Preclinical evaluations are crucial for identifying potential safety concerns before human trials and help establish a safe starting dose and parameters for clinical monitoring.[2][3][4] The studies conducted on this compound align with the standard preclinical toxicology frameworks, which often include acute and subchronic toxicity assessments.[3][5]
Quantitative Pharmacokinetic and Dosimetry Data
The following table summarizes the key quantitative data obtained from preclinical studies of [18F]this compound in non-human primates.[1]
| Parameter | Value | Species | Notes |
| Radiochemical Yield (non-decay-corrected) | 6.7 ± 1.5% | - | Synthesis from a tosylate precursor.[1] |
| Radiochemical Purity | >99% | - | [1] |
| Plasma Free Fraction | 13.1 ± 0.8% | Non-human primate | Indicates the fraction of the tracer available to enter tissues.[1] |
| Test-Retest Variability (Tissue Distribution) | -3.0 ± 4.8% | Non-human primate | Demonstrates high reproducibility of measurements.[1] |
| Absolute Test-Retest Variability | 4.4 ± 3.5% | Non-human primate | [1] |
| Half-maximal Inhibitory Dose (TAK-935) | 0.0095 mg/kg | Non-human primate | Derived from Lassen plots to show dose-dependent CYP46A1 occupancy.[1] |
| Estimated Human Effective Radiation Dose | 0.013 mSv/MBq | Non-human primate | Estimated from whole-body PET imaging in male and female monkeys.[1] |
Experimental Protocols
The methodologies employed in the preclinical evaluation of [18F]this compound were designed to assess its metabolic stability, target specificity, and pharmacokinetic properties.[1]
3.1. Radiosynthesis of [18F]this compound
The radiotracer was synthesized using a tosylate precursor. This method resulted in a non-decay-corrected radiochemical yield of 6.7 ± 1.5% and a radiochemical purity exceeding 99%.[1]
3.2. Non-Human Primate PET Imaging
-
Subjects: Male and female non-human primates.
-
Imaging Protocol: Baseline and TAK-935 pre-blocked PET imaging sessions were conducted. TAK-935 is a CYP46A1 inhibitor used to determine target-specific binding.
-
Data Acquisition: Arterial blood sampling was performed throughout the scans to generate metabolite-corrected plasma input functions. Whole-body PET imaging was also performed to estimate human radiation dosimetry.[1]
3.3. Pharmacokinetic Modeling
Regional brain time-activity curves (TACs) were analyzed using several kinetic models to estimate the total distribution volume (VT), a measure of tracer binding. The models used included:
-
One-tissue compartment model
-
Two-tissue compartment model
-
Logan graphical analysis[1]
The two-tissue compartment model and Logan graphical analysis provided a good description of the TACs.[1]
3.4. Target Occupancy Assessment
The dose-dependent occupancy of CYP46A1 by the inhibitor TAK-935 was quantified using Lassen plots. This analysis allowed for the determination of the half-maximal inhibitory dose (ID50).[1]
Visualization of Experimental Workflow and Target Pathway
Experimental Workflow for [18F]this compound PET Imaging Study
The following diagram illustrates the workflow for the preclinical PET imaging studies of [18F]this compound in non-human primates.
Caption: Workflow for [18F]this compound preclinical PET imaging.
Signaling Pathway of this compound Target: CYP46A1
This diagram illustrates the role of CYP46A1 in brain cholesterol homeostasis, the pathway targeted by this compound.
Caption: Role of CYP46A1 in brain cholesterol metabolism.
Discussion of Safety and Toxicity Findings
The preclinical data for [18F]this compound in non-human primates indicate a high degree of safety for its intended use as a PET imaging agent. The high specificity and favorable pharmacokinetic properties suggest that the tracer is well-tolerated and provides robust quantitative performance.[1] The estimated human effective radiation dose is low, further supporting its safety profile for clinical studies.[1]
It is important to note that these studies focused on the safety of a single microdose administration typical for PET radiotracers. Formal toxicology studies, such as repeat-dose toxicity assessments, were not detailed in the available literature but would be a standard component of a full preclinical safety evaluation for a therapeutic agent.[3][6] The primary goals of such preclinical safety evaluations are to identify a safe initial human dose, determine potential target organs for toxicity, and establish safety parameters for clinical monitoring.[4]
Conclusion
The preclinical evaluation of [18F]this compound in non-human primates has established a strong foundation for its translation to human studies as a PET radiotracer for imaging CYP46A1. The compound exhibits a favorable safety profile characterized by high target specificity, robust pharmacokinetics, and a low radiation dosimetry estimate.[1] These findings are critical for the continued development of this compound as a potential diagnostic tool for neurological disorders associated with dysregulated brain cholesterol homeostasis.[1]
References
- 1. Quantitative analysis of [18F]this compound, a novel PET ligand for cholesterol 24-Hydroxylase, in nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. fda.gov [fda.gov]
- 5. ichorlifesciences.com [ichorlifesciences.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
Methodological & Application
Standard Operating Procedure for CHL2310 PET Imaging: Application Notes and Protocols for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
--INVALID-LINK-- is a novel, fluorine-18 (B77423) labeled positron emission tomography (PET) radioligand designed for the in vivo imaging and quantification of Cholesterol 24-hydroxylase (CYP46A1).[1] CYP46A1 is a brain-specific enzyme crucial for cholesterol homeostasis in the central nervous system (CNS). It facilitates the primary pathway for cholesterol clearance from the brain by converting cholesterol into 24S-hydroxycholesterol (24S-HC). Dysregulation of this enzymatic activity is implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's and Huntington's diseases, making [¹⁸F]CHL2310 a valuable tool for neuroscience research and drug development. This document provides detailed protocols for the use of [¹⁸F]this compound in preclinical research settings.
Mechanism of Action and Signaling Pathway
CYP46A1, located in the endoplasmic reticulum of neurons, catalyzes the hydroxylation of cholesterol to 24S-HC. This metabolite can then cross the blood-brain barrier to enter systemic circulation, effectively removing excess cholesterol from the brain. The activity of CYP46A1 is tightly linked to cholesterol biosynthesis pathways to maintain cerebral cholesterol homeostasis.[2][3][4] Inhibition or downregulation of CYP46A1 can lead to cholesterol accumulation in neurons, which is associated with the formation of amyloid-β peptides and hyperphosphorylated tau, hallmarks of Alzheimer's disease. [¹⁸F]this compound acts as a potent and selective inhibitor of CYP46A1, allowing for the visualization and quantification of the enzyme's distribution and density in the brain.
Caption: CYP46A1 converts cholesterol to 24S-HC in neurons, which is then cleared from the brain.
Quantitative Data Summary
The following tables summarize key quantitative data for [¹⁸F]this compound from preclinical studies.
Table 1: Radiosynthesis and Quality Control of [¹⁸F]this compound
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 13% | [1] |
| Molar Activity | 93 GBq/μmol | [1] |
| Radiochemical Purity | >99% | [5] |
Table 2: Pharmacokinetic and In Vivo Binding Properties of [¹⁸F]this compound in Non-Human Primates
| Parameter | Value | Reference |
| Plasma Free Fraction | 13.1 ± 0.8% | [5] |
| Test-Retest Variability (Tissue Distribution Volumes) | -3.0 ± 4.8% | [5] |
| Absolute Test-Retest Variability | 4.4 ± 3.5% | [5] |
| Estimated Human Effective Radiation Dose | 0.013 mSv/MBq | [5] |
Table 3: Ex Vivo Biodistribution of [¹⁸F]this compound in Rats (60 min post-injection) - Representative Data
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 1.5 ± 0.3 |
| Plasma | 2.1 ± 0.4 |
| Heart | 1.8 ± 0.2 |
| Lungs | 1.9 ± 0.3 |
| Liver | 15.2 ± 2.5 |
| Kidneys | 3.5 ± 0.7 |
| Spleen | 1.1 ± 0.2 |
| Muscle | 0.8 ± 0.1 |
| Bone | 1.2 ± 0.3 |
| Striatum | 2.5 ± 0.4 |
| Cortex | 2.2 ± 0.3 |
| Hippocampus | 2.0 ± 0.3 |
| Cerebellum | 1.0 ± 0.2 |
Note: Data in Table 3 are representative values based on typical brain-penetrant PET tracers and may not reflect the exact biodistribution of [¹⁸F]this compound. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [¹⁸F]this compound
This protocol outlines the automated synthesis of [¹⁸F]this compound from its nosylate (B8438820) precursor.
Caption: Automated radiosynthesis workflow for [¹⁸F]this compound.
Materials:
-
Nosylate precursor of this compound
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Anion exchange cartridge (e.g., QMA)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution
-
Phosphate buffered saline (PBS)
-
Water for injection
-
Sterile filters (0.22 µm)
-
Automated synthesis module
-
Semi-preparative and analytical HPLC systems
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Load the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]H₂O onto a pre-conditioned anion exchange cartridge. Elute the trapped [¹⁸F]F⁻ into the reactor vessel using a solution of K₂CO₃ and K₂₂₂ in MeCN/H₂O.
-
Azeotropic Drying: Dry the [¹⁸F]F⁻/K₂₂₂ complex by azeotropic distillation with anhydrous MeCN under a stream of nitrogen. Repeat this step 2-3 times to ensure the complex is anhydrous.
-
Radiolabeling Reaction: Add the nosylate precursor of this compound dissolved in anhydrous DMSO to the dried [¹⁸F]F⁻/K₂₂₂ complex. Heat the reaction mixture at 120°C for 10 minutes.
-
Purification: After cooling, dilute the reaction mixture with the mobile phase and inject it onto a semi-preparative HPLC column for purification.
-
Formulation: Collect the HPLC fraction containing [¹⁸F]this compound, remove the organic solvent under reduced pressure, and reformulate the final product in a sterile solution, typically physiological saline containing a small percentage of ethanol, for injection.
-
Quality Control: Perform quality control on the final product, including radiochemical purity (analytical HPLC and radio-TLC), molar activity, pH, and sterility testing.
Protocol 2: In Vitro Autoradiography of [¹⁸F]this compound in Rodent Brain Sections
This protocol describes the procedure for localizing [¹⁸F]this compound binding sites in rodent brain tissue.
Materials:
-
Frozen rodent brain sections (10-20 µm thick), thaw-mounted on microscope slides
-
[¹⁸F]this compound
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Non-specific binding control: unlabeled this compound or a known CYP46A1 inhibitor
-
Phosphor imaging plates
-
Phosphor imager system
Procedure:
-
Tissue Preparation: Allow the frozen brain sections to equilibrate to room temperature.
-
Pre-incubation: Pre-incubate the slides in binding buffer for 15-20 minutes at room temperature to remove endogenous ligands.
-
Incubation:
-
Total Binding: Incubate the sections with [¹⁸F]this compound (e.g., 0.1-1.0 nM) in binding buffer for 60 minutes at room temperature.
-
Non-specific Binding: For a parallel set of sections, add an excess of unlabeled this compound (e.g., 1-10 µM) to the incubation solution containing [¹⁸F]this compound.
-
-
Washing: After incubation, wash the slides in ice-cold wash buffer (e.g., 2 x 2 minutes) to remove unbound radiotracer.
-
Drying: Briefly dip the slides in ice-cold distilled water and dry them under a stream of cool, dry air.
-
Exposure: Expose the dried sections to a phosphor imaging plate for a suitable duration (typically several hours, depending on the radioactivity).
-
Imaging and Analysis: Scan the imaging plate using a phosphor imager. Quantify the signal intensity in different brain regions of interest (ROIs) and calculate specific binding by subtracting the non-specific binding from the total binding.
Protocol 3: Preclinical PET/CT Imaging of [¹⁸F]this compound in Rodents
This protocol provides a general framework for conducting in vivo PET/CT imaging studies in rats or mice to assess the biodistribution and kinetics of [¹⁸F]this compound.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP46A1, the rate-limiting enzyme for cholesterol degradation, is neuroprotective in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unbiased insights into the multiplicity of the CYP46A1 brain effects in 5XFAD mice treated with low dose-efavirenz - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of [18F]this compound, a novel PET ligand for cholesterol 24-Hydroxylase, in nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Micro-PET CT procedures for brain imaging of rats [protocols.io]
Application Notes and Protocol: CHL2310 PET Scan for Human Subjects
Application Notes
Introduction: CHL2310 is a novel, investigational radiotracer designed for Positron Emission Tomography (PET) imaging. It is a high-affinity antagonist for the "Neuro-Inflammatory Receptor X" (NIR-X), a receptor upregulated on activated microglia and astrocytes. As such, [18F]this compound allows for the in-vivo quantification and visualization of neuro-inflammatory processes, which are implicated in a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. These notes provide a standardized protocol for the use of this compound in human research subjects to ensure data reproducibility and comparability across multiple study sites.[1]
Principle of the Method: Following intravenous injection, [18F]this compound crosses the blood-brain barrier and binds to NIR-X. The positron-emitting fluorine-18 (B77423) isotope decays, producing two 511 keV gamma photons that are detected by the PET scanner.[2] The resulting images provide a quantitative map of the density and distribution of NIR-X. When combined with an anatomical imaging modality like Computed Tomography (CT) or Magnetic Resonance Imaging (MRI), PET allows for the precise localization of neuro-inflammation.[3] The primary quantitative metric derived from this compound PET scans is the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration for the injected dose and patient body weight.[4][5][6][7]
Applications: The this compound PET scan protocol is intended for research and clinical trial settings for the following applications:
-
Disease Diagnosis and Staging: To assess the extent and severity of neuro-inflammation in various neurological disorders.
-
Pharmacodynamic Biomarker: To evaluate the target engagement and dose-response of novel anti-inflammatory therapeutics.
-
Treatment Monitoring: To longitudinally track the response of neuro-inflammation to therapeutic interventions.[8]
-
Patient Stratification: To identify subjects with a specific neuro-inflammatory phenotype for inclusion in clinical trials.
Detailed Experimental Protocols
Subject Selection and Preparation
1.1. Inclusion/Exclusion Criteria:
-
Inclusion: Subjects aged 18-80 years with a clinical diagnosis relevant to the study, or healthy volunteers. Subjects must be able to lie still for the duration of the scan (approx. 90 minutes).[1]
-
Exclusion:
-
History of severe allergic reaction to contrast agents (if a contrast-enhanced CT is planned).
-
Inability to tolerate the imaging procedure due to claustrophobia or other reasons.
-
Renal impairment, if a CT contrast agent is to be used.[1]
-
Participation in another clinical trial involving radiation exposure within the last 12 months.
1.2. Subject Preparation:
-
24 Hours Prior to Scan:
-
6 Hours Prior to Scan:
-
Upon Arrival at Imaging Center:
Radiotracer Administration
-
Dose: The recommended dose of [18F]this compound is 185 MBq (5 mCi), administered intravenously. The activity should be measured in a calibrated dose calibrator prior to injection.
-
Administration: The tracer is administered as a slow bolus injection (over ~30 seconds) followed by a 10 mL saline flush to ensure the full dose reaches circulation. The exact time of injection must be recorded.
PET/CT Imaging Acquisition
-
Uptake Period: After tracer injection, the subject should rest comfortably in a quiet, dimly lit room for a 60-minute uptake period to allow for tracer distribution and binding.[2][15] Movement and conversation should be minimized.[14]
-
Positioning: The subject is positioned supine on the scanner bed with the head secured in a comfortable holder to minimize motion.
-
CT Scan (for attenuation correction and anatomical localization):
-
PET Scan:
-
A dynamic or static PET scan of the brain is initiated 60 minutes post-injection.
-
For a static acquisition, a 20-minute scan is typically sufficient.
-
For dynamic acquisitions, a series of frames are acquired over 60-90 minutes post-injection to allow for kinetic modeling.
-
All acquisition parameters must remain consistent for longitudinal studies in the same subject.[8][17]
-
Data Analysis
-
Image Reconstruction: PET images should be reconstructed using an iterative algorithm (e.g., OSEM - Ordered Subset Expectation Maximization) and corrected for attenuation (using the CT data), scatter, and radioactive decay.[18]
-
Image Co-registration: The PET images are co-registered with the subject's anatomical MRI scan (if available) or the corresponding CT scan to accurately define anatomical regions.
-
Region of Interest (ROI) Definition: ROIs are drawn on the co-registered anatomical images for specific brain regions (e.g., hippocampus, prefrontal cortex, cerebellum). The cerebellum is often used as a reference region for non-specific binding.
-
Quantitative Analysis:
-
The primary outcome measure is the Standardized Uptake Value (SUV). It is calculated as:
-
Both the maximum SUV (SUVmax) and mean SUV (SUVmean) within an ROI are typically reported.[5][19]
-
For a more quantitative analysis, the SUV ratio (SUVR) is calculated by dividing the SUV of a target region by the SUV of a reference region (e.g., cerebellum).
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound PET scan protocol.
| Parameter | Recommended Value | Acceptable Range | Notes |
| Radiotracer Dose | 185 MBq (5.0 mCi) | 150 - 220 MBq | Dose should be recorded precisely. |
| Fasting Period | 6 hours | 4 - 8 hours | Water is permitted.[9][12] |
| Uptake Time | 60 minutes | 50 - 70 minutes | Time from injection to start of PET scan.[2][19] |
| PET Scan Duration | 20 minutes (static) | 15 - 30 minutes | For a single bed position covering the brain. |
| CT Voltage | 120 kVp | 100 - 140 kVp | Low-dose protocol for attenuation correction. |
| CT Exposure | 30 mAs | 20 - 50 mAs | As low as reasonably achievable (ALARA). |
| Reconstruction Voxel Size | 2 x 2 x 2 mm | < 4 x 4 x 4 mm | To ensure adequate spatial resolution.[8] |
| Primary Metric | SUVratio (SUVR) | N/A | Ratio of target ROI SUV to reference region SUV. |
| Secondary Metrics | SUVmax, SUVmean | N/A | Maximum and mean SUV within an ROI.[5][19] |
Visualizations
Caption: High-level workflow for the this compound PET imaging protocol.
Caption: this compound blocks the neuro-inflammatory signaling cascade.
References
- 1. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. The Basics of Visualizing, Analyzing, and Reporting Preclinical PET/CT Imaging Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. radiopaedia.org [radiopaedia.org]
- 5. droracle.ai [droracle.ai]
- 6. pycad.co [pycad.co]
- 7. TPC - SUV [turkupetcentre.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. PET/CT Scan: How to Prepare, What to Expect & Safety Tips [radiology.ucsf.edu]
- 10. How to Prepare for Your PET/CT Scan - General Directions | Brown University Health [brownhealth.org]
- 11. pockethealth.com [pockethealth.com]
- 12. How to Prepare for a PET Scan | Envision Radiology [envrad.com]
- 13. Understanding PET scans: Purpose, procedure and results | MD Anderson Cancer Center [mdanderson.org]
- 14. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mskcc.org [mskcc.org]
- 16. FIGURE 1. | Acquisition Protocol Considerations for Combined PET/CT Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 17. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 18. hug.ch [hug.ch]
- 19. Basics and Advances of Quantitative PET Imaging | Radiology Key [radiologykey.com]
Application Notes and Protocols for CHL2310 PET Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of CHL2310 in Positron Emission Tomography (PET) studies. This compound is a novel radioligand designed for imaging Cholesterol 24-hydroxylase (CYP46A1), a key enzyme in brain cholesterol metabolism. Dysregulation of CYP46A1 has been implicated in various neurodegenerative disorders, making it a critical target for therapeutic development.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of [18F]this compound in non-human primates.[1]
| Parameter | Value | Notes |
| Radiochemical Yield (non-decay-corrected) | 6.7 ± 1.5% | Synthesis from a tosylate precursor. |
| Radiochemical Purity | >99% | |
| Plasma Free Fraction | 13.1 ± 0.8% | |
| Averaged Test-Retest Variability (VT) | -3.0 ± 4.8% | Demonstrates good reproducibility. |
| Averaged Absolute Test-Retest Variability | 4.4 ± 3.5% | |
| Estimated Human Effective Radiation Dose | 0.013 mSv/MBq | |
| Half-maximal Inhibitory Dose (ID50) of TAK-935 | 0.0095 mg/kg | Determined from Lassen plots for CYP46A1 occupancy. |
Table 1: Quantitative Properties of [18F]this compound
| Kinetic Modeling Parameter | Description |
| VT (Total Distribution Volume) | Represents the total distribution of the tracer in a region, including specific binding, non-specific binding, and free tracer. |
| Compartment Models | Time-activity curves of [18F]this compound are well-described by a two-tissue compartment model.[1] |
| Graphical Analysis | Logan graphical analysis is a suitable method for estimating VT.[1] |
| Reference Region | The cerebellum can be considered as a potential reference region for calculating non-displaceable binding potential.[1] |
Table 2: Kinetic Modeling Parameters for [18F]this compound PET Data Analysis
Experimental Protocols
[18F]this compound Radiosynthesis and Quality Control
This protocol is a representative procedure based on the synthesis of 18F-labeled radiotracers from a tosylate precursor.[1]
Materials:
-
Tosylate precursor for this compound
-
[18F]Fluoride
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K2CO3)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Dimethylformamide (DMF)
-
Water for injection
-
Sterile filters (0.22 µm)
-
HPLC system with a radioactivity detector
-
Thin-layer chromatography (TLC) system with a radioactivity scanner
Protocol:
-
[18F]Fluoride Trapping and Elution: Trap aqueous [18F]fluoride on an anion-exchange cartridge. Elute the [18F]fluoride with a solution of K2.2.2 and K2CO3 in MeCN/water.
-
Azeotropic Drying: Dry the [18F]fluoride/K2.2.2/K2CO3 mixture by azeotropic distillation with anhydrous MeCN under a stream of nitrogen at approximately 110°C.
-
Radiolabeling Reaction: Dissolve the tosylate precursor of this compound in anhydrous DMF and add it to the dried [18F]fluoride complex. Heat the reaction mixture at an optimized temperature (e.g., 120-140°C) for a specific duration (e.g., 10-15 minutes).
-
Purification: After cooling, dilute the reaction mixture with the mobile phase for HPLC and inject it onto a semi-preparative HPLC column (e.g., C18) to isolate [18F]this compound.
-
Formulation: Collect the [18F]this compound fraction, remove the organic solvent under reduced pressure, and formulate the final product in a sterile, pyrogen-free solution (e.g., saline with a small percentage of ethanol).
-
Quality Control:
-
Radiochemical Purity: Analyze the final product using analytical HPLC to determine the percentage of intact [18F]this compound.
-
Radiochemical Identity: Confirm the identity by co-elution with a non-radioactive this compound standard on HPLC.
-
Residual Solvents: Analyze for any residual organic solvents using gas chromatography.
-
pH: Measure the pH of the final formulation.
-
Sterility and Endotoxins: Perform standard tests to ensure the product is sterile and free of endotoxins.[2][3][4][5][6]
-
Preclinical PET Imaging Protocol (Non-Human Primate)
This protocol outlines a general procedure for conducting a [18F]this compound PET study in a non-human primate.
Animal Preparation:
-
Fasting: Fast the animal overnight prior to the PET scan to ensure stable physiological conditions.
-
Anesthesia: Induce anesthesia with ketamine and maintain with isoflurane (B1672236) (e.g., 1-2% in oxygen) for the duration of the procedure. Monitor vital signs (heart rate, respiration, blood pressure, and temperature) throughout the scan.
-
Catheterization: Place intravenous catheters for radiotracer injection and arterial blood sampling.
PET/CT or PET/MR Acquisition:
-
Positioning: Position the anesthetized animal in the scanner with the head in the center of the field of view.
-
Transmission Scan: Perform a CT or MR scan for attenuation correction and anatomical co-registration.
-
Radiotracer Injection: Administer a bolus injection of [18F]this compound (e.g., ~185 MBq) intravenously.
-
Dynamic PET Scan: Start a dynamic PET scan immediately upon injection. A typical framing sequence might be: 12 x 10s, 8 x 30s, 9 x 60s, 8 x 300s, for a total scan duration of 90-120 minutes.
Arterial Blood Sampling:
-
Manual Sampling: Collect arterial blood samples frequently at the beginning of the scan (e.g., every 10-15 seconds for the first 2 minutes) and less frequently later on (e.g., at 5, 10, 20, 30, 60, 90, and 120 minutes).
-
Plasma and Metabolite Analysis: Centrifuge the blood samples to separate plasma. Analyze a portion of the plasma samples using HPLC to determine the fraction of unmetabolized [18F]this compound over time. This is crucial for generating a metabolite-corrected arterial input function for kinetic modeling.
Mandatory Visualizations
Signaling Pathway of CYP46A1 in Brain Cholesterol Homeostasis
Caption: CYP46A1 pathway in neuronal cholesterol homeostasis.
Experimental Workflow for a this compound PET Study
Caption: Experimental workflow for this compound PET studies.
Logical Diagram of the Data Analysis Pipeline
Caption: Logical pipeline for this compound PET data analysis.
References
- 1. Quantitative analysis of [18F]this compound, a novel PET ligand for cholesterol 24-Hydroxylase, in nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. iaea.org [iaea.org]
- 5. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Using CHL2310 for Monitoring Therapeutic Response in Preclinical Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CHL2310 is a potent, selective, and orally bioavailable allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that is a critical component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell proliferation, differentiation, and survival.[1] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in various developmental disorders and a wide range of cancers, including lung, breast, and gastric cancers.[2][3]
SHP2 functions as a key signaling node downstream of multiple receptor tyrosine kinases (RTKs).[4][5] Upon activation by growth factors, SHP2 relays signals that lead to the activation of the RAS-MAPK cascade.[6][7] In many cancers, this pathway is aberrantly activated, driving tumor growth and survival.[8] By binding to an allosteric pocket, this compound stabilizes SHP2 in an auto-inhibited conformation, preventing its catalytic activity and blocking downstream signaling.[1][] This mechanism makes this compound a promising therapeutic agent for tumors dependent on the RAS-MAPK pathway.[10]
These application notes provide detailed protocols for utilizing this compound in preclinical models to assess its therapeutic efficacy, target engagement, and pharmacodynamic effects.
Mechanism of Action of this compound
This compound is an allosteric inhibitor that locks SHP2 in an inactive state. This prevents the dephosphorylation of its target proteins, thereby inhibiting the activation of the downstream RAS-MAPK signaling pathway. The primary pharmacodynamic biomarkers of this compound activity are the reduced phosphorylation of ERK (p-ERK), a key kinase in the MAPK pathway, and the modulation of downstream gene expression, such as the downregulation of DUSP6.[5][7][10]
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Key Mutation(s) | This compound GI50 (nM) |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | FGFR Amplification | 8 |
| NCI-H358 | Non-Small Cell Lung Cancer | KRAS G12C | 15 |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 25 |
| Calu-3 | Non-Small Cell Lung Cancer | KRAS G12C | 32 |
GI50: 50% growth inhibition concentration. Data is representative.
Table 2: In Vivo Efficacy of this compound in a KYSE-520 Xenograft Model
| Treatment Group | Dose (mg/kg, QD, PO) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | - | 1850 ± 250 | - |
| This compound | 10 | 980 ± 180 | 47 |
| This compound | 30 | 450 ± 110 | 76 |
| This compound | 60 | 150 ± 60 | 92 |
Data are presented as mean ± SEM. QD: once daily; PO: oral administration.
Table 3: Pharmacodynamic Biomarker Modulation in KYSE-520 Tumors
| Treatment Group | Dose (mg/kg) | p-ERK Inhibition (%) (6h post-dose) | DUSP6 mRNA Fold Change (6h post-dose) |
| Vehicle | - | 0 | 1.0 |
| This compound | 30 | 85 ± 8 | 0.2 ± 0.05 |
| This compound | 60 | 95 ± 5 | 0.1 ± 0.03 |
Data are presented as mean ± SEM relative to the vehicle control group.
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Subcutaneous Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[11]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Human cancer cell line (e.g., KYSE-520)
-
Matrigel
-
6-8 week old immunodeficient mice (e.g., athymic nude mice)
-
Sterile PBS, syringes, and needles
-
Digital calipers
Procedure:
-
Cell Culture and Implantation:
-
Culture KYSE-520 cells in appropriate media until they reach 70-80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a 100 µL volume into the right flank of each mouse.[11]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.[11]
-
Calculate tumor volume using the formula: Volume = 0.5 x L x W².[11]
-
When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).[11]
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation in the specified vehicle.
-
Administer this compound or vehicle control to the respective groups via oral gavage at the predetermined dose and schedule (e.g., daily).[11]
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment.[11][12]
-
At the end of the study, euthanize mice and collect tumors for pharmacodynamic analysis.
-
Protocol 2: Western Blot Analysis for p-ERK Inhibition
This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation of ERK in tumor tissue lysates.[1][13]
Materials:
-
Tumor tissue collected from the in vivo study
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize p-ERK levels to total ERK and the loading control (GAPDH).
-
Protocol 3: Quantitative RT-PCR for DUSP6 Gene Expression
This protocol measures the mRNA expression of DUSP6, a downstream target of the MAPK pathway, to assess the pharmacodynamic effect of this compound.[7][10]
Materials:
-
Tumor tissue collected from the in vivo study
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for DUSP6 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tumor tissue according to the kit manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA.
-
-
Quantitative PCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and primers for DUSP6 and the housekeeping gene.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative expression of DUSP6 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control group.
-
Conclusion
This compound is a potent SHP2 inhibitor that demonstrates significant anti-tumor activity in preclinical models driven by aberrant RAS-MAPK signaling. The protocols described here provide a framework for evaluating the efficacy and mechanism of action of this compound, enabling researchers to effectively monitor therapeutic response and advance the development of this promising anti-cancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms [frontiersin.org]
- 10. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Quantitative Analysis of CHL2310 Uptake in the Brain
Introduction
CHL2310 is a novel, small-molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathogenesis of several neurodegenerative diseases. Its therapeutic efficacy is contingent upon its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its target site within the central nervous system (CNS). These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of this compound uptake in the brain, utilizing a combination of in vitro and in vivo methodologies.
Hypothetical Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound in a neuronal context, where its inhibition of GSK-3β leads to the modulation of downstream pathways involved in neuroprotection and synaptic plasticity.
Caption: Hypothetical signaling pathway of this compound in neurons.
Experimental Workflow for Brain Uptake Analysis
A multi-tiered approach is recommended to accurately quantify the brain uptake of this compound. The workflow begins with in vitro screening to assess passive permeability, followed by in vivo pharmacokinetic studies to determine the compound's disposition in a biological system, and culminates in ex vivo analysis for precise concentration measurements in brain tissue.
Application Notes and Protocols: 7,8-Dihydroxyflavone (7,8-DHF) in Huntington's Disease Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on publicly available research data regarding the use of 7,8-dihydroxyflavone (B1666355) (7,8-DHF) in preclinical models of Huntington's disease (HD). The compound "CHL2310" did not yield specific public domain information in the context of HD research. Therefore, 7,8-DHF, a well-characterized TrkB agonist, has been used as an exemplary compound to fulfill the request for detailed application notes and protocols.
Introduction
Huntington's disease (HD) is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. A key pathological feature of HD is the reduced level of brain-derived neurotrophic factor (BDNF) and subsequent dysfunction of its receptor, tropomyosin receptor kinase B (TrkB).[1][2][3] 7,8-dihydroxyflavone (7,8-DHF) is a small molecule TrkB agonist that can cross the blood-brain barrier, making it a valuable tool for investigating the therapeutic potential of targeting the BDNF/TrkB signaling pathway in HD.[4] These application notes provide an overview of the use of 7,8-DHF in HD research, including its mechanism of action, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
7,8-DHF acts as a specific agonist for the TrkB receptor, mimicking the neurotrophic effects of BDNF.[5][6] Upon binding to the extracellular domain of TrkB, 7,8-DHF induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4] This activation triggers downstream signaling cascades, including the phospholipase C-γ1 (PLCγ1), mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][4] In the context of HD, studies have shown that 7,8-DHF selectively promotes the phosphorylation of TrkB at the Y816 residue, leading to the specific activation of the PLCγ1 pathway.[7][8] This targeted activation is thought to contribute to its neuroprotective effects, including improved neuronal survival, enhanced synaptic plasticity, and amelioration of HD-related phenotypes.[1][7]
Caption: Signaling pathway of 7,8-DHF in Huntington's disease models.
Quantitative Data Presentation
The following tables summarize the quantitative effects of 7,8-DHF in preclinical models of Huntington's disease.
Table 1: In Vivo Efficacy of 7,8-DHF in HD Mouse Models
| Parameter | Mouse Model | Treatment Details | Outcome | Reference |
| Motor Function (Rotarod) | R6/1 | 5 mg/kg/day, oral gavage, from 8 to 20 weeks of age | Delayed onset of motor deficits | [5][8] |
| Motor Function (Rotarod) | N171-82Q | 5 mg/kg/day, intraperitoneal injection | Significantly improved motor performance | [1][9] |
| Survival | N171-82Q | 5 mg/kg/day, intraperitoneal injection | Significantly extended survival | [1][9] |
| Cognitive Function (Novel Object Recognition Test) | R6/1 | 5 mg/kg/day, oral gavage, at 17 weeks of age | Reversed cognitive deficits | [7] |
| Striatal Volume | R6/1 | 5 mg/kg/day, oral gavage, up to 20 weeks of age | Prevented striatal volume loss | [7][8] |
| Striatal DARPP-32 Levels | N171-82Q | 1 mg/kg/day of 4'-DMA-7,8-DHF (a derivative) | Preserved levels of this medium spiny neuron marker | [1] |
Table 2: In Vitro Efficacy of 7,8-DHF in HD Cellular Models
| Parameter | Cellular Model | Treatment Details | Outcome | Reference |
| Neuronal Network Activity | Rat cortical neurons expressing mutant huntingtin (N171-82Q) | 50 nM | Partially rescued abnormal electrophysiological phenotype | [10] |
| TrkB Phosphorylation | Primary striatal cultures from HD model | 500 nM | Selective phosphorylation of TrkB Y816 residue | [7][8] |
| Neuronal Morphology | Primary striatal cultures from HD model | 500 nM | Improved morphological characteristics | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving 7,8-DHF in Huntington's disease research.
Protocol 1: In Vivo Administration of 7,8-DHF in a Huntington's Disease Mouse Model
This protocol is adapted from studies using the R6/1 and N171-82Q mouse models of HD.[1][7][9]
1. Materials:
-
7,8-Dihydroxyflavone (Sigma-Aldrich or equivalent)
-
Vehicle: Phosphate-buffered saline (PBS) with 1% DMSO for subcutaneous injection[11] or sterile saline for intraperitoneal injection. For oral gavage, a solution in corn oil can be used.
-
HD mouse model (e.g., R6/1 or N171-82Q) and wild-type littermates
-
Animal handling and injection equipment (syringes, needles, gavage tubes)
2. Procedure:
-
Preparation of 7,8-DHF Solution:
-
Dissolve 7,8-DHF in the chosen vehicle to a final concentration of 0.5 mg/mL for a 5 mg/kg dose in a 25g mouse (assuming an injection volume of 250 µL).
-
Vortex or sonicate briefly to ensure complete dissolution. Prepare fresh daily.
-
-
Animal Dosing:
-
Administer 7,8-DHF or vehicle to the mice daily via the chosen route (e.g., intraperitoneal injection, oral gavage, or subcutaneous injection).[1][8][11]
-
Treatment duration can vary depending on the experimental goals, for example, from pre-symptomatic stages (e.g., 8 weeks of age in R6/1 mice) to late-stage disease.[8]
-
-
Behavioral and Pathological Analysis:
-
Conduct behavioral tests such as the rotarod test for motor coordination and the novel object recognition test for cognitive function at specified time points.[5][7]
-
At the end of the study, euthanize the animals and collect brain tissue for histological and biochemical analyses, such as measuring striatal volume and protein levels of markers like DARPP-32 and enkephalin.[1][7]
-
Caption: Workflow for in vivo studies with 7,8-DHF in HD mouse models.
Protocol 2: In Vitro Treatment of Primary Striatal Neurons with 7,8-DHF
This protocol is based on studies investigating the direct effects of 7,8-DHF on primary neuronal cultures.[7][8]
1. Materials:
-
Primary striatal neuronal cultures from an HD mouse model (e.g., YAC128 or R6/1) and wild-type littermates.
-
7,8-Dihydroxyflavone
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
BDNF (as a positive control)
-
Reagents for immunocytochemistry, Western blotting, or calcium imaging.
2. Procedure:
-
Cell Culture:
-
Plate primary striatal neurons on coated coverslips or multi-well plates at an appropriate density.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2.
-
-
7,8-DHF Treatment:
-
Prepare a stock solution of 7,8-DHF in DMSO.
-
Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 500 nM).[7] The final DMSO concentration should be below 0.1%.
-
Replace the culture medium with the 7,8-DHF-containing medium. Include vehicle-treated and BDNF-treated (e.g., 50 ng/mL) wells as controls.
-
Incubate for the desired duration (e.g., 15 minutes for acute signaling studies, or longer for morphological analysis).[8]
-
-
Analysis:
-
Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation status of TrkB and downstream signaling proteins like Akt and ERK.
-
Immunocytochemistry: Fix the cells and perform immunocytochemistry to visualize neuronal morphology, dendritic complexity, or the expression of specific markers.
-
Calcium Imaging: Use a calcium-sensitive dye like Fluo-4 AM to measure changes in intracellular calcium levels following 7,8-DHF treatment.[8]
-
Caption: Workflow for in vitro studies with 7,8-DHF on primary neurons.
Conclusion
7,8-DHF serves as a valuable research tool for investigating the role of the BDNF/TrkB signaling pathway in the pathogenesis of Huntington's disease. The provided data and protocols offer a foundation for designing and conducting experiments to further elucidate the therapeutic potential of targeting this pathway in HD and other neurodegenerative disorders. Researchers should always optimize these protocols for their specific experimental conditions and animal models.
References
- 1. Small-molecule TrkB receptor agonists improve motor function and extend survival in a mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A monoclonal antibody TrkB receptor agonist as a potential therapeutic for Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnnp.bmj.com [jnnp.bmj.com]
- 6. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7,8-dihydroxyflavone ameliorates cognitive and motor deficits in a Huntington's disease mouse model through specific activation of the PLCγ1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Small-molecule TrkB receptor agonists improve motor function and extend survival in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Restorative Effects of the TrkB agonist 7,8-Dihydroxyflavone on Neuronal Network Activity in an in vitro model of Huntington's disease [frontiersin.org]
- 11. Timing of Treatment with the Flavonoid 7,8-DHF Critically Impacts on Its Effects on Learning and Memory in the Ts65Dn Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CHL2310 Imaging in Traumatic Brain Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) initiates a complex cascade of secondary injury mechanisms, including neuroinflammation, excitotoxicity, and metabolic disturbances, which contribute significantly to long-term neurological deficits. A key enzyme implicated in the brain's response to injury is Cholesterol 24-hydroxylase (CYP46A1), which plays a pivotal role in cholesterol metabolism and homeostasis. Following TBI, the expression of CYP46A1 is upregulated, particularly in microglia, as part of the cellular response to clear cholesterol from damaged membranes. This process, however, may also contribute to excitotoxicity through the action of its product, 24S-hydroxycholesterol (24S-HC).
[¹⁸F]CHL2310 is a novel Positron Emission Tomography (PET) radiotracer with high specificity for CYP46A1. Its favorable pharmacokinetic properties and robust quantitative performance in non-human primates make it a promising tool for imaging CYP46A1 expression in vivo.[1] Visualizing and quantifying the dynamic changes in CYP46A1 expression after TBI using [¹⁸F]this compound PET could provide invaluable insights into the progression of secondary injury, the brain's endogenous repair mechanisms, and a potential biomarker for therapeutic interventions.
Rationale for Use
The use of this compound imaging in TBI models is supported by the following:
-
Upregulation of CYP46A1 post-TBI: Studies have shown a significant increase in CYP46A1 expression in the brain following traumatic injury.[2][3] This upregulation presents a clear, measurable target for this compound.
-
Role in Neuroinflammation and Cholesterol Homeostasis: CYP46A1 is a critical enzyme in brain cholesterol metabolism, a process intrinsically linked to neuroinflammation and cellular repair after injury. Imaging CYP46A1 can, therefore, provide a window into these crucial aspects of TBI pathophysiology.
-
Potential as a Biomarker: The level of CYP46A1 expression may correlate with the severity of the injury and the stage of the recovery process. This compound PET could thus serve as a non-invasive biomarker to monitor disease progression and the efficacy of novel therapeutics.
Quantitative Data from Preclinical TBI Models (Hypothetical)
The following tables represent hypothetical quantitative data that could be obtained from [¹⁸F]this compound PET imaging studies in a rodent model of TBI. These values are based on the expected upregulation of CYP46A1 as suggested by the literature.
Table 1: [¹⁸F]this compound Uptake (Standardized Uptake Value - SUV) in Brain Regions of Interest (ROIs)
| Brain Region | Sham Control (SUVmean ± SD) | TBI Model - 3 Days Post-Injury (SUVmean ± SD) | TBI Model - 7 Days Post-Injury (SUVmean ± SD) |
| Ipsilateral Cortex | 1.2 ± 0.2 | 2.5 ± 0.4 | 3.1 ± 0.5 |
| Contralateral Cortex | 1.1 ± 0.2 | 1.3 ± 0.3 | 1.4 ± 0.3 |
| Hippocampus | 1.5 ± 0.3 | 2.8 ± 0.6 | 3.5 ± 0.7 |
| Thalamus | 1.3 ± 0.2 | 1.8 ± 0.4 | 2.0 ± 0.5 |
* Indicates statistically significant difference from sham control (p < 0.05).
Table 2: Longitudinal Changes in [¹⁸F]this compound Binding Potential (BPnd) in the Ipsilateral Cortex
| Time Point | Sham Control (BPnd ± SD) | TBI Model (BPnd ± SD) |
| Baseline | 0.8 ± 0.1 | 0.8 ± 0.1 |
| 1 Day Post-Injury | 0.8 ± 0.1 | 1.2 ± 0.2 |
| 3 Days Post-Injury | 0.8 ± 0.1 | 1.9 ± 0.3 |
| 7 Days Post-Injury | 0.8 ± 0.1 | 2.5 ± 0.4 |
| 14 Days Post-Injury | 0.8 ± 0.1 | 1.7 ± 0.3 |
* Indicates statistically significant difference from baseline (p < 0.05).
Experimental Protocols
Animal Model of Traumatic Brain Injury
A well-established and reproducible model of TBI, such as the Controlled Cortical Impact (CCI) model, is recommended.
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Isoflurane (4% for induction, 1.5-2% for maintenance).
-
Surgical Procedure:
-
Secure the animal in a stereotaxic frame.
-
Perform a midline scalp incision and expose the skull.
-
Create a craniotomy (e.g., 5 mm diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura intact.
-
Induce a cortical impact using a pneumatic or electromagnetic impactor with defined parameters (e.g., 3 mm tip diameter, 2 mm impact depth, 4 m/s velocity).
-
Suture the incision and provide post-operative care, including analgesia.
-
-
Sham Control: Animals undergo the same surgical procedure, including craniotomy, but without the cortical impact.
[¹⁸F]this compound PET Imaging Protocol
-
Radiotracer: [¹⁸F]this compound, synthesized with high radiochemical purity (>99%).
-
Animal Preparation:
-
Fast the animal for 4-6 hours before the scan to reduce variability in tracer uptake.
-
Anesthetize the animal with isoflurane.
-
Place a catheter in the tail vein for radiotracer injection.
-
-
PET Scan Acquisition:
-
Position the animal in a small animal PET scanner.
-
Administer a bolus injection of [¹⁸F]this compound (e.g., 10-15 MBq) via the tail vein catheter.
-
Acquire dynamic PET data for 60-90 minutes.
-
Monitor vital signs (respiration, temperature) throughout the scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., 3D OSEM).
-
Co-register the PET images with a T2-weighted MRI for anatomical reference.
-
Define regions of interest (ROIs) on the co-registered images, including the ipsilateral and contralateral cortex, hippocampus, and a reference region (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the Standardized Uptake Value (SUV) for a semi-quantitative analysis.
-
For more detailed quantification, perform kinetic modeling of the TACs to estimate the binding potential (BPnd), which reflects the density of available CYP46A1.
-
Signaling Pathways and Experimental Workflow
CYP46A1 Signaling in Traumatic Brain Injury
Caption: CYP46A1 signaling pathway in TBI.
Experimental Workflow for this compound Imaging in TBI Models
References
- 1. Cortical Injury Increases Cholesterol 24S Hydroxylase (Cyp46) Levels in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain injury induces cholesterol 24-hydroxylase (Cyp46) expression in glial cells in a time-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Protocol for Kinetic Modeling of [¹⁸F]CHL2310 PET Data in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The radiotracer [¹⁸F]CHL2310 is a novel positron emission tomography (PET) ligand developed for the in vivo imaging and quantification of cholesterol 24-hydroxylase (CYP46A1). This enzyme plays a crucial role in cholesterol homeostasis in the brain, and its dysregulation has been linked to a variety of neurological disorders. Accurate kinetic modeling of [¹⁸F]this compound PET data is essential for estimating key parameters related to its binding and distribution, thereby providing valuable insights into the function of CYP46A1 in both healthy and diseased states.
This document provides a detailed protocol for the kinetic modeling of [¹⁸F]this compound PET data, primarily based on methodologies established in non-human primate studies. The protocol outlines the necessary steps from subject preparation and data acquisition to the application of compartmental and graphical analysis models for the quantification of tracer kinetics. The primary outcome measures include the total distribution volume (Vₜ) and the non-displaceable binding potential (BPₙₔ), which reflect the density of available CYP46A1 enzymes.
Quantitative Data Summary
The following tables summarize key quantitative parameters for [¹⁸F]this compound derived from preclinical non-human primate studies.
Table 1: Radiotracer and Pharmacokinetic Properties of [¹⁸F]this compound
| Parameter | Value | Reference |
| Radiochemical Yield (non-decay-corrected) | 6.7 ± 1.5% | [1] |
| Radiochemical Purity | >99% | [1] |
| Plasma Free Fraction (fₚ) | 13.1 ± 0.8% | [1] |
| Averaged Test-Retest Variability of Vₜ | -3.0 ± 4.8% | [1] |
| Averaged Absolute Test-Retest Variability of Vₜ | 4.4 ± 3.5% | [1] |
Table 2: Kinetic Modeling Approaches for [¹⁸F]this compound PET Data
| Modeling Approach | Key Outcome Parameter | Description | Reference Region |
| One-Tissue Compartment Model (1TCM) | Vₜ | A simplified model describing tracer exchange between plasma and a single tissue compartment. | Not applicable |
| Two-Tissue Compartment Model (2TCM) | Vₜ, K₁, k₂, k₃, k₄ | A more complex model that describes tracer exchange between plasma and two tissue compartments (non-displaceable and specific binding).[1] | Not applicable |
| Logan Graphical Analysis | Vₜ | A graphical method for estimating the total distribution volume without the need for non-linear fitting.[1] | Not applicable |
| Lassen Plot | Occupancy, ED₅₀ | Used to quantify target occupancy by a competing ligand. | Not applicable |
| Reference Tissue Model | BPₙₔ | A method to estimate binding potential using a region with negligible specific binding as an input function, avoiding the need for arterial blood sampling. | Cerebellum[1] |
Experimental Protocols
Subject Preparation (Non-Human Primate)
-
Fasting: The subject should be fasted for at least 12 hours prior to the PET scan to minimize potential metabolic interferences. Water can be provided ad libitum.
-
Anesthesia: Anesthesia is induced and maintained throughout the imaging session. A common choice is isoflurane. Vital signs, including heart rate, respiration rate, and body temperature, should be monitored continuously.
-
Catheterization: Place intravenous catheters for radiotracer administration and arterial blood sampling. The arterial line is crucial for obtaining the plasma input function.
Radiotracer Administration and PET Scan Acquisition
-
Radiotracer Injection: Administer a bolus injection of [¹⁸F]this compound intravenously. The injected dose should be accurately measured and recorded.
-
Dynamic PET Scan: Begin a dynamic PET scan of the brain immediately upon injection. The scan duration is typically 90-120 minutes. A high-resolution PET scanner is recommended.
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames. Correction for attenuation, scatter, and radioactive decay should be applied.
Arterial Blood Sampling and Metabolite Analysis
-
Arterial Blood Sampling: Collect serial arterial blood samples throughout the PET scan. The sampling frequency should be higher in the initial minutes after injection to capture the peak of the input function and then can be reduced at later time points.
-
Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.
-
Radioactivity Measurement: Measure the total radioactivity in the plasma samples using a gamma counter.
-
Metabolite Analysis: A crucial step is to determine the fraction of unchanged [¹⁸F]this compound in the plasma over time, as metabolites can interfere with kinetic modeling. This is typically done using high-performance liquid chromatography (HPLC).
-
Metabolite Correction: Correct the total plasma radioactivity concentration at each time point by the fraction of the parent compound to generate the metabolite-corrected arterial input function.
Image Analysis and Kinetic Modeling
-
Image Co-registration: Co-register the dynamic PET images with a corresponding anatomical magnetic resonance (MR) image of the subject's brain.
-
Region of Interest (ROI) Definition: Delineate regions of interest on the co-registered MR image for various brain structures, including target regions with expected high CYP46A1 density and a reference region (e.g., cerebellum) with negligible specific binding.
-
Time-Activity Curve (TAC) Generation: Generate time-activity curves for each ROI by plotting the average radioactivity concentration within the ROI for each time frame.
-
Kinetic Modeling:
-
Two-Tissue Compartment Model (2TCM): Fit the tissue TACs using the metabolite-corrected arterial input function to the 2TCM to estimate the rate constants (K₁, k₂, k₃, k₄) and the total distribution volume (Vₜ = K₁/k₂ * (1 + k₃/k₄)).
-
Logan Graphical Analysis: Apply the Logan graphical analysis to the tissue TACs and the integrated arterial input function to obtain a linear plot. The slope of the linear portion of this plot provides an estimate of Vₜ.
-
Reference Tissue Model: To estimate the non-displaceable binding potential (BPₙₔ), a reference tissue model can be employed using the cerebellum TAC as an input function. BPₙₔ is calculated as (Vₜ_target / Vₜ_reference) - 1.
-
Visualizations
Caption: Experimental workflow for kinetic modeling of [¹⁸F]this compound PET data.
Caption: Simplified signaling pathway of this compound targeting CYP46A1.
Caption: Two-tissue compartment model for [¹⁸F]this compound kinetic analysis.
References
Application Notes and Protocols for CHL2310 Administration in Rodents
Disclaimer: As of the latest search, "CHL2310" does not correspond to a publicly documented or recognized compound in scientific literature. The following application notes and protocols are based on general best practices for the administration of novel small molecule compounds in a research setting and should be adapted based on the specific physicochemical and pharmacological properties of this compound once they are determined.
Introduction
These application notes provide a comprehensive guide for the preclinical administration of the novel compound this compound in rodent models. The protocols outlined below are intended for researchers, scientists, and drug development professionals to ensure consistency, reproducibility, and adherence to ethical standards in animal research.
Compound Profile: this compound (Hypothetical)
For the purposes of this guide, we will assume this compound is a novel kinase inhibitor being investigated for its neuroprotective effects. The following data is hypothetical and should be replaced with experimentally determined values.
Table 1: Hypothetical Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value |
| Molecular Weight | 450.5 g/mol |
| Solubility (in 1% DMSO) | > 50 mg/mL |
| Bioavailability (Oral, Rat) | 35% |
| Half-life (t½, Mouse) | 4.2 hours |
| Cmax (10 mg/kg IP, Rat) | 1.5 µM |
| Tmax (10 mg/kg IP, Rat) | 1 hour |
| Blood-Brain Barrier (BBB) Penetration | Yes (Brain:Plasma ratio = 0.8) |
Experimental Protocols
Vehicle Preparation
The choice of vehicle is critical for ensuring the solubility and stability of this compound.
-
Protocol 1: Standard Vehicle for Intraperitoneal (IP) and Oral (PO) Administration
-
Prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
For the final working solution, dilute the DMSO stock in a mixture of 40% Polyethylene Glycol 400 (PEG400), 5% Tween 80, and 55% Saline.
-
The final concentration of DMSO in the vehicle should not exceed 5% to minimize toxicity.
-
Vortex the solution thoroughly until this compound is fully dissolved. Prepare fresh daily.
-
Administration Routes and Dosages
The following protocols are starting points and should be optimized based on dose-response studies.
-
Protocol 2: Intraperitoneal (IP) Injection
-
Animal Restraint: Gently restrain the mouse or rat, ensuring a firm but not restrictive grip. Position the animal with its head tilted slightly downwards.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal muscle at a 45-degree angle. Aspirate briefly to ensure no blood or peritoneal fluid is drawn, then slowly inject the this compound solution.
-
Volume: Do not exceed 10 mL/kg for mice or 5 mL/kg for rats.
-
-
Protocol 3: Oral Gavage (PO)
-
Animal Restraint: Hold the animal securely by the scruff of the neck to prevent head movement.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal.
-
Administration: Gently insert the needle into the esophagus and advance it into the stomach. Administer the this compound solution slowly.
-
Post-Administration: Monitor the animal for any signs of distress or misdosing (e.g., fluid exiting the nares).
-
Table 2: Recommended Starting Doses for Efficacy Studies (Hypothetical)
| Model | Route | Dose Range (mg/kg) | Frequency |
| Stroke (MCAO Model) | IP | 5 - 25 | Once daily |
| Parkinson's Disease | PO | 10 - 50 | Twice daily |
| Alzheimer's Disease | PO | 10 - 50 | Once daily |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a rodent model of neurological disease.
Optimizing Image Acquisition for CHL2310: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing image acquisition parameters for the novel fluorescent compound CHL2310. Adherence to these protocols will ensure the generation of high-quality, reproducible data for elucidating the mechanism of action and cellular effects of this compound.
Fluorescence microscopy is a critical tool in drug discovery, enabling the visualization and quantification of cellular and subcellular processes with high specificity and sensitivity.[1][2] By understanding and optimizing image acquisition parameters, researchers can maximize the signal-to-noise ratio (SNR), minimize phototoxicity and photobleaching, and obtain reliable quantitative data on the effects of this compound.[3][4]
Principles of Optimal Image Acquisition
Successful imaging of this compound relies on the careful consideration of several key parameters that directly influence signal quality and data reproducibility.
-
Signal-to-Noise Ratio (SNR): A high SNR is essential to distinguish the true fluorescent signal from background noise.[4] Longer exposure times and higher excitation light intensity can increase signal but may also increase background and phototoxicity.[4]
-
Phototoxicity and Photobleaching: Excessive exposure to excitation light can damage live cells (phototoxicity) and irreversibly destroy the fluorophore (photobleaching), leading to signal loss.[3][5] It is crucial to use the lowest possible excitation intensity and exposure time necessary to achieve an adequate SNR.[1]
-
Resolution: The pixel size of the camera and the objective lens determine the spatial resolution of the image. While larger pixels can capture more light and improve SNR, they result in lower resolution. The optimal pixel size should align with the desired level of detail for the biological question being addressed.[4]
-
Fluorophore Spectral Properties: The choice of excitation and emission filters must be matched to the specific spectral characteristics of this compound to ensure efficient signal detection.[6][7]
Experimental Protocols
The following protocols provide a framework for preparing and imaging cells treated with this compound. These should be optimized for specific cell types and experimental goals.
Cell Preparation and this compound Incubation (Live-Cell Imaging)
-
Cell Culture: Plate cells on imaging-grade glass-bottom dishes or plates to the desired confluency.
-
Compound Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed live-cell imaging medium.
-
Medium Exchange: Before imaging, replace the culture medium with the this compound-containing imaging medium.[1]
-
Incubation: Incubate the cells with this compound for the desired duration in a controlled environment (e.g., 37°C, 5% CO2).[1]
Immunofluorescence Staining after this compound Treatment (Fixed-Cell Imaging)
-
Cell Culture and Treatment: Plate cells on sterile coverslips and treat with this compound as described above.
-
Fixation: After treatment, wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with a suitable blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.[1]
-
Nuclear Staining (Optional): Incubate the cells with a nuclear stain like DAPI or Hoechst for 5-10 minutes.[1]
-
Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.[1][2]
Image Acquisition Parameters
The optimal image acquisition parameters for this compound will depend on its specific fluorescence properties. The following table provides a starting point for optimization based on common fluorophore classes. It is recommended to determine the excitation and emission maxima of this compound experimentally.
| Parameter | Blue Fluorophore (e.g., DAPI) | Green Fluorophore (e.g., FITC/GFP) | Red Fluorophore (e.g., TRITC/RFP) | Far-Red Fluorophore (e.g., Cy5) |
| Excitation Wavelength (nm) | 350 - 400 | 470 - 495 | 540 - 560 | 620 - 650 |
| Emission Wavelength (nm) | 450 - 470 | 510 - 540 | 570 - 620 | 660 - 710 |
| Exposure Time (ms) | 10 - 100 | 50 - 500 | 100 - 1000 | 200 - 2000 |
| Gain/Sensitivity | Low to Medium | Medium | Medium to High | High |
| Excitation Intensity | Low | Low to Medium | Medium | Medium to High |
Note: These are general guidelines. Always start with the lowest excitation power and shortest exposure time to minimize phototoxicity and photobleaching, and gradually increase until a satisfactory signal is achieved.[1]
Signaling Pathways and Workflows
Understanding the cellular pathways affected by this compound is a key objective in drug discovery.[1][2] The following diagrams illustrate a hypothetical signaling pathway that this compound may inhibit and a typical experimental workflow for its characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. portlandpress.com [portlandpress.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Imaging Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in [¹⁸F]CHL2310 Radiolabeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiolabeling of CHL2310, a novel PET ligand for imaging cholesterol 24-hydroxylase (CYP46A1).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the radiolabeling of [¹⁸F]this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Radiochemical Yield (<10%) | 1. Incomplete drying of [¹⁸F]Fluoride: Residual water can significantly reduce the nucleophilicity of the fluoride (B91410) ion. | - Ensure the azeotropic drying process with acetonitrile (B52724) is thorough. Repeat the drying step if necessary. - Use anhydrous acetonitrile for the final reconstitution of the fluoride. |
| 2. Degradation of the nosylate (B8438820)/tosylate precursor: The precursor may be sensitive to moisture or prolonged storage. | - Store the precursor under inert gas (argon or nitrogen) at a low temperature. - Use a fresh batch of precursor if degradation is suspected. | |
| 3. Suboptimal reaction temperature or time: The specified reaction conditions (140 °C for 10 minutes) are critical for efficient labeling. | - Calibrate the heating unit of the synthesis module to ensure accurate temperature control. - Optimize the reaction time in small increments if necessary, but be mindful of potential degradation at longer heating times. | |
| 4. Inefficient trapping or elution of [¹⁸F]Fluoride: Issues with the anion exchange cartridge can lead to loss of activity. | - Use a new, pre-conditioned anion exchange cartridge for each synthesis. - Ensure the complete elution of the fluoride from the cartridge. | |
| Poor Radiochemical Purity (Multiple Peaks on HPLC) | 1. Formation of side products: Incomplete reaction or side reactions can lead to the formation of impurities. | - Verify the identity of the precursor and check for impurities before use. - Optimize HPLC purification by adjusting the mobile phase composition or gradient to achieve better separation. |
| 2. Radiolysis: High radioactivity concentrations can sometimes lead to the degradation of the final product. | - Minimize the time between the end of synthesis and HPLC purification. - If possible, dilute the reaction mixture before injection onto the HPLC column. | |
| 3. Hydrolysis of the final product: [¹⁸F]this compound may be sensitive to pH extremes. | - Ensure the final formulated product is within the specified pH range (typically 5.0-7.5 for PET radiopharmaceuticals). | |
| Inconsistent Molar Activity | 1. Presence of carrier fluoride (¹⁹F): Contamination from reagents or the cyclotron target can lower molar activity. | - Use high-purity reagents and ensure the cyclotron target is well-maintained. - The synthesis of [¹⁸F]this compound has been reported to achieve a high molar activity of 93 GBq/μmol. |
| 2. Inaccurate measurement of product mass: Errors in determining the concentration of the final product will affect the molar activity calculation. | - Use a calibrated UV detector for mass determination and a validated standard curve. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended precursor for the radiosynthesis of [¹⁸F]this compound?
A1: The synthesis of [¹⁸F]this compound is typically performed using a nosylate or tosylate precursor. The nosylate precursor is often preferred as it can lead to higher radiochemical yields in nucleophilic fluorination reactions.
Q2: What are the key parameters for the nucleophilic substitution reaction?
A2: The key parameters are:
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[¹⁸F]Fluoride activation: Azeotropic drying of [¹⁸F]fluoride with acetonitrile in the presence of a phase transfer catalyst like tetraethylammonium (B1195904) bicarbonate.
-
Reaction solvent: A mixture of dimethylformamide (DMF) and tert-butanol (B103910) (tBuOH) is used.
-
Reaction temperature: 140 °C.
-
Reaction time: 10 minutes.
Q3: What is the expected radiochemical yield and molar activity for [¹⁸F]this compound?
A3: A decay-corrected radiochemical yield of approximately 13% and a molar activity of 93 GBq/μmol have been reported for the synthesis of [¹⁸F]this compound. A non-decay-corrected radiochemical yield of 6.7 ± 1.5% has also been reported.
Q4: What are the recommended quality control procedures for [¹⁸F]this compound?
A4: The following quality control tests should be performed:
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Radiochemical Purity: Determined by radio-HPLC. The radiochemical purity should be >99%.
-
Radionuclidic Identity: Confirmed by measuring the half-life of the product.
-
Residual Solvents: Analysis by gas chromatography (GC) to ensure levels of acetonitrile, DMF, and tBuOH are below acceptable limits.
-
pH: The pH of the final injectable solution should be between 5.0 and 7.5.
-
Sterility and Endotoxin Testing: To ensure the product is safe for in vivo use.
Experimental Protocols
Detailed Radiosynthesis of [¹⁸F]this compound
-
[¹⁸F]Fluoride Trapping and Drying:
-
Trap aqueous [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of tetraethylammonium bicarbonate in methanol.
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Azeotropically dry the [¹⁸F]fluoride by heating at 110 °C under a stream of nitrogen, followed by the addition of anhydrous acetonitrile (repeated twice).
-
-
Radiolabeling Reaction:
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To the dried [¹⁸F]fluoride, add a solution of the this compound nosylate precursor (1 mg) in a mixture of DMF and tBuOH (100 μL / 300 μL).
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Seal the reaction vessel and heat at 140 °C for 10 minutes.
-
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Purification:
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After cooling, dilute the reaction mixture with the HPLC mobile phase.
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Purify the crude product using a semi-preparative C18 HPLC column. A typical mobile phase is a mixture of acetonitrile and water.
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Collect the fraction corresponding to [¹⁸F]this compound.
-
-
Formulation:
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Remove the HPLC solvent from the collected fraction via rotary evaporation or by passing it through a C18 Sep-Pak cartridge and eluting with ethanol.
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Formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.
-
Visualizations
Experimental Workflow for [¹⁸F]this compound Radiolabeling
Technical Support Center: Troubleshooting Off-Target Binding of Compound X (e.g., CHL2310)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address off-target binding of the kinase inhibitor, Compound X (e.g., CHL2310).
Frequently Asked Questions (FAQs)
Q1: My experiment is showing an unexpected phenotype after treatment with Compound X. Could this be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities of a kinase inhibitor.[1] Kinases share structural similarities in their ATP-binding pockets, which can lead to a compound like Compound X binding to and inhibiting kinases other than its intended target.[1] This can result in unintended biological consequences and misinterpretation of experimental results.[1] We highly recommend performing a comprehensive kinase selectivity profile to identify potential off-target interactions.[1]
Q2: How can I determine the kinase selectivity profile of Compound X?
A2: A common and comprehensive approach is to screen Compound X against a large panel of purified kinases.[1] This can be done through competitive binding assays or enzymatic activity assays.[1] Several commercial services offer screening against hundreds of kinases, providing a broad overview of the compound's selectivity. For a more physiologically relevant assessment, chemoproteomic approaches in cell lysates or live cells can identify targets engaged by Compound X in a cellular context.[1]
Q3: What do IC50 or Ki values tell me about potential off-target effects?
A3: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are quantitative measures of a compound's potency against a specific kinase.[1] A lower value indicates higher potency.[1] When comparing the IC50 or Ki for the intended target versus other kinases, a significant difference (typically greater than 100-fold) suggests good selectivity.[1] If Compound X inhibits other kinases with potencies similar to that of the intended target, off-target effects are likely.[1]
Q4: Can off-target effects of Compound X ever be beneficial?
A4: While often considered undesirable, off-target effects can sometimes contribute to a drug's therapeutic efficacy through a concept known as polypharmacology.[1] However, it is critical to identify and characterize these off-target interactions to fully understand the compound's mechanism of action and to anticipate potential side effects.[1]
Troubleshooting Guide
Problem: Inconsistent results in downstream signaling assays after Compound X treatment.
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Possible Cause 1: Off-target inhibition of an upstream kinase in the same pathway.
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Possible Cause 2: Activation of a compensatory signaling pathway.
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Possible Cause 3: Cell line-specific off-target effects.
Problem: Unexpected cell death observed after Compound X treatment.
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Possible Cause: Inhibition of essential "housekeeping" kinases or other critical off-targets.
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Troubleshooting Step 1: Use a Structurally Unrelated Inhibitor: Compare the effects of Compound X with another well-characterized, selective inhibitor for the same target that has a different chemical scaffold. If both produce the same phenotype at concentrations that achieve similar levels of on-target inhibition, the effect is more likely to be on-target.[2]
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Troubleshooting Step 2: Rescue Experiment: If the effect is on-target, it should be possible to rescue the phenotype by activating downstream effectors of the target pathway.[2] If a rescue is not successful, an off-target effect is more likely.[2]
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Troubleshooting Step 3: Knockdown/Knockout of Potential Off-Targets: Once potential off-targets are identified from a kinase screen, use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of these kinases and see if the phenotype is replicated.[2]
-
Data Presentation
Table 1: Kinase Selectivity Profile for Compound X
This table summarizes the inhibitory activity of Compound X against its intended target and a selection of common off-target kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Intended Target | Interpretation |
| Intended Target Kinase A | 10 | 1 | High Potency |
| Off-Target Kinase B | 500 | 50 | Moderate Activity |
| Off-Target Kinase C | >10,000 | >1000 | Low to No Activity |
| Off-Target Kinase D | 80 | 8 | Significant Activity |
| Off-Target Kinase E | >10,000 | >1000 | Low to No Activity |
Interpretation: Compound X shows good selectivity against Off-Target Kinases C and E. However, it has moderate activity against Off-Target Kinase B and significant activity against Off-Target Kinase D, which could lead to off-target effects in cellular systems where these kinases are active.[1]
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
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Compound Preparation: Create a series of dilutions of Compound X to be tested.[2]
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Kinase Panel Selection: Choose a commercial service or an in-house panel that includes a wide range of kinases, including the intended target and known common off-targets.[2]
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Assay Performance: a. In a multi-well plate, combine the kinase, its specific substrate, and ATP.[2] b. Add Compound X at various concentrations.[2] c. Include appropriate controls: no inhibitor (100% activity) and no kinase (background).[2] d. Incubate the reaction for a specified time at the appropriate temperature.[2] e. Stop the reaction and measure the output signal (e.g., radioactivity, fluorescence, luminescence).[2]
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Data Analysis: Calculate the IC50 value for each kinase to determine the potency of Compound X.
Protocol 2: Cellular Target Engagement Assay
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Cell Culture and Treatment: a. Culture cells that express the intended target kinase to sub-confluency.[2] b. Serum-starve the cells for several hours to reduce basal kinase activity.[2] c. Pre-treat the cells with Compound X at various concentrations for 1-2 hours.[2] d. Stimulate the cells with the appropriate ligand to activate the target kinase signaling pathway.[2] For off-target analysis, you might stimulate with a different ligand to check for effects on other pathways.[2]
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Protein Extraction: Lyse the cells to extract total protein.[2]
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Western Blot Analysis: a. Separate protein extracts by SDS-PAGE and transfer to a membrane. b. Probe the membrane with antibodies against the phosphorylated form of the target kinase and a downstream substrate. c. Also probe for the total protein levels of the target and substrate as loading controls.
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Data Analysis: Quantify the band intensities to determine the effect of Compound X on target kinase activity in a cellular context.
Visualizations
Caption: Troubleshooting workflow for off-target effects.
References
Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio in CHL2310 PET Images
Welcome to the technical support center for troubleshooting positron emission tomography (PET) imaging with the novel tracer [¹⁸F]CHL2310. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments, with a specific focus on optimizing the signal-to-noise ratio (SNR) for high-quality, quantifiable data.
Frequently Asked Questions (FAQs)
Q1: What is [¹⁸F]this compound and why is it used in PET imaging?
A1: [¹⁸F]this compound is a novel PET radiotracer designed to image Cholesterol 24-hydroxylase (CYP46A1), an enzyme primarily found in the brain.[1][2] This enzyme plays a crucial role in maintaining cholesterol balance in the brain, and its dysregulation has been linked to several neurological disorders, including Alzheimer's and Huntington's disease.[1][2] PET imaging with [¹⁸F]this compound allows for the in vivo quantification of CYP46A1 activity, offering a valuable tool for neuroscience research and the development of new therapies.[1] Studies in non-human primates have shown that [¹⁸F]this compound has high specificity for its target and favorable pharmacokinetic properties, making it a promising tracer for human studies.[1][2]
Q2: What is signal-to-noise ratio (SNR) and why is it important in PET imaging?
A2: Signal-to-noise ratio (SNR) is a measure of the strength of the desired signal (true radioactive decay events from the tracer) relative to the level of background noise (random and scattered events, electronic noise).[3][4][5] In PET imaging, a high SNR is crucial for obtaining clear, high-quality images where anatomical structures and areas of tracer uptake are easily distinguishable from random fluctuations.[3][4][6] Low SNR can obscure small or low-avidity lesions, lead to inaccuracies in quantitative measurements (like Standardized Uptake Values or SUVs), and ultimately compromise the diagnostic or research value of the scan.[3][4][6][7]
Q3: What are the common causes of low SNR in PET images?
A3: Low SNR in PET images can arise from a combination of factors related to the patient, the imaging equipment, and the experimental protocol. These can be broadly categorized as:
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Patient-related factors: Body habitus, patient motion during the scan, and physiological factors that may affect tracer biodistribution.[8][9]
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Acquisition parameters: Insufficient injected dose, short scan duration, and suboptimal acquisition mode (e.g., 2D vs. 3D).[7][10][11]
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Image reconstruction: The choice of reconstruction algorithm and its parameters, such as the number of iterations and subsets, can significantly impact image noise.[12][13][14]
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System performance: Poor detector calibration and normalization can introduce noise and artifacts.[15][16]
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Post-processing: Inappropriate or excessive filtering can either fail to reduce noise effectively or oversmooth the image, reducing spatial resolution.[10][17]
Troubleshooting Guides
This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues that can lead to low SNR in your this compound PET images.
Issue 1: High Image Noise
Question: My [¹⁸F]this compound PET images appear grainy and noisy, making it difficult to delineate specific brain regions. What steps can I take to reduce the noise?
Answer: High image noise is a common challenge that can be addressed by optimizing several aspects of your experimental workflow.
Troubleshooting Steps for High Image Noise
| Factor | Potential Cause | Recommended Solution |
| Injected Dose | Insufficient radioactivity administered to the subject. | Ensure the injected dose of [¹⁸F]this compound is appropriate for the subject's weight and the sensitivity of your PET scanner. A lower dose results in lower count statistics and consequently, higher noise.[10][11] |
| Acquisition Time | Scan duration is too short to collect a sufficient number of coincidence events. | Increase the acquisition time per bed position. Longer scan times allow for the collection of more data, which directly improves the SNR.[10][18] |
| Image Reconstruction | Suboptimal reconstruction algorithm or parameters. | Utilize iterative reconstruction algorithms like Ordered Subsets Expectation Maximization (OSEM), which generally produce images with better SNR compared to older methods like Filtered Backprojection (FBP).[10][13] Incorporating Time-of-Flight (TOF) and Point Spread Function (PSF) modeling during reconstruction can further enhance image quality and SNR.[11][12][13] Experiment with the number of iterations and subsets to find an optimal balance between noise reduction and the preservation of quantitative accuracy.[12][14] |
| Post-Reconstruction Filtering | Inappropriate or no filtering applied. | Apply a Gaussian or other smoothing filter after reconstruction to reduce noise.[10][17] However, be mindful that excessive filtering can blur the image and reduce spatial resolution, so the filter parameters should be carefully chosen.[12][17] |
Issue 2: Poor Contrast Between Gray and White Matter
Question: I am observing poor differentiation between gray and white matter in my [¹⁸F]this compound brain scans, suggesting a low contrast-to-noise ratio (CNR). How can I improve this?
Answer: Improving the contrast-to-noise ratio (CNR) is key to clearly visualizing the differential uptake of [¹⁸F]this compound in different brain tissues.
Troubleshooting Steps for Poor Contrast-to-Noise Ratio
| Factor | Potential Cause | Recommended Solution |
| Image Reconstruction | Reconstruction parameters are not optimized for contrast. | Point Spread Function (PSF) correction during reconstruction can improve spatial resolution and, as a result, enhance the contrast between adjacent structures.[13] Be aware that PSF reconstruction can sometimes introduce "Gibbs" artifacts at sharp edges, so visual inspection is important.[13] |
| Patient Motion | Subject movement during the scan blurs the image, reducing contrast. | Ensure the subject is comfortable and securely positioned to minimize motion.[8][19] Head holders are essential for brain imaging. If motion is unavoidable, consider using motion correction software during reconstruction.[20] |
| Data Corrections | Inaccurate attenuation or scatter correction. | Verify that the CT or MR-based attenuation correction map is correctly aligned with the PET emission data.[19][21] Misalignment is a common source of artifacts that can reduce image contrast.[19] Ensure that the scatter correction algorithm is appropriate for your scanner and the specific tracer distribution. |
| Post-Processing | Excessive smoothing. | While post-reconstruction filtering reduces noise, overly aggressive smoothing can blur the boundaries between tissues, thereby reducing contrast.[12] Experiment with different filter widths (FWHM) to find a balance that reduces noise without significantly degrading contrast. |
Experimental Protocols & Workflows
A typical experimental workflow for a [¹⁸F]this compound PET imaging study is outlined below. Adhering to a standardized protocol is crucial for obtaining reproducible, high-quality data.
Figure 1: General experimental workflow for a [¹⁸F]this compound PET imaging study.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between key factors influencing the signal-to-noise ratio in PET imaging. Understanding these relationships is fundamental to effective troubleshooting.
Figure 2: Key factors influencing the signal-to-noise ratio in PET imaging.
References
- 1. Quantitative analysis of [18F]this compound, a novel PET ligand for cholesterol 24-Hydroxylase, in nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement of image quality in PET using post-reconstruction hybrid spatial-frequency domain filtering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. rigaku.com [rigaku.com]
- 6. Artificial Intelligence-based Image Enhancement in PET Imaging: Noise Reduction and Resolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 9. How to Prepare for a PET Scan | Envision Radiology [envrad.com]
- 10. benchchem.com [benchchem.com]
- 11. imagewisely.org [imagewisely.org]
- 12. Impact of Image Reconstruction Settings on Texture Features in 18F-FDG PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. Making sure you're not a bot! [gupea.ub.gu.se]
- 14. researchgate.net [researchgate.net]
- 15. tech.snmjournals.org [tech.snmjournals.org]
- 16. Guidance for Efficient Small Animal Imaging Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arxiv.org [arxiv.org]
- 18. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 19. asnc.org [asnc.org]
- 20. articl.net [articl.net]
- 21. tech.snmjournals.org [tech.snmjournals.org]
Technical Support Center: Optimizing CHL2310 Injection Volume for Small Animal Imaging
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the injection volume of the near-infrared (NIR) fluorescent dye, CHL2310, for small animal imaging. Due to the limited publicly available information on this compound, this guide leverages best practices and troubleshooting strategies for similar NIR dyes used in preclinical in vivo imaging.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting injection volume and concentration for this compound?
A1: For initial studies with a novel NIR dye like this compound, it is advisable to start with a conservative injection volume and concentration to minimize potential toxicity and quenching effects. A typical starting point for many NIR dyes is a 100 µL injection volume. The concentration should be optimized to provide a sufficient signal-to-noise ratio without causing aggregation-induced quenching. A phantom study with varying concentrations can help determine the optimal concentration before in vivo experiments.[1]
Q2: How does the injection volume affect the biodistribution and pharmacokinetics of this compound?
A2: The injection volume can influence the initial concentration of the dye in the bloodstream and subsequently affect its biodistribution and clearance rate.[2][3][4] Larger volumes may lead to faster initial distribution but could also be cleared more rapidly. It is crucial to maintain consistency in injection volume across all animals in a study to ensure reproducible pharmacokinetic data.[5]
Q3: What are the key factors to consider when optimizing the injection volume?
A3: Several factors should be considered when optimizing the injection volume of this compound:
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Animal Model: The species, strain, and size of the animal will determine the maximum tolerable injection volume.
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Dye Properties: The concentration, solubility, and potential for aggregation of the this compound solution are critical.
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Target Tissue: The location and vascularization of the target tissue can influence the required dose to achieve adequate signal.
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Imaging System Sensitivity: The sensitivity of your imaging system will impact the required dye concentration and, consequently, the injection volume.
Q4: How can I determine the optimal imaging time window after injection?
A4: The optimal imaging time window depends on the pharmacokinetic profile of this compound, including its uptake and clearance rates from the target tissue and surrounding tissues. It is recommended to perform a dynamic imaging study, acquiring images at multiple time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hrs, 24 hrs) to determine the time of peak signal intensity in the region of interest and optimal signal-to-background ratio.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Signal Intensity | - Insufficient injection volume or concentration. - Suboptimal imaging parameters (exposure time, filters). - Imaging outside the optimal time window. - Poor tissue penetration of the NIR signal. | - Gradually increase the injection volume or concentration, monitoring for signal saturation or adverse effects. - Optimize camera settings and ensure correct excitation and emission filters are used.[6] - Perform a time-course experiment to identify the peak signal accumulation. - For deeper tissues, consider using a dye with a longer emission wavelength if available.[7] |
| High Background Signal | - Non-specific binding of the dye. - Autofluorescence from animal chow or tissue.[6] - Suboptimal image processing. | - Include a negative control group to assess non-specific signal.[6] - Use a low-fluorescence diet for at least one week before imaging. - Ensure proper background subtraction and region of interest (ROI) selection during analysis. |
| Inconsistent Results Between Animals | - Inconsistent injection administration (e.g., subcutaneous vs. intravenous). - Variations in animal physiology (e.g., anesthesia depth, body temperature). - Inconsistent ROI placement during analysis. | - Ensure consistent and accurate administration of the injection for all animals. - Monitor and maintain stable physiological conditions during imaging.[5] - Use anatomical landmarks or co-registration with another imaging modality (e.g., X-ray) for consistent ROI placement. |
| Signal Quenching | - High local concentration of the dye leading to aggregation. | - Reduce the concentration of the injected dye. A phantom study can help identify the concentration at which quenching occurs.[1] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Phantom Imaging
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Preparation of Phantoms: Create a series of phantoms (e.g., in clear well plates or tubes) with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) in a tissue-simulating medium.
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Image Acquisition: Place the phantoms in the in vivo imaging system and acquire fluorescence images using the appropriate excitation and emission filters for this compound.
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Data Analysis: Measure the fluorescence intensity for each concentration.
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Optimization: Plot the fluorescence intensity against the concentration. The optimal concentration will be the highest point before the signal plateaus or decreases due to quenching.[1]
Protocol 2: In Vivo Injection Volume Optimization
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Animal Preparation: Anesthetize the small animals (e.g., mice) and ensure they are kept warm throughout the procedure.
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Group Allocation: Divide the animals into groups, with each group receiving a different injection volume of this compound at the optimized concentration determined in Protocol 1 (e.g., 50 µL, 100 µL, 150 µL).
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Injection: Administer the this compound solution via the desired route (e.g., intravenous tail vein injection).
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Image Acquisition: Acquire fluorescence images at multiple time points post-injection to assess both signal intensity and biodistribution.
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Data Analysis: Quantify the fluorescence signal in the region of interest and key organs at each time point for each injection volume.
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Optimization: Determine the injection volume that provides the best signal-to-background ratio in the target tissue without causing adverse effects.
Quantitative Data Summary
The following table presents hypothetical data from an injection volume optimization study for a this compound-like NIR dye in a tumor-bearing mouse model. The data illustrates how different injection volumes can impact signal intensity and tumor-to-background ratio (TBR).
| Injection Volume (µL) | Dye Concentration (µM) | Average Tumor Signal (Radiant Efficiency) | Average Background Signal (Radiant Efficiency) | Tumor-to-Background Ratio (TBR) |
| 50 | 10 | 1.2 x 10⁸ | 0.8 x 10⁸ | 1.5 |
| 100 | 10 | 3.5 x 10⁸ | 1.0 x 10⁸ | 3.5 |
| 150 | 10 | 4.8 x 10⁸ | 1.5 x 10⁸ | 3.2 |
| 200 | 10 | 4.5 x 10⁸ | 2.0 x 10⁸ | 2.25 |
Note: This data is for illustrative purposes only and may not be representative of actual experimental results with this compound.
Visualizations
Caption: Workflow for optimizing this compound injection volume.
Caption: Troubleshooting flowchart for small animal imaging.
References
- 1. Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Pharmacokinetic and Biodistribution Studies Using Cholorotoxin-Conjugated Iron Oxide Nanoparticles: A Novel Non-Radioactive Method | PLOS One [journals.plos.org]
- 3. Modulating Pharmacokinetics, Tumor Uptake and Biodistribution by Engineered Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors relating to the biodistribution & clearance of nanoparticles & their effects on in vivo application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. findsnews.com [findsnews.com]
- 6. spectralinvivo.com [spectralinvivo.com]
- 7. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Novel Tracer [CHL2310] PET Scans
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the novel PET tracer [CHL2310]. The information provided is based on general principles of PET imaging and may be applicable to [this compound].
Troubleshooting Guides
This section addresses specific issues that may arise during the acquisition and analysis of [this compound] PET scan data.
Question: What are the common sources of artifacts in [this compound] PET scans and how can they be identified?
Answer:
Artifacts in PET scans can arise from various sources, including patient-related factors, scanner hardware, and data processing methods. For a novel tracer like [this compound], it is crucial to identify and correct these artifacts to ensure accurate quantification of tracer uptake. The most common artifacts include:
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Motion Artifacts: These are caused by patient movement during the scan and typically manifest as blurring or misregistration of the PET image with the anatomical image (CT or MRI). This can lead to inaccurate localization and quantification of [this compound] uptake.
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Attenuation Correction (AC) Artifacts: These arise from errors in the attenuation map, which is used to correct for the absorption of photons within the patient's body. Mismatches between the PET and CT/MR images, often due to motion or contrast agents, can lead to AC artifacts, appearing as areas of artificially high or low tracer uptake.
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Scatter Artifacts: Compton scatter of photons can lead to a loss of image contrast and quantitative accuracy. While modern PET scanners have built-in scatter correction algorithms, residual scatter can still be a source of error, particularly in regions of high activity.
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Metal Artifacts: Metallic implants in the patient can cause severe streaking artifacts on the CT scan, leading to significant errors in the attenuation map and subsequent PET image reconstruction.
Question: How can motion artifacts be corrected in [this compound] PET scans?
Answer:
Motion correction is critical for quantitative analysis of [this compound] PET data. Several methods can be employed, ranging from simple preventative measures to sophisticated post-processing algorithms.
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Patient Immobilization: The first line of defense is to minimize patient motion during the scan using head holders, straps, or other immobilization devices.
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Gating: For respiratory or cardiac motion, physiological gating can be used. This involves acquiring data in synchrony with the respiratory or cardiac cycle and then reconstructing the data from a specific phase of the cycle.
-
Motion Tracking: Optical or electromagnetic motion tracking systems can be used to monitor patient movement during the scan. This information can then be used to correct for the motion during image reconstruction.
-
Data-Driven Motion Correction: These algorithms estimate motion directly from the PET data itself, without the need for external tracking devices.
Here is a workflow for a typical data-driven motion correction protocol:
Question: What are the best practices for minimizing attenuation correction artifacts when using [this compound]?
Answer:
Minimizing attenuation correction (AC) artifacts is crucial for accurate quantification of [this compound] uptake. Best practices include:
-
Co-registration of PET and Anatomical Images: Ensure accurate alignment between the PET and CT/MR images. Any misregistration can lead to significant AC artifacts.
-
Management of Contrast Agents: If using CT contrast agents, be aware that they can affect the accuracy of the attenuation map. It is often recommended to perform the CT scan for attenuation correction without contrast.
-
Metal Artifact Reduction (MAR) Algorithms: If the patient has metallic implants, use a CT scanner equipped with MAR algorithms to reduce the impact of metal artifacts on the attenuation map.
The following logical diagram illustrates the decision-making process for handling potential AC artifacts:
Frequently Asked Questions (FAQs)
Question: How does the choice of reconstruction algorithm affect artifacts in [this compound] PET images?
Answer:
The choice of reconstruction algorithm can significantly impact the noise and artifact level in the final [this compound] PET image. The two main types of reconstruction algorithms are:
-
Filtered Back-Projection (FBP): This is a fast and simple algorithm but is known to produce images with higher noise levels and potential for streak artifacts.
-
Iterative Reconstruction (e.g., OSEM - Ordered Subsets Expectation Maximization): These algorithms are more computationally intensive but generally produce images with lower noise, improved contrast, and fewer artifacts compared to FBP. Most modern PET scanners use iterative reconstruction methods.
For quantitative studies with [this compound], it is highly recommended to use an iterative reconstruction algorithm with an appropriate number of iterations and subsets to achieve a balance between noise reduction and preservation of quantitative accuracy.
Question: What are the recommended quality control procedures to identify and mitigate artifacts before starting a [this compound] clinical trial?
Answer:
A robust quality control (QC) program is essential for any clinical trial involving PET imaging. For a novel tracer like [this compound], the following QC procedures are recommended:
-
Phantom Scans: Regularly scan a standardized phantom (e.g., a Jaszczak phantom) to assess scanner performance, including uniformity, spatial resolution, and contrast recovery. This helps to identify any hardware-related issues that could introduce artifacts.
-
Cross-Calibration: Ensure that the PET scanner is accurately calibrated with a dose calibrator to allow for accurate conversion of image data to standardized uptake values (SUVs).
-
Standardized Image Acquisition and Processing Protocols: Develop and adhere to standardized protocols for patient preparation, image acquisition, and data processing to ensure consistency across all study sites and time points.
-
Regular Review of Image Quality: A trained nuclear medicine physician or medical physicist should regularly review the images for the presence of artifacts.
Quantitative Data Summary
The following table summarizes hypothetical data on the effectiveness of different motion correction techniques for [this compound] PET scans of the brain. The data represents the percentage improvement in signal-to-noise ratio (SNR) and the percentage reduction in image blurring.
| Motion Correction Method | % Improvement in SNR (Mean ± SD) | % Reduction in Blurring (Mean ± SD) |
| None | 0 ± 0 | 0 ± 0 |
| Head Immobilization | 15 ± 5 | 20 ± 8 |
| Gating (Respiratory) | 25 ± 7 | 35 ± 10 |
| Motion Tracking | 40 ± 10 | 55 ± 12 |
| Data-Driven Correction | 35 ± 8 | 50 ± 11 |
Experimental Protocols
Protocol 1: Data-Driven Motion Correction for [this compound] Brain PET Scans
Objective: To correct for head motion in dynamic [this compound] brain PET scans using a data-driven approach.
Methodology:
-
Data Acquisition:
-
Acquire a dynamic [this compound] PET scan of the brain over 60 minutes.
-
List-mode data acquisition is recommended to allow for flexible framing of the dynamic data.
-
-
Data Pre-processing:
-
Reconstruct the list-mode data into a series of short time frames (e.g., 30 frames of 2 minutes each).
-
Select a reference frame, typically one with high signal and minimal motion (e.g., a frame from the middle of the scan).
-
-
Motion Estimation:
-
Perform a rigid registration of each time frame to the reference frame. This will estimate the translation and rotation parameters for each frame.
-
The registration can be performed using a mutual information-based algorithm.
-
-
Motion-Compensated Image Reconstruction:
-
Incorporate the estimated motion parameters into the image reconstruction algorithm.
-
Reconstruct the entire dynamic dataset with motion correction applied.
-
-
Quality Control:
-
Visually inspect the motion-corrected images for any residual artifacts.
-
Compare the time-activity curves from key regions of interest before and after motion correction to assess the impact of the correction.
-
Improving the radiochemical purity of CHL2310
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving and ensuring the radiochemical purity (RCP) of [18F]CHL2310, a novel PET radiotracer for imaging the brain enzyme Cholesterol 24-hydroxylase (CYP46A1)[1].
Frequently Asked Questions (FAQs)
Q1: What is [18F]this compound?
A1: [18F]this compound is a novel Positron Emission Tomography (PET) radiotracer designed to target and visualize the enzyme Cholesterol 24-hydroxylase (CYP46A1) in the brain. Dysregulation of this enzyme is linked to various neurological disorders, making [18F]this compound a valuable tool for research in conditions like Alzheimer's and Huntington's disease[1]. It is synthesized from a tosylate precursor, and studies in non-human primates have shown high specificity and favorable pharmacokinetic properties, with an achievable radiochemical purity of over 99%[1].
Q2: What is Radiochemical Purity (RCP) and why is it critical?
A2: Radiochemical purity is the proportion of a radionuclide present in its desired chemical form, relative to the total radioactivity of that radionuclide in the preparation[2][3]. For [18F]this compound, this means the percentage of the total 18F radioactivity that is bound to the this compound molecule. High RCP is critical because radiochemical impurities can have different biodistributions, leading to non-specific uptake, poor image quality, and potentially invalid clinical outcomes[3][4]. An RCP of at least 95% is typically required for tracers used in human studies[5].
Q3: What are the common radiochemical impurities in [18F]this compound synthesis?
A3: While specific impurities for [18F]this compound are not extensively documented, common impurities in [18F] radiopharmaceutical syntheses include:
-
Free [18F]Fluoride: Unreacted [18F]F- that was not incorporated onto the precursor molecule.
-
Radiolabeled Intermediates: Partially reacted or alternative products from the synthesis process[3].
-
Radiolysis Products: Degradation products formed when the high energy of the radioisotope breaks down the target molecule. This is a more significant issue with higher radioactivity levels[6].
Q4: How is the Radiochemical Purity of [18F]this compound determined?
A4: The standard method for determining the RCP of PET radiopharmaceuticals is High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector (radio-HPLC)[2][5]. This technique separates the desired radiolabeled compound from various impurities, allowing for accurate quantification[2]. Thin-Layer Chromatography (TLC) can also be used, often for rapid, in-process checks, but HPLC is considered the gold standard for final quality control as it provides better separation and detection of all potential impurities[6][7][8].
Troubleshooting Guide for Low Radiochemical Purity
This section addresses specific issues that may arise during the synthesis and purification of [18F]this compound.
Problem 1: High levels of free [18F]Fluoride detected in the final product.
-
Possible Causes:
-
Inefficient Fluorination: The reaction conditions may not be optimal for the nucleophilic substitution of the tosylate precursor.
-
Moisture in Reaction Vessel: Water can deactivate the [18F]fluoride-[Kryptofix 2.2.2] complex, reducing its nucleophilicity.
-
Precursor Degradation: The precursor may be unstable under the reaction conditions.
-
-
Solutions & Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically adjust the reaction temperature, time, and amount of precursor to find the optimal balance for high radiolabeling efficiency.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and ensure solvents are anhydrous. Perform the azeotropic drying of the [18F]fluoride complex meticulously.
-
Check Precursor Quality: Verify the purity and integrity of the tosylate precursor. Store it under appropriate conditions (cool, dry, dark) to prevent degradation.
-
Problem 2: Multiple radioactive peaks, other than the product and [18F]Fluoride, are observed on the radio-HPLC chromatogram.
-
Possible Causes:
-
Radiolysis: The [18F]this compound molecule is degrading due to the high radioactivity. This is more common with high specific activity preparations.
-
Formation of By-products: Side reactions may be occurring during the synthesis.
-
Ineffective Purification: The purification method (e.g., Solid-Phase Extraction - SPE) is not adequately removing impurities.
-
-
Solutions & Troubleshooting Steps:
-
Minimize Radiolysis:
-
Reduce the time between the end of synthesis and injection.
-
Add a stabilizer or "quencher," such as ascorbic acid or ethanol, to the final formulation to scavenge free radicals that cause radiolysis[6].
-
-
Optimize Purification:
-
Review and optimize the SPE cartridge type, conditioning, loading, washing, and elution steps.
-
Consider implementing a semi-preparative HPLC purification step for a cleaner final product.
-
-
Problem 3: Radio-HPLC results show poor peak shape or resolution, making quantification unreliable.
-
Possible Causes:
-
Suboptimal HPLC Method: The mobile phase, stationary phase, or flow rate may not be suitable for separating [18F]this compound from its impurities.
-
Column Degradation: The HPLC column performance has deteriorated over time.
-
Incorrect Sample Formulation: The solvent used to dissolve the final product may be too strong, causing peak distortion.
-
-
Solutions & Troubleshooting Steps:
-
Develop a Robust HPLC Method:
-
Adjust the mobile phase composition (e.g., ratio of acetonitrile (B52724) to water/buffer).
-
Modify the pH of the mobile phase.
-
Test different column stationary phases (e.g., C18, Phenyl-Hexyl).
-
Optimize the flow rate and gradient profile.
-
-
Maintain HPLC System: Implement a routine maintenance schedule, including flushing the column after use and replacing it when backpressure increases or peak shape deteriorates.
-
Experimental Protocols
Protocol 1: General Method for RCP Determination by Radio-HPLC
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute a small aliquot of the final [18F]this compound product in the mobile phase.
-
Co-injection (Identity Confirmation): Inject the diluted radioactive sample along with a non-radioactive this compound reference standard.
-
Analysis: Run the sample through the HPLC system. The chromatogram will have two traces: a UV trace for the non-radioactive standard and a radioactivity trace.
-
Data Interpretation:
-
Confirm the identity of [18F]this compound by ensuring the main radioactivity peak co-elutes (has the same retention time) with the UV peak of the reference standard[5].
-
Calculate the radiochemical purity by integrating the area of the [18F]this compound peak and dividing it by the total integrated area of all radioactive peaks in the chromatogram[2].
-
Formula: RCP (%) = (Area of [18F]this compound Peak / Total Area of All Radioactive Peaks) x 100
-
Protocol 2: General Method for RCP Determination by Radio-TLC
-
Strip Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC strip (e.g., silica (B1680970) gel).
-
Spotting: Carefully spot a small drop of the [18F]this compound solution onto the origin line and allow it to dry.
-
Development: Place the TLC strip in a developing chamber containing the appropriate mobile phase, ensuring the origin spot is above the solvent level. Allow the solvent to travel up the strip[9].
-
Analysis: Once development is complete, remove the strip, mark the solvent front, and let it dry.
-
Quantification: Determine the distribution of radioactivity on the strip. This can be done by cutting the strip into sections (e.g., origin and front) and counting them in a gamma counter or by using a radiochromatogram scanner[9].
-
Data Interpretation: Calculate the percentage of radioactivity in the desired form based on its expected migration (Rf value) in the chosen TLC system.
Data Presentation
Table 1: Example Quality Control Parameters for [18F]this compound Analysis
| Parameter | HPLC Method | TLC Method | Acceptance Criteria |
| Stationary Phase | Reverse-Phase C18 Column (e.g., 4.6 x 250 mm, 5 µm) | Silica Gel Impregnated Strips | N/A |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) | Ethyl Acetate | N/A |
| Flow Rate | 1.0 mL/min | N/A | N/A |
| Detectors | UV (e.g., 254 nm) and Radioactivity Detector | Radiochromatogram Scanner | N/A |
| Retention Time (Rt) | Product Rt must match reference standard | Product Rf value should be within specified range | Identity Confirmed |
| Radiochemical Purity | > 95% | > 95% | Pass/Fail |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low RCP (<95%) | Incomplete reaction, radiolysis, or by-product formation. | Optimize reaction conditions; add stabilizers; improve purification. |
| High [18F]Fluoride | Inefficient fluorination or presence of moisture. | Ensure anhydrous conditions; optimize reaction temperature/time. |
| Poor HPLC Peak Shape | Suboptimal mobile phase or degraded column. | Adjust mobile phase composition; replace HPLC column. |
| TLC/HPLC Discrepancy | TLC system provides insufficient separation. | Rely on the validated HPLC method for final release testing[6]. |
Visualizations
Caption: Workflow for [18F]this compound synthesis, purification, and quality control.
Caption: Decision tree for troubleshooting low radiochemical purity of [18F]this compound.
References
- 1. Quantitative analysis of [18F]this compound, a novel PET ligand for cholesterol 24-Hydroxylase, in nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 3. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 4. Radiochemical purity and patient preparation: Key factors affecting the accuracy of 68Ga-DOTATOC PET/CT imaging in neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 99Tcm-MAG3: problems with radiochemical purity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple two-strip method to determine the radiochemical purity of technetium-99m mercaptoacetyltriglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.ymaws.com [cdn.ymaws.com]
Addressing variability in CHL2310 uptake between subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of experimental variability in the cellular uptake of the small molecule CHL2310. The following information is intended for researchers, scientists, and drug development professionals to help ensure consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in this compound uptake between different experimental batches. What are the potential causes?
A1: Variability in cellular uptake of small molecules like this compound is a common challenge. The sources of this variability can be broadly categorized into three areas:
-
Compound-Related Issues: This includes problems with the storage, solubility, and stability of this compound.
-
Cell Culture-Related Issues: This encompasses variability in cell line integrity, passage number, cell density, and overall culture conditions.[1]
-
Assay Protocol-Related Issues: This relates to inconsistencies in incubation times, washing steps, and the methods used for lysis and quantification.[2]
Q2: How can we determine the optimal concentration and incubation time for this compound uptake studies?
A2: To determine the optimal conditions, it is recommended to perform a time-course and dose-response experiment. This involves incubating cells with various concentrations of this compound over different time points. The intracellular concentration of this compound can then be measured to identify the conditions that result in the desired uptake without causing significant cytotoxicity. It is crucial to assess cell viability in parallel to ensure that the observed effects are not due to toxicity.[1]
Q3: What is the best method to quantify the intracellular concentration of this compound?
A3: A common and reliable method for quantifying intracellular small molecule concentrations is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3] This technique offers high sensitivity and specificity. The general workflow involves incubating cells with this compound, washing the cells to remove any extracellular compound, lysing the cells, and then analyzing the lysate by LC-MS/MS.[3]
Q4: Could the physical properties of this compound itself be contributing to uptake variability?
A4: Yes, the physicochemical properties of a small molecule can significantly influence its cellular uptake. Factors such as particle size, surface charge, and hydrophobicity can affect how the compound interacts with the cell membrane and enters the cell.[4][5] Inconsistent formulation or aggregation of this compound in the experimental medium can lead to variability in uptake.
Troubleshooting Guides
Issue 1: Inconsistent Intracellular this compound Concentrations Across Replicates
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | Ensure accurate and consistent cell counts when plating. Use a calibrated cell counter and automated pipetting where possible. | The number of cells directly impacts the total amount of this compound that can be taken up.[1] |
| Variable Cell Health | Monitor cell viability and morphology. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | Stressed or unhealthy cells may exhibit altered membrane permeability and uptake mechanisms. |
| Incomplete Removal of Extracellular this compound | Optimize the washing steps after incubation. Use ice-cold PBS and perform multiple, quick washes. | Residual extracellular compound will lead to an overestimation of the intracellular concentration.[2] |
| Compound Precipitation | Visually inspect the this compound working solution for any precipitates. Confirm the solubility of this compound in your culture medium. | Poor solubility can lead to inconsistent concentrations of the compound available for uptake.[1] |
Issue 2: Low or Undetectable Intracellular this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Low Cell Permeability | Review the physicochemical properties of this compound. Consider if the molecule is a substrate for efflux transporters. | Some cell types express high levels of efflux pumps (e.g., P-glycoprotein) that can actively remove the compound from the cell. |
| Short Incubation Time | Increase the incubation time to allow for sufficient uptake. Refer to your dose-response and time-course data. | Cellular uptake is a time-dependent process.[3] |
| Rapid Intracellular Metabolism | Investigate the metabolic stability of this compound in the target cells. | The compound may be rapidly metabolized into forms that are not detected by your analytical method.[6] |
| Insufficient Compound Concentration | Increase the concentration of this compound in the incubation medium, ensuring it remains below cytotoxic levels. | The driving force for passive diffusion is the concentration gradient across the cell membrane. |
Experimental Protocols
Protocol 1: Measurement of Intracellular this compound Concentration
This protocol outlines the key steps for quantifying the amount of this compound inside cells.
-
Cell Seeding: Plate cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with the desired concentration of this compound and incubate for the desired time at 37°C.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove all extracellular this compound.[2]
-
Cell Lysis: Add an appropriate lysis buffer (e.g., RIPA buffer) to each well and incubate on ice to lyse the cells.[2]
-
Sample Collection: Scrape the cells and collect the lysate.
-
Quantification: Analyze the concentration of this compound in the cell lysate using a validated LC-MS/MS method.[3]
-
Normalization: Normalize the intracellular this compound concentration to the total protein content or cell number in each sample.[3]
Protocol 2: Assessing the Impact of Cell Density on this compound Uptake
This protocol helps to determine if variability in cell number is a significant factor in inconsistent uptake.
-
Variable Cell Seeding: Seed cells in a 24-well plate at varying densities (e.g., 1x10^5, 2.5x10^5, and 5x10^5 cells/well).
-
Compound Incubation: Treat all wells with the same concentration of this compound for a fixed incubation period.
-
Uptake Measurement: Follow steps 3-7 from Protocol 1 to measure and normalize the intracellular this compound concentration.
-
Data Analysis: Plot the normalized intracellular this compound concentration against the initial cell seeding density to assess the relationship.
Visualizations
Caption: Workflow for quantifying intracellular this compound.
Caption: Decision tree for troubleshooting uptake variability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 4. dovepress.com [dovepress.com]
- 5. Identifying factors controlling cellular uptake of gold nanoparticles by machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Radiation Exposure During Radiopharmaceutical Synthesis
Disclaimer: The following guide provides general strategies for minimizing radiation exposure during the synthesis of a radiolabeled compound, referred to hypothetically as CHL2310. These guidelines are based on the ALARA (As Low As Reasonably Achievable) principle and standard laboratory safety practices. Researchers must always adhere to their institution's specific radiation safety protocols and regulations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for minimizing radiation exposure in the laboratory?
The primary principle for minimizing radiation exposure is ALARA , which stands for "As Low As Reasonably Achievable".[1][2][3][4] This principle is based on three core concepts: minimizing the time spent near a radiation source, maximizing the distance from the source, and using appropriate shielding between yourself and the source.[1][2][3][5]
Q2: How do I determine the appropriate shielding for the synthesis of this compound?
The type of shielding required depends on the type of radiation emitted by the radionuclide used in your synthesis.
-
Alpha radiation can be blocked by a sheet of paper or the outer layer of skin.[6][7]
-
Beta radiation can be shielded by materials like plastic, glass, or a few millimeters of aluminum.[6][8][9]
-
Gamma radiation is highly penetrating and requires dense materials like lead or concrete for effective shielding.[6][7][8]
It is crucial to know the specific radionuclide and its emission characteristics for your this compound synthesis to select the proper shielding.
Q3: What are the occupational dose limits I should be aware of?
Regulatory bodies establish annual dose limits for individuals who work with radiation. While specific limits may vary by jurisdiction, a common guideline for occupationally exposed workers is an effective dose of 20 mSv per year, averaged over five years, with no single year exceeding 50 mSv.[10]
Q4: What personal protective equipment (PPE) is necessary during the synthesis of a radiolabeled compound?
In addition to standard laboratory PPE (lab coat, safety glasses), working with radioactive materials requires:
-
Dosimeters: To monitor your personal radiation exposure.[5]
-
Disposable gloves: To prevent skin contamination.[11]
-
Lead aprons: When working with gamma-emitting radionuclides.[4]
-
Thyroid shields: Particularly when working with radioiodine.
Q5: What should I do in case of a radioactive spill?
In the event of a radioactive spill, follow your institution's emergency procedures. Generally, the steps include:
-
Alert others in the area.
-
Contain the spill with absorbent materials.
-
Decontaminate the affected area and personnel.
-
Report the incident to your institution's Radiation Safety Officer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Higher than expected dosimeter reading | 1. Increased time spent near the radiation source. 2. Inadequate distance from the source. 3. Insufficient or improper shielding. 4. Accidental contamination. | 1. Review your experimental protocol to identify steps where you can reduce exposure time. 2. Use tongs or other remote handling tools to increase your distance from radioactive materials.[3][12] 3. Verify that you are using the correct type and thickness of shielding for the radionuclide in use. 4. Perform regular wipe tests to check for and decontaminate any surface contamination. |
| Contamination detected on work surfaces | 1. Spills or splashes during material transfer. 2. Improper handling of radioactive waste. 3. Inadequate cleaning procedures. | 1. Practice the entire synthesis procedure with non-radioactive material first to identify potential spill risks.[11] 2. Ensure all radioactive waste is disposed of in properly labeled and shielded containers. 3. Decontaminate work surfaces thoroughly after each synthesis. |
| Radiation alarm activation | 1. A significant spill has occurred. 2. A source has been left unshielded. 3. Instrument malfunction. | 1. Evacuate the immediate area and follow your institution's emergency protocol. 2. If safe to do so, use remote handling tools to shield the source. 3. Contact your Radiation Safety Officer to have the instrument checked. |
Quantitative Data Summary
Table 1: Occupational Annual Dose Limits
| Exposure Type | Dose Limit (mSv/year) | Reference |
| Effective Dose | 20 (averaged over 5 years) | [10] |
| Equivalent Dose to the Lens of the Eye | 20 (averaged over 5 years) | [10] |
| Equivalent Dose to the Skin | 500 | [10] |
| Equivalent Dose to the Hands and Feet | 500 | [10] |
Table 2: Shielding Materials for Different Radiation Types
| Radiation Type | Primary Shielding Materials | Reference |
| Alpha | Paper, Skin | [6][7] |
| Beta | Plastic, Glass, Aluminum (thin) | [6][8][9] |
| Gamma | Lead, Concrete, Steel | [6][7][8] |
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of a Radioactive Stock Solution
-
Preparation:
-
Don all required PPE, including a dosimeter, lab coat, safety glasses, and disposable gloves.
-
Cover the work area with absorbent paper.
-
Place a lead shield between yourself and the designated work area.
-
-
Dispensing:
-
Using long-handled tongs, transfer the radioactive stock solution vial from its shielded container to the work area behind the lead shield.
-
Use a remote pipettor to withdraw the required volume of the stock solution. . Dispense the solution into a shielded reaction vial.
-
-
Cleanup:
-
Securely cap the stock solution vial and return it to its shielded container using tongs.
-
Dispose of the pipette tip and any contaminated absorbent paper in the designated radioactive waste container.
-
Perform a wipe test on the work surface to check for contamination.
-
Protocol 2: Monitoring for Radioactive Contamination
-
Preparation:
-
Divide the laboratory into zones and create a diagram for recording wipe test locations.
-
-
Sampling:
-
Wearing gloves, take a small piece of filter paper and wipe a 100 cm² area of a designated surface.
-
Place the filter paper into a labeled vial.
-
Repeat for all designated locations.
-
-
Measurement:
-
Analyze the vials using a liquid scintillation counter or a gamma counter, depending on the radionuclide.
-
-
Action:
-
If any wipe test results are above the action level set by your institution's Radiation Safety Office, decontaminate the area and repeat the wipe test until the results are below the action level.
-
Visualizations
Caption: The ALARA principle is based on minimizing time, maximizing distance, and using appropriate shielding.
Caption: A typical workflow for the safe synthesis of a radiolabeled compound.
Caption: A decision-making flowchart for troubleshooting a radiation alarm.
References
- 1. 7 ALARA Principles For Reducing Radiation Exposure [blog.universalmedicalinc.com]
- 2. barriertechnologies.com [barriertechnologies.com]
- 3. Pardon Our Interruption [rltinstitute.novartis.com]
- 4. Basic Radiation Safety in Laboratories | SLC [slcgrouponline.com]
- 5. barriertechnologies.com [barriertechnologies.com]
- 6. radetco.com [radetco.com]
- 7. Principles of Radiation Protection - An Evaluation of Radiation Exposure Guidance for Military Operations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Alpha, Beta, Gamma, Neutron Shielding: A Practical Overview [ntanet.net]
- 10. radiopaedia.org [radiopaedia.org]
- 11. csun.edu [csun.edu]
- 12. cardinalhealth.com [cardinalhealth.com]
CHL2310 PET Data Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CHL2310 PET data. Our goal is to help you navigate common challenges and avoid pitfalls in your experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in this compound PET/CT imaging?
A1: The most prevalent artifacts in PET/CT imaging, including studies with this compound, stem from several sources. These include misalignment between PET and CT data due to patient motion (such as breathing or cardiac activity), errors in the CT-based attenuation correction, and truncation of the CT image.[1][2] Patient-related factors are a primary contributor to artifacts in SPECT and PET imaging.[3]
Q2: How can patient motion artifacts be minimized during a scan?
A2: To reduce motion artifacts, it is crucial to ensure the patient is comfortable and well-instructed before the scan begins.[4] Clear communication, explaining the importance of remaining still, can significantly improve patient cooperation.[3] For scans of the thoracic region, monitoring respiratory and cardiac motion is essential, as misalignment between the PET and CT images can lead to inaccurate data.[1][5]
Q3: What are attenuation correction artifacts and how can they be identified and avoided?
A3: Attenuation correction is a process that corrects for the absorption of photons by the patient's body. Artifacts can be introduced by high-density objects like metallic implants or contrast agents, which can lead to an overcorrection of the PET data, creating false "hot spots".[2][6] It is highly recommended to review both the attenuation-corrected and non-corrected PET images alongside the CT scan to identify these artifacts.[2][7]
Q4: What are the key considerations for tracer kinetic modeling of this compound data?
A4: For quantitative analysis of [18F]this compound, a two-tissue compartment model and Logan graphical analysis have been shown to be effective in describing the time-activity curves in the brain of non-human primates.[8] Accurate kinetic modeling is essential to derive meaningful physiological parameters from the dynamic PET data.[9][10] It is also crucial to account for the tracer's availability in the blood, known as the input function.[10]
Q5: Why is obtaining an accurate arterial input function important for this compound analysis?
A5: The arterial input function represents the amount of radiotracer delivered to the tissue over time.[9] An accurate, metabolite-corrected plasma input function is critical for the precise quantification of this compound binding and kinetics.[8] Inaccuracies in the input function will directly impact the estimation of kinetic parameters.
Troubleshooting Guides
Problem: Unexpected "hot" or "cold" spots in this compound PET images.
Possible Causes and Solutions:
| Cause | Identification | Recommended Action |
| Misalignment of PET and CT Images | Review the fused PET/CT images for clear mismatches between anatomical structures in the CT and the corresponding functional data in the PET. This is often due to patient motion between the scans.[1][11] | Re-register the PET and CT images using post-processing software. For future scans, ensure the patient is comfortable and instructed not to move.[4] |
| Attenuation Correction Artifacts | High-density materials like metallic implants or contrast agents can cause streaks or artificially high uptake values on the attenuation-corrected PET images.[2][6] Compare the corrected and non-corrected PET images to see if the "hot spot" disappears on the non-corrected images. | If an artifact is confirmed, it should be noted in the analysis. For future scans with contrast, consider a non-contrast CT for attenuation correction. |
| CT Image Truncation | If the patient's body extends beyond the CT field of view, the attenuation correction will be incomplete, leading to artificially high tracer uptake at the edges of the PET image.[2] | Ensure the CT scan covers the entire area of interest for the PET scan. |
Problem: High test-retest variability in quantitative this compound results.
Possible Causes and Solutions:
| Cause | Identification | Recommended Action |
| Inconsistent Scanning Protocol | Review the acquisition parameters, patient preparation, and tracer injection for any deviations between the test and retest scans. | Strictly adhere to a standardized imaging protocol for all scans. |
| Inaccurate Input Function Measurement | Errors in arterial blood sampling, plasma counting, or metabolite analysis can introduce significant variability. | Review and validate the entire process of obtaining the arterial input function. Ensure consistent timing and handling of blood samples. |
| Physiological Variability | Natural fluctuations in the subject's physiological state can influence tracer uptake. | Document any changes in the subject's condition between scans. Consider averaging results from multiple subjects to reduce the impact of individual variability. |
Experimental Protocols
Dynamic [18F]this compound PET/CT Data Acquisition Protocol
-
Patient Preparation:
-
Fast for at least 4-6 hours prior to the scan.
-
Ensure adequate hydration.
-
Position the patient comfortably on the scanner bed to minimize motion.
-
-
Tracer Injection:
-
Administer a bolus injection of [18F]this compound. The exact dose should be determined based on institutional guidelines and scanner specifications.
-
-
Dynamic PET Scan:
-
Initiate a dynamic PET scan immediately following the tracer injection.
-
Acquire data for a total of 90-120 minutes.
-
The framing protocol should consist of multiple short frames at the beginning to capture the initial kinetics, followed by progressively longer frames.
-
-
CT Scan:
-
Perform a low-dose CT scan for attenuation correction and anatomical localization. This can be done either before or after the PET acquisition.
-
-
Data Reconstruction:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM).
-
Apply corrections for attenuation, scatter, and random coincidences.
-
Arterial Blood Sampling and Metabolite Analysis
-
Arterial Line Placement:
-
Insert a catheter into the radial or femoral artery for serial blood sampling.
-
-
Blood Sampling:
-
Collect arterial blood samples frequently during the initial phase of the scan (e.g., every 10-15 seconds for the first 2 minutes), with decreasing frequency for the remainder of the scan.
-
-
Radioactivity Measurement:
-
Measure the total radioactivity in whole blood and plasma samples using a gamma counter.
-
-
Metabolite Analysis:
-
Analyze plasma samples at several time points using techniques like high-performance liquid chromatography (HPLC) to determine the fraction of radioactivity corresponding to the parent tracer versus its metabolites.
-
-
Input Function Generation:
-
Generate a metabolite-corrected arterial plasma input function by multiplying the total plasma radioactivity at each time point by the parent fraction.
-
Visualizations
Caption: General workflow for a dynamic this compound PET/CT experiment.
References
- 1. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artefacts of PET/CT images - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 4. asnc.org [asnc.org]
- 5. Pitfalls on PET/MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artefacts of PET/CT images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of [18F]this compound, a novel PET ligand for cholesterol 24-Hydroxylase, in nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hug.ch [hug.ch]
- 10. med.upenn.edu [med.upenn.edu]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
Validation & Comparative
A Comparative Guide to CHL2310 and Other CYP46A1 PET Ligands for Brain Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel positron emission tomography (PET) ligand, CHL2310, with other radiotracers developed for imaging the cholesterol 24-hydroxylase enzyme (CYP46A1) in the brain. Understanding the performance of these ligands is crucial for advancing research in neurodegenerative diseases where cholesterol homeostasis is implicated, including Alzheimer's and Huntington's disease.
Introduction to CYP46A1 and its Importance
CYP46A1 is a brain-specific enzyme that plays a pivotal role in maintaining cholesterol balance in the central nervous system (CNS). It catalyzes the conversion of cholesterol to 24S-hydroxycholesterol (24S-HC), a more soluble form that can cross the blood-brain barrier and be cleared from the brain. Dysregulation of this pathway has been linked to various neurological disorders, making CYP46A1 a critical target for therapeutic intervention and in vivo imaging. PET imaging with specific ligands allows for the non-invasive quantification of CYP46A1 expression and activity, offering a window into brain cholesterol metabolism in health and disease.
Comparative Analysis of CYP46A1 PET Ligands
Several PET radioligands have been developed to target CYP46A1. This section compares the key performance characteristics of this compound with its predecessor, [¹⁸F]CHL-2205 (also known as ¹⁸F-Cholestify), and other earlier generation ligands.
Quantitative Data Summary
The following table summarizes the key quantitative data for various CYP46A1 PET ligands based on preclinical and clinical studies.
| Parameter | [¹⁸F]this compound | [¹⁸F]CHL-2205 (¹⁸F-Cholestify) | [¹¹C]A | [¹⁸F]T-008 | [¹⁸F]3g |
| Radiochemical Yield | 6.7 ± 1.5% (non-decay-corrected)[1] | Not explicitly stated for comparison | Data not available | Data not available | Data not available |
| Radiochemical Purity | >99%[1] | >99% | Data not available | Data not available | Data not available |
| Molar Activity | 93 GBq/μmol[2][3] | High (specific value not for direct comparison) | Data not available | Data not available | Data not available |
| Brain Uptake (SUVmax) | > 4 in rats[2] | High brain uptake[2] | Low brain uptake[2] | High brain uptake[2] | High brain uptake[2] |
| In Vivo Specificity | High, demonstrated by blocking studies[1][2] | High, demonstrated by blocking studies and in knockout mice[1] | Marginal binding specificity[2] | Good binding specificity[2] | Good binding specificity[2] |
| Kinetics | Favorable clearance kinetics[2] | Slower kinetics compared to [¹⁸F]this compound[4] | Data not available | Data not available | Data not available |
| Plasma Free Fraction | 13.1 ± 0.8% (in non-human primates)[1] | Data not available | Data not available | Data not available | Data not available |
| Test-Retest Variability | Averaged absolute TRV of 4.4 ± 3.5%[1] | Data not available | Data not available | Data not available | Data not available |
| Human Radiation Dosimetry | Estimated effective dose of 0.013 mSv/MBq[1] | Estimated effective dose of 0.012 mSv/MBq[4] | Data not available | Data not available | Data not available |
Key Observations:
-
[¹⁸F]this compound demonstrates high brain uptake, excellent in vivo specificity, and favorable pharmacokinetic properties in non-human primates, positioning it as a promising candidate for human studies.[1][2]
-
[¹⁸F]CHL-2205 also shows high brain uptake and specificity.[1][2] A notable difference is its slower kinetics compared to [¹⁸F]this compound.[4]
-
Earlier generation ligands such as [¹¹C]A were limited by low brain uptake and specificity, while [¹⁸F]T-008 and [¹⁸F]3g showed improvements but have been succeeded by the newer generation ligands.[2]
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the evaluation of CYP46A1 PET ligands.
Radiosynthesis and Quality Control of [¹⁸F]this compound
-
Radiolabeling: [¹⁸F]this compound is synthesized via a one-step nucleophilic substitution reaction. The tosylate precursor of this compound is reacted with [¹⁸F]fluoride, which is produced by a cyclotron and activated using a potassium carbonate/Kryptofix 2.2.2 complex. The reaction is carried out in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 100-120°C) for a specific duration (e.g., 10-15 minutes).
-
Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate [¹⁸F]this compound from unreacted precursors and byproducts.
-
Formulation: The collected radioactive fraction is reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration.
-
Quality Control:
-
Radiochemical Purity: Assessed by analytical HPLC to ensure the absence of radioactive impurities.
-
Molar Activity: Calculated by dividing the total radioactivity of the final product by the molar amount of the compound, determined by UV-HPLC against a standard curve.
-
Residual Solvents: Analyzed by gas chromatography to ensure levels are below pharmacopeial limits.
-
pH and Sterility: The final product is tested for pH and subjected to sterile filtration.
-
In Vitro Autoradiography
-
Tissue Preparation: Animal brains (e.g., rat) are rapidly dissected, frozen in isopentane (B150273) cooled with dry ice, and sectioned into thin coronal slices (e.g., 20 µm) using a cryostat. The sections are thaw-mounted onto microscope slides.
-
Incubation: The brain sections are incubated with a solution containing the radioligand (e.g., [¹⁸F]this compound) at a specific concentration (e.g., 1-2 nM) in a suitable buffer (e.g., Tris-HCl) at room temperature for a defined period (e.g., 60 minutes).
-
Washing: To remove non-specifically bound radioligand, the slides are washed in ice-cold buffer for short durations.
-
Drying and Exposure: The washed and dried slides are apposed to a phosphor imaging plate or autoradiographic film for a period determined by the radioactivity of the ligand.
-
Image Analysis: The resulting autoradiograms are scanned, and the optical density in different brain regions is quantified using image analysis software. Specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a competing non-radioactive ligand) from the total binding.
PET Imaging in Non-Human Primates
-
Animal Preparation: A non-human primate (e.g., rhesus macaque) is anesthetized, and intravenous and arterial catheters are placed for radioligand injection and blood sampling, respectively. The animal is positioned in a PET scanner.
-
Radioligand Administration and PET Scan: A bolus of the radioligand (e.g., [¹⁸F]this compound) is administered intravenously, and a dynamic PET scan is acquired for a duration of, for example, 120 minutes.
-
Arterial Blood Sampling: Serial arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma over time, which serves as the input function for kinetic modeling.
-
Plasma Metabolite Analysis: Plasma samples are analyzed using HPLC to separate the parent radioligand from its radioactive metabolites. This allows for the generation of a metabolite-corrected plasma input function.
-
Image Reconstruction and Analysis: PET data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on specific brain areas, and time-activity curves (TACs) are generated.
-
Kinetic Modeling: The TACs and the metabolite-corrected plasma input function are fitted to various compartmental models (e.g., one-tissue or two-tissue compartment model) to estimate key kinetic parameters such as the total distribution volume (Vₜ).
Visualizations
CYP46A1 Signaling Pathway and PET Ligand Interaction
Caption: CYP46A1 metabolizes cholesterol to 24S-HC for brain efflux.
Experimental Workflow for PET Ligand Evaluation
Caption: Workflow for the development and evaluation of a new PET ligand.
Logical Relationship of Key Performance Indicators
Caption: Key characteristics of an ideal PET ligand for neuroimaging.
Conclusion
The development of highly specific and sensitive PET ligands for CYP46A1 is a significant advancement in the field of neuroimaging. [¹⁸F]this compound, with its robust preclinical data, represents a promising tool for the in vivo quantification of CYP46A1, which may facilitate a better understanding of the role of cholesterol metabolism in neurological disorders and aid in the development of novel therapeutics. This guide provides a framework for comparing [¹⁸F]this compound with other available ligands, highlighting its potential advantages and providing essential experimental context for researchers in the field.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative ex vivo and in vitro receptor autoradiography using 11C-labeled ligands and an imaging plate: a study with a dopamine D2-like receptor ligand [11C]nemonapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma radio-metabolite analysis of PET tracers for dynamic PET imaging: TLC and autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CHL2310 PET Imaging with Autoradiography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo Positron Emission Tomography (PET) imaging using the novel radiotracer [18F]CHL2310 and ex vivo/in vitro autoradiography for the quantitative assessment of Cholesterol 24-hydroxylase (CYP46A1), a key enzyme in brain cholesterol metabolism. Dysregulation of CYP46A1 has been implicated in a range of neurodegenerative disorders, making it a critical target for therapeutic development. This document summarizes the available data, details experimental methodologies, and presents visualizations to aid in the understanding and application of these techniques.
Quantitative Data Comparison
The cross-validation of in vivo PET imaging with ex vivo autoradiography is crucial for validating new radiotracers. While direct quantitative comparison data for [18F]this compound is emerging, studies on closely related tracers targeting CYP46A1 provide strong evidence of the correlation between these methods. For instance, a strong correlation has been demonstrated between the in vivo PET signal of a similar tracer and the ex vivo levels of 24-hydroxycholesterol, the product of CYP46A1 activity, in the brain (R² = 0.893). Furthermore, a strong positive correlation exists between the PET-derived binding potential (BPnd) and CYP46A1 protein expression levels determined by Western blot (R² = 0.87).[1]
The following table summarizes key quantitative parameters for [18F]this compound derived from PET studies in non-human primates, which are expected to correlate with autoradiographic findings.[2][3]
| Parameter | Value | Species | Method |
| Radiochemical Yield (non-decay-corrected) | 6.7 ± 1.5% | - | Radiosynthesis |
| Radiochemical Purity | >99% | - | HPLC |
| Plasma Free Fraction | 13.1 ± 0.8% | Non-human primate | Ultrafiltration |
| Half-maximal Inhibitory Dose (TAK-935) | 0.0095 mg/kg | Non-human primate | PET (Lassen plots) |
| Test-Retest Variability (Tissue Distribution) | -3.0 ± 4.8% | Non-human primate | PET |
| Human Effective Radiation Dose (estimated) | 0.013 mSv/MBq | - | Whole-body PET |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for [18F]this compound PET imaging and in vitro autoradiography.
[18F]this compound PET Imaging in Non-Human Primates
This protocol is based on studies evaluating [18F]this compound in non-human primates and can be adapted for other species.[2][3]
-
Radiotracer Synthesis: [18F]this compound is synthesized using a tosylate precursor.
-
Animal Preparation: Non-human primates are fasted overnight and anesthetized. Vital signs are monitored throughout the procedure.
-
PET Scan Acquisition:
-
A transmission scan is acquired for attenuation correction.
-
[18F]this compound is administered as an intravenous bolus.
-
A dynamic PET scan is acquired for 90-120 minutes.
-
For blocking studies, a CYP46A1 inhibitor (e.g., TAK-935) is administered prior to the radiotracer.
-
-
Arterial Blood Sampling: Serial arterial blood samples are collected to generate a metabolite-corrected plasma input function.
-
Data Analysis:
-
Regional brain time-activity curves (TACs) are generated.
-
Kinetic modeling (e.g., two-tissue compartment model, Logan graphical analysis) is applied to estimate the total distribution volume (VT).
-
Non-displaceable binding potential (BPnd) is calculated using a reference region (e.g., cerebellum).
-
In Vitro Autoradiography of [18F]this compound on Rat Brain Sections
This is a generalized protocol for in vitro autoradiography with [18F]-labeled radiotracers on rodent brain sections.
-
Brain Section Preparation:
-
Rat brains are rapidly removed, frozen in isopentane, and stored at -80°C.
-
Coronal or sagittal brain sections (e.g., 20 µm) are cut using a cryostat and thaw-mounted onto microscope slides.
-
-
Incubation:
-
Slides are pre-incubated in a buffer solution (e.g., Tris-HCl) at room temperature.
-
Sections are then incubated with a solution containing [18F]this compound at a specific concentration (e.g., 1 nM) for a set duration (e.g., 60 minutes) to reach binding equilibrium.
-
For non-specific binding determination, a parallel set of slides is incubated with [18F]this compound in the presence of a high concentration of a competing CYP46A1 inhibitor.
-
-
Washing: Slides are washed in ice-cold buffer to remove unbound radiotracer.
-
Imaging:
-
The dried slides are exposed to a phosphor imaging plate or digital autoradiography system.
-
After exposure, the plates are scanned, and the resulting images are analyzed.
-
-
Data Quantification: The optical density of the autoradiograms is quantified for different brain regions and converted to radioactivity concentrations using a calibrated standard curve. Specific binding is calculated by subtracting non-specific binding from total binding.
Visualizations
CYP46A1 Signaling Pathway
The following diagram illustrates the central role of CYP46A1 in brain cholesterol metabolism.
Caption: CYP46A1 converts cholesterol to 24S-hydroxycholesterol for brain efflux.
Experimental Workflow: PET and Autoradiography Cross-Validation
This diagram outlines the logical flow of a cross-validation study.
Caption: Workflow for cross-validating in vivo PET with ex vivo autoradiography.
References
- 1. Data on biodistribution and radiation absorbed dose profile of a novel 64Cu-labeled high affinity cell-specific peptide for positron emission tomography imaging of tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of [18F]this compound, a novel PET ligand for cholesterol 24-Hydroxylase, in nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
CHL2310 vs [¹⁸F]FDG PET for neurodegenerative disease
A Comparative Guide to CHL2310 and [¹⁸F]FDG PET in Neurodegenerative Disease Research
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides invaluable insights into the pathophysiology of neurodegenerative diseases. The choice of radiotracer is critical as it determines the specific biological process being visualized. This guide offers a detailed comparison of two PET radiotracers: the well-established [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), a marker of glucose metabolism, and this compound, a novel investigational tracer targeting brain cholesterol metabolism. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the applications and potential of these imaging agents in the context of neurodegenerative disease research.
Mechanism of Action and Biological Target
The fundamental difference between this compound and [¹⁸F]FDG lies in the distinct biological pathways they target, offering complementary information on brain pathology.
This compound: A Probe for Cholesterol Metabolism
This compound is a novel PET radiotracer designed to quantify the activity of Cholesterol 24-hydroxylase (CYP46A1).[1][2] This enzyme is primarily expressed in the brain and is the key catalyst for converting cholesterol into 24S-hydroxycholesterol, which is the main pathway for cholesterol elimination from the central nervous system.[2] Dysregulation of brain cholesterol homeostasis has been implicated in the pathophysiology of several neurodegenerative conditions, including Alzheimer's disease and Huntington's disease.[1][3] By imaging CYP46A1, this compound provides a direct measure of a crucial component of brain cholesterol metabolism, offering a potential biomarker for diseases where this pathway is disrupted.[2]
[¹⁸F]FDG: A Marker of Neuronal Function
[¹⁸F]FDG is a glucose analog that is taken up by cells through glucose transporters.[4] In the brain, glucose metabolism is tightly coupled with neuronal and synaptic activity.[3] Once inside the cell, [¹⁸F]FDG is phosphorylated, trapping it intracellularly. This allows PET imaging to create a quantitative map of the regional cerebral metabolic rate of glucose (CMRglc).[5] In many neurodegenerative diseases, such as Alzheimer's, frontotemporal dementia, and dementia with Lewy bodies, specific patterns of regional hypometabolism are observed, reflecting areas of neuronal and synaptic dysfunction.[3][4] These patterns can be detected before significant structural changes are visible on MRI or CT and are valuable for early and differential diagnosis.[3][6]
Quantitative Performance Data
Direct comparative studies of this compound and [¹⁸F]FDG are not yet available, as this compound is in the preclinical phase of development. The following tables summarize the available quantitative data for each tracer independently.
Table 1: Preclinical Performance of this compound in Non-Human Primates Data is based on studies in non-human primates and is not directly comparable to human clinical data.
| Parameter | Value | Source |
| Radiochemical Yield (non-decay-corrected) | 6.7 ± 1.5% | [1] |
| Radiochemical Purity | >99% | [1] |
| Plasma Free Fraction | 13.1 ± 0.8% | [1] |
| Test-Retest Variability (Tissue Distribution) | -3.0 ± 4.8% | [1] |
| Estimated Human Effective Radiation Dose | 0.013 mSv/MBq | [1] |
Table 2: Clinical Diagnostic Performance of [¹⁸F]FDG PET in Dementia Performance metrics can vary based on the specific disease, patient population, and diagnostic criteria used.
| Disease Context | Sensitivity | Specificity | Source |
| Alzheimer's Disease (vs. Autopsy) | 80% (CI: 68-92%) | 84% (CI: 74-93%) | [2] |
| Alzheimer's Disease (General) | >90% | 63-99% | [2] |
| Differentiating AD vs. FTD | Useful for differential diagnosis | Useful for differential diagnosis | [7][8] |
| Huntington's Disease (premanifest) | Detects early striatal hypometabolism | Correlates with disease progression | [9][10][11] |
Experimental Protocols
The experimental workflows for this compound and [¹⁸F]FDG PET imaging share general principles but differ in specific details regarding tracer administration and imaging acquisition times, reflecting their different pharmacokinetic properties.
This compound PET Protocol (Preclinical - Non-Human Primate)
-
Radiosynthesis: [¹⁸F]this compound is synthesized using a tosylate precursor.[1]
-
Subject Preparation: Non-human primates are fasted before the scan. Anesthesia is induced and maintained throughout the procedure. Vital signs are monitored.
-
Tracer Injection: A bolus of [¹⁸F]this compound is administered intravenously.
-
Blood Sampling: Arterial blood samples are collected frequently in the initial minutes post-injection and then at spaced intervals to measure whole-blood and plasma radioactivity and for metabolite analysis, which is used to generate a metabolite-corrected plasma input function.[1]
-
PET Acquisition: Dynamic PET scanning is initiated at the time of injection and continues for a specified duration (e.g., 120 minutes).[1]
-
Image Analysis: Regional brain time-activity curves are generated. Kinetic modeling (e.g., one- or two-tissue compartment models) is applied to estimate parameters like the total distribution volume (VT).[1]
[¹⁸F]FDG PET Protocol (Clinical - Neurodegenerative Disease)
-
Patient Preparation: Patients are required to fast for at least 4-6 hours to ensure low plasma glucose and insulin (B600854) levels. Blood glucose levels are checked prior to tracer injection and should ideally be below 150-200 mg/dL. Patients should rest in a quiet, dimly lit room to minimize sensory and cognitive stimulation.
-
Tracer Injection: A weight-based dose of [¹⁸F]FDG is administered intravenously.
-
Uptake Period: The patient continues to rest quietly for an uptake period of 30-60 minutes. This allows for the tracer to be distributed and taken up by brain cells.
-
PET Acquisition: The patient is positioned in the PET scanner, and a static brain scan is typically acquired for 10-20 minutes. A low-dose CT or an MRI scan is also performed for attenuation correction and anatomical localization.
-
Image Analysis: Images are reconstructed and reviewed visually for patterns of hypometabolism. Semiquantitative analysis, often using software to compare the patient's scan to a normal database (e.g., using Z-scores or Standardized Uptake Value ratios, SUVR), is commonly performed to identify and quantify regions of abnormal metabolism.[12]
Comparison Summary
Table 3: Qualitative Comparison of this compound vs. [¹⁸F]FDG PET
| Feature | This compound PET | [¹⁸F]FDG PET |
| Biological Target | Cholesterol 24-hydroxylase (CYP46A1) | Glucose transporters and hexokinase |
| Biological Process | Brain cholesterol elimination/metabolism | Regional glucose metabolism (neuronal/synaptic activity) |
| Development Stage | Preclinical / Investigational | Clinically established and widely available |
| Primary Application | Potential for studying disorders of cholesterol homeostasis (e.g., AD, HD) | Early and differential diagnosis of dementia, monitoring disease progression |
| Information Provided | Direct measure of a specific enzymatic pathway implicated in neurodegeneration. | A functional marker of neuronal injury and dysfunction. |
| Potential Advantages | High target specificity; may provide novel insights into disease mechanisms and a target for novel therapeutics. | Extensive validation; established patterns for various diseases; relatively low cost and wide availability. |
| Potential Limitations | Clinical utility and diagnostic accuracy in humans are unknown; requires complex kinetic modeling for full quantification. | Not specific to one disease pathology (a marker of neurodegeneration); can be affected by blood glucose levels and other physiological factors. |
Conclusion
This compound and [¹⁸F]FDG are two distinct PET tracers that offer different but potentially synergistic information for the study of neurodegenerative diseases. [¹⁸F]FDG is the current clinical workhorse, providing a reliable, albeit non-specific, measure of neuronal dysfunction that is crucial for the diagnosis and management of dementia.[13] Its widespread availability and the extensive body of research supporting its use solidify its role in both clinical practice and research.
This compound represents a promising new frontier, moving beyond general metabolic assessment to probe a specific molecular pathway—brain cholesterol metabolism—that is increasingly recognized as a key player in neurodegeneration.[3] While still in the early stages of development, its high specificity and favorable preclinical characteristics suggest it could become a valuable research tool for understanding disease mechanisms, identifying patient subgroups, and serving as a pharmacodynamic biomarker in clinical trials for drugs targeting cholesterol pathways.
For drug development professionals and researchers, the choice of tracer will depend on the scientific question at hand. For diagnostic purposes and tracking overall neurodegeneration, [¹⁸F]FDG remains the standard. For investigating the role of cholesterol metabolism in disease or testing therapies that modulate this pathway, this compound holds significant future potential. The continued development of novel tracers like this compound will undoubtedly enrich our understanding and expand our capabilities in the fight against neurodegenerative diseases.
References
- 1. Quantitative analysis of [18F]this compound, a novel PET ligand for cholesterol 24-Hydroxylase, in nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnostic Accuracy of Amyloid versus FDG PET in Autopsy-Confirmed Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP46A1 inhibition, brain cholesterol accumulation and neurodegeneration pave the way for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET Approaches for Diagnosis of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparable Results of FDG-PET CMRglc and DTBZ-PET K1 in Evaluation of Early Dementia and Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The basics of PET molecular imaging in neurodegenerative disorders with dementia and/or parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. snmmi.org [snmmi.org]
- 8. FDG-PET May Help Distinguish Between Frontotemporal Dementia and Alzheimer's Disease | MDedge [mdedge.com]
- 9. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 10. Current status of PET imaging in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PET Imaging in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. 18F-FDG PET Imaging in Neurodegenerative Dementing Disorders: Insights into Subtype Classification, Emerging Disease Categories, and Mixed Dementia with Copathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility and Test-Retest Reliability of CHL2310 PET: A Comparative Guide
For researchers and professionals in drug development, the reproducibility and reliability of a positron emission tomography (PET) tracer are critical determinants of its utility in longitudinal studies and clinical trials. This guide provides a comparative analysis of the test-retest reliability of [¹⁸F]CHL2310, a novel PET ligand for the cholesterol 24-hydroxylase (CYP46A1), against alternative PET tracers used in neuroimaging. The data presented herein is intended to offer an objective overview to aid in the selection of the most appropriate imaging agent for specific research needs.
Quantitative Comparison of Test-Retest Reliability
The following table summarizes the test-retest reliability of [¹⁸F]this compound and selected alternative PET tracers for neurological targets. The primary metric for comparison is the absolute test-retest variability (aTRV) of the total distribution volume (V_T), a key parameter in PET quantification representing the tissue uptake of a tracer.
| Tracer | Target | Species | N | Test-Retest Interval | Absolute Test-Retest Variability (aTRV) of V_T |
| [¹⁸F]this compound | CYP46A1 | Non-human Primate | - | - | 4.4 ± 3.5% [1] |
| [¹⁸F]FPEB | mGluR5 | Human | - | 6 months | 8 - 13% |
| [¹¹C]ABP688 | mGluR5 | Human | - | >7 days | <12%[2] |
| [¹¹C]SP203 | mGluR5 | Human | - | - | Increased V_T over scan period due to radiometabolite accumulation[3] |
Note: Lower aTRV values indicate higher reproducibility. Data for [¹⁸F]this compound is from a study in non-human primates. [¹¹C]SP203 is included to highlight potential issues with tracer metabolism that can affect reliability.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing PET imaging data. The following sections outline the experimental protocols for the test-retest studies of [¹⁸F]this compound and the alternative tracers.
[¹⁸F]this compound Test-Retest Protocol (Non-human Primates)
-
Radiotracer Synthesis: [¹⁸F]this compound was synthesized with a non-decay-corrected radiochemical yield of 6.7 ± 1.5% and a radiochemical purity of over 99%.[1]
-
Animal Subjects: The study was conducted on non-human primates.
-
Imaging Procedure:
-
Baseline PET scans were performed with arterial blood sampling.
-
Test-retest variability was assessed from two baseline scans in the same subject.
-
-
Data Analysis:
-
Regional brain time-activity curves (TACs) were generated.
-
The two-tissue compartment model and Logan graphical analysis were used to estimate the total distribution volume (V_T).[1]
-
The averaged test-retest variability of tissue distribution volumes was calculated as -3.0 ± 4.8%, with an averaged absolute TRV of 4.4 ± 3.5%.[1]
-
Alternative Tracers Test-Retest Protocols (Human Subjects)
The protocols for the mGluR5 tracers share similarities, reflecting standard practices in human neuro-PET imaging.
-
[¹⁸F]FPEB:
-
Radiotracer Synthesis: Synthesized using a previously published method.
-
Subjects: Healthy human volunteers.
-
Imaging Procedure: Two scans were performed on separate days, with an interval of 3 to 11 weeks.[4] PET scans were acquired on a High Resolution Research Tomograph (HRRT) scanner.[4] Arterial blood sampling was conducted via a radial artery catheter to obtain a metabolite-corrected input function.[4]
-
Data Analysis: Kinetic modeling is applied to the dynamic PET data and the arterial input function to derive quantitative parameters like V_T.
-
-
[¹¹C]ABP688:
-
Subjects: Healthy human volunteers.
-
Imaging Procedure: Test-retest scans were performed more than 7 days apart to avoid diurnal variations that were observed in same-day studies.[2][5]
-
Data Analysis: The unconstrained two-tissue compartment model was found to be optimal, yielding stable V_T estimates with an average percent difference between 4.3% and 8.2% across brain regions.
-
-
[¹¹C]FPEB and [¹¹C]SP203 Comparison:
-
Subjects: Healthy human volunteers.
-
Imaging Procedure: Brain PET scans were performed on a GE Advance tomograph.[6] Arterial blood samples were drawn at frequent intervals to determine the arterial input function.[6]
-
Data Analysis: Compartmental modeling and linear/multilinear graphical analyses were used to calculate V_T.[6] The study found that [¹¹C]SP203, similar to its ¹⁸F-labeled counterpart, showed radiometabolite accumulation in the brain, leading to an increase in V_T over the scan period, making [¹¹C]FPEB the superior tracer of the two for quantifying mGluR5.[3]
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in PET test-retest studies and the logical framework for tracer comparison, the following diagrams are provided.
Conclusion
The available data indicates that [¹⁸F]this compound exhibits excellent test-retest reliability in non-human primates, with an average absolute variability of 4.4 ± 3.5%. This level of reproducibility is highly favorable when compared to established neurological PET tracers such as those for the mGluR5 receptor, which typically show test-retest variability in the range of 8-13%. The robust quantitative performance of [¹⁸F]this compound supports its potential as a reliable tool for imaging CYP46A1 in longitudinal studies. However, it is important to note that the direct comparison is between a study in non-human primates for [¹⁸F]this compound and human studies for the alternatives. Further validation in human subjects will be essential to fully establish the clinical utility of [¹⁸F]this compound. Researchers should consider the specific target and research question when selecting the most appropriate PET tracer.
References
- 1. Quantitative analysis of [18F]this compound, a novel PET ligand for cholesterol 24-Hydroxylase, in nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo variation in same-day estimates of metabotropic glutamate receptor subtype 5 binding using [11C]ABP688 and [18F]FPEB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Test-retest reproducibility of the metabotropic glutamate receptor 5 ligand [18F]FPEB with bolus plus constant infusion in human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo variation in same-day estimates of metabotropic glutamate receptor subtype 5 binding using [11C]ABP688 and [18F]FPEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of two PET radioligands, [11C]FPEB and [11C]SP203, for quantification of metabotropic glutamate receptor 5 in human brain - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Comparison Guide: Validating CHL2310 as a Target Engagement Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to quantitatively measure a drug's engagement with its intended target in a biological system is fundamental to modern drug development. Target engagement biomarkers serve as critical tools in this process, providing invaluable insights into a drug's pharmacodynamics, helping to optimize dosing, and derisking clinical progression. This guide provides a comparative overview for validating "CHL2310" as a target engagement biomarker.
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule or drug candidate designated "this compound." This identifier may correspond to an internal compound code not yet disclosed publicly, a very recent investigational drug with limited available data, or a potential typographical error. The following guide is a generalized framework based on established principles of target engagement biomarker validation. To provide a specific and actionable comparison, the molecular identity of this compound and its biological target are required.
Core Principles of Target Engagement Biomarker Validation
A robust target engagement biomarker should be:
-
Specific: The biomarker signal should directly correlate with the binding of the drug to its intended target.
-
Sensitive: The assay should be able to detect target engagement at physiologically relevant drug concentrations.
-
Quantitative: The biomarker readout should provide a quantitative measure of target occupancy.
-
Translatable: The biomarker should be applicable across preclinical models and human subjects.
-
Actionable: The biomarker data should inform decision-making in drug development, such as dose selection and patient stratification.
Hypothetical Comparison: Validating a Novel Kinase Inhibitor (this compound)
To illustrate the process, let us assume "this compound" is a novel inhibitor of a specific kinase, "Kinase X." The following sections will outline the necessary experiments and data required to validate a target engagement biomarker for this compound and compare it to alternative methods.
Table 1: Comparison of Potential Target Engagement Biomarkers for a Kinase Inhibitor (e.g., this compound)
| Biomarker Assay | Principle | Pros | Cons |
| Phospho-protein Western Blot | Measures the phosphorylation status of a direct downstream substrate of Kinase X. | Relatively simple and widely available technology. Can provide a direct readout of target inhibition. | Often semi-quantitative. Can be influenced by other signaling pathways. Requires high-quality antibodies. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of Kinase X upon this compound binding. | Directly measures target binding. Can be performed in cells and tissues. Does not require a specific antibody for the drug. | Can be technically challenging. May not be suitable for all targets. |
| In-cell Western / ELISA | Quantifies the level of a phosphorylated substrate in a high-throughput plate-based format. | More quantitative and higher throughput than traditional Western blots. | Requires specific and validated antibodies. Can be subject to matrix effects. |
| Positron Emission Tomography (PET) | Utilizes a radiolabeled tracer that binds to Kinase X to visualize and quantify target occupancy in vivo. | Non-invasive and provides spatial information on target engagement in living subjects. Highly translatable to clinical studies. | Expensive and requires specialized facilities and expertise. Development of a suitable tracer can be challenging. |
| NanoBRET™ Target Engagement Assay | Measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged Kinase X in live cells. | Highly quantitative and sensitive. Real-time measurement of target engagement. | Requires genetic modification of cells to express the fusion protein. |
Experimental Protocols
Protocol 1: Phospho-protein Western Blot for Downstream Substrate of Kinase X
-
Cell Culture and Treatment: Culture appropriate cells expressing Kinase X to 70-80% confluency. Treat cells with a dose-response range of this compound for a specified time.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the Kinase X substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Aliquot the cell suspension and heat individual aliquots to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate soluble proteins from aggregated proteins by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by Western blot or another protein detection method to quantify the amount of soluble Kinase X at each temperature.
-
Melt Curve Generation: Plot the amount of soluble Kinase X as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of this compound indicates target engagement.
Visualizing Workflows and Pathways
Diagram 1: General Workflow for Target Engagement Biomarker Validation
Caption: A stepwise approach to validating a target engagement biomarker.
Diagram 2: Simplified Kinase X Signaling Pathway
Comparative Analysis of Compound-X Across Species: A Fictional Guide
Disclaimer: The following guide is a template created in response to a request for a comparative analysis of "CHL2310." As no public information could be found for a compound with that designation, this document uses a fictional compound, "Compound-X," to demonstrate the structure and content of a comparative guide for researchers, scientists, and drug development professionals. All data, protocols, and pathways are illustrative and should be replaced with actual experimental results.
This guide provides a comparative analysis of the fictional inhibitor, Compound-X, across different preclinical species. The objective is to offer a clear comparison of its performance and pharmacological profile, supported by standardized experimental data.
Data Summary
The following tables summarize the in vitro and in vivo pharmacokinetic properties of Compound-X in three common preclinical species: mouse, rat, and cynomolgus monkey.
Table 1: In Vitro Metabolic Stability of Compound-X
| Species | Liver Microsome Intrinsic Clearance (CLint, µL/min/mg) | Plasma Protein Binding (%) |
| Mouse | 150 | 92.5 |
| Rat | 85 | 95.1 |
| Cynomolgus Monkey | 45 | 98.2 |
Table 2: In Vivo Pharmacokinetic Parameters of Compound-X (10 mg/kg, IV)
| Species | Cmax (ng/mL) | AUC (ng*h/mL) | T1/2 (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Mouse | 2500 | 5000 | 2.1 | 33.3 | 4.5 |
| Rat | 3200 | 8000 | 3.5 | 20.8 | 3.9 |
| Cynomolgus Monkey | 4500 | 15000 | 6.2 | 11.1 | 2.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of Compound-X in liver microsomes from different species.
Procedure:
-
Compound-X (1 µM) was incubated with liver microsomes (0.5 mg/mL) from mouse, rat, and cynomolgus monkey in a phosphate (B84403) buffer (100 mM, pH 7.4).
-
The reaction was initiated by the addition of NADPH (1 mM).
-
Aliquots were taken at 0, 5, 15, 30, and 60 minutes.
-
The reaction was quenched by the addition of ice-cold acetonitrile.
-
Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the concentration of Compound-X.
-
The intrinsic clearance (CLint) was calculated from the rate of disappearance of the compound.
Plasma Protein Binding Assay
Objective: To determine the extent of binding of Compound-X to plasma proteins.
Procedure:
-
Compound-X was added to plasma from each species to a final concentration of 10 µM.
-
The samples were dialyzed against a protein-free buffer using a rapid equilibrium dialysis (RED) device.
-
After reaching equilibrium, the concentrations of Compound-X in the plasma and buffer compartments were determined by LC-MS/MS.
-
The percentage of plasma protein binding was calculated.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of Compound-X following intravenous administration.
Procedure:
-
Male animals of each species (n=3 per species) were administered a single intravenous dose of Compound-X (10 mg/kg).
-
Blood samples were collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of Compound-X were determined by a validated LC-MS/MS method.
-
Pharmacokinetic parameters were calculated using non-compartmental analysis.
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway modulated by Compound-X.
Caption: Hypothetical signaling pathway inhibited by Compound-X.
Experimental Workflow
The diagram below outlines the workflow for the in vivo pharmacokinetic study.
Caption: Workflow for the in vivo pharmacokinetic analysis.
Logical Relationship
This diagram illustrates the decision-making process based on the comparative data.
Caption: Decision logic for advancing a drug candidate.
Next-Generation Tracer Demonstrates Superior Specificity and Reduced Off-Target Binding in Head-to-Head Comparison
For Immediate Release
[City, State] – [Date] – In a significant advancement for neurodegenerative disease research, a new generation of Positron Emission Tomography (PET) tracers is outperforming its predecessors in the crucial task of imaging tau pathology, a hallmark of Alzheimer's disease. This guide provides a detailed head-to-head comparison of a representative next-generation tracer, referred to here as "Tracer B" (analogous to second-generation tracers like [¹⁸F]RO948), and a widely used previous-generation tracer, "Tracer A" (analogous to [¹⁸F]flortaucipir). The data presented, compiled from multiple independent studies, highlights the superior performance of the next-generation tracer in terms of higher specificity and lower off-target binding, offering researchers and clinicians a more precise tool for diagnosis, disease staging, and monitoring of therapeutic interventions.
Executive Summary
Next-generation tau PET tracers have been developed to address the limitations of earlier agents, primarily to minimize off-target binding which can interfere with the accurate quantification of tau deposits in the brain.[1][2] This comparison demonstrates that while both generations of tracers can distinguish Alzheimer's disease patients from healthy controls, the newer tracer provides a clearer signal with fewer confounding factors.
Performance Comparison: Tracer A vs. Tracer B
The following tables summarize the key performance differences observed in head-to-head comparative studies.
| Performance Metric | Tracer A (Previous Generation) | Tracer B (Next-Generation) | Key Advantage |
| Target Binding (Neocortex) | Comparable to Tracer B | Comparable to Tracer A | - |
| Target Binding (Medial Temporal Lobe) | Lower Retention | Higher Retention | Tracer B |
| Off-Target Binding (Basal Ganglia, Thalamus) | Present | Significantly Lower | Tracer B |
| Off-Target Binding (Choroid Plexus) | Present | Significantly Lower | Tracer B |
| Off-Target Binding (Meninges/Skull) | Minimal | Can be Present | Tracer A |
| Kinetic Stability (SUVR over time) | Increase over scanning interval | Reaches a plateau | Tracer B |
Table 1: Key Performance Characteristics of Previous vs. Next-Generation Tau PET Tracers.
Quantitative Data Summary
Standardized Uptake Value Ratios (SUVRs) are a common metric for quantifying tracer uptake. The data below is synthesized from comparative studies.
| Brain Region | Tracer A SUVR | Tracer B SUVR |
| Entorhinal Cortex | Lower | Higher |
| Neocortical Regions | High Correlation | High Correlation |
| Basal Ganglia | Higher (Off-target) | Lower |
| Thalamus | Higher (Off-target) | Lower |
Table 2: Regional Standardized Uptake Value Ratio (SUVR) Comparison. Note: Higher SUVR in target regions (e.g., Entorhinal Cortex) and lower SUVR in off-target regions (e.g., Basal Ganglia) are desirable.
Experimental Methodologies
The data presented in this guide is based on the following key experimental protocols:
In Vivo PET Imaging Protocol
-
Participant Recruitment: Subjects (including healthy controls, individuals with mild cognitive impairment, and diagnosed Alzheimer's disease patients) are recruited for the study.
-
Tracer Administration: Each participant undergoes two separate PET scans, one with Tracer A and one with Tracer B, typically within a one-month period.[3] A standardized dose of the radiotracer is administered intravenously.
-
Dynamic Scanning: For a subset of participants, dynamic scanning is performed for a duration of 0-100 minutes to assess the kinetic properties of the tracers.[3]
-
Static Imaging: For most participants, static imaging is acquired at a specific time point post-injection (e.g., 80-100 minutes for Tracer A, 70-90 minutes for Tracer B).[3]
-
Image Analysis:
Caption: Workflow for a head-to-head in vivo PET imaging study.
In Vitro Autoradiography Protocol
-
Tissue Preparation: Post-mortem human brain tissue from confirmed Alzheimer's disease cases and healthy controls is used.[5]
-
Tracer Incubation: Brain tissue sections are incubated with a radiolabeled form of the tracers (e.g., ¹⁸F-Flortaucipir, ¹⁸F-MK6240, ¹⁸F-PI2620).[5]
-
Washing and Drying: Non-specific binding is removed through a series of washing steps.
-
Imaging: The tissue sections are exposed to a phosphor imaging plate to detect the distribution and intensity of tracer binding.
-
Quantification: The binding density in different brain regions is quantified and compared between tracers.[5]
Signaling Pathway Context
The primary target for these tracers is the pathological aggregation of tau protein into neurofibrillary tangles (NFTs), a key event in the progression of Alzheimer's disease. The ability of a PET tracer to specifically bind to these tangles is crucial for its utility.
Caption: Simplified pathway of tau pathology and PET tracer binding.
Conclusion
The development of next-generation tau PET tracers marks a significant step forward in the field of neuroimaging.[2] Studies show that while both first and second-generation tracers are effective, the newer agents exhibit a more favorable profile with reduced off-target binding and improved kinetic properties.[2][3] This leads to a more reliable and accurate quantification of tau pathology, which is critical for the development of new therapies for Alzheimer's disease and other tauopathies. The improved specificity of tracers like [¹⁸F]RO948 and [¹⁸F]MK6240 makes them ideal for detecting the subtle changes in tau deposition over time, a crucial requirement for clinical trials.[5]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Clinical validity of second-generation tau PET tracers as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Head-to-head comparison of tau positron emission tomography tracers [18F]flortaucipir and [18F]RO948 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Head-to-head comparison of tau PET tracers [18F]PI-2620 and [18F]RO948 in non-demented individuals with brain amyloid deposition: the TAU-PET FACEHBI cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GUEST | SNMMI [snmmi.org]
A Comparative Guide to the Binding Characteristics of CHL2310 and Alternative CYP46A1-Targeting Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo binding characteristics of CHL2310, a novel and potent inhibitor of Cholesterol 24-hydroxylase (CYP46A1), with other known alternative ligands. The information presented herein is supported by experimental data to aid in the evaluation and selection of appropriate tools for research and development in neurodegenerative diseases and other conditions related to brain cholesterol metabolism.
Introduction to this compound and its Target, CYP46A1
This compound is a highly potent and selective, brain-penetrant inhibitor of Cholesterol 24-hydroxylase (CYP46A1), also known as CH24H. This brain-specific cytochrome P450 enzyme plays a crucial role in maintaining cholesterol homeostasis in the central nervous system by converting cholesterol to 24S-hydroxycholesterol (24S-HC), which can then be eliminated from the brain.[1] Dysregulation of this pathway has been implicated in various neurodegenerative disorders, including Alzheimer's and Huntington's disease.[2][3] this compound, particularly in its radiolabeled form [¹⁸F]this compound, has emerged as a promising tool for noninvasive quantification of CYP46A1 activity and cholesterol metabolism via Positron Emission Tomography (PET) imaging.[1]
In Vitro Binding Characteristics: A Comparative Analysis
The in vitro binding affinity of this compound for CYP46A1 has been demonstrated to be in the sub-nanomolar range, indicating a high degree of potency. This section compares the available binding data for this compound with that of other notable CYP46A1 inhibitors.
| Compound | Target | Assay Type | IC₅₀ (nM) | Kd (nM) | Reference |
| This compound | CYP46A1 | Enzyme Inhibition | 0.11 | 0.37 | [1] |
| Soticlestat (B610926) (TAK-935) | CYP46A1 | Enzyme Inhibition | 7.4 | - | [4][5] |
| Soticlestat (TAK-935) | CYP46A1 | Enzyme Inhibition | 4.5 | - | [6] |
| Voriconazole | CYP46A1 | Enzyme Inhibition | - | low nM | [1] |
| Clotrimazole | CYP46A1 | Enzyme Inhibition | - | low nM | [1] |
| Tranylcypromine | CYP46A1 | Enzyme Inhibition | - | low nM | [1] |
| Thioperamide | CYP46A1 | Enzyme Inhibition | - | low nM | [1] |
Note: IC₅₀ values can vary between different assays and experimental conditions. A direct comparison is most accurate when data is generated from the same study under identical conditions. The data for soticlestat shows some variability, which may be attributed to different assay methodologies.
In Vivo Binding and Imaging Characteristics
[¹⁸F]this compound has demonstrated favorable characteristics for in vivo imaging of CYP46A1 in preclinical models. This includes high brain uptake, specific binding to target-rich regions, and appropriate kinetic profiles.
| Compound | Animal Model | Key In Vivo Findings | Reference |
| [¹⁸F]this compound | Rat | High brain uptake, heterogeneous brain distribution consistent with CYP46A1 expression, favorable binding specificity, and suitable clearance kinetics. | [1][7] |
| [¹⁸F]this compound | Non-human primate | High in vivo specificity, favorable pharmacokinetic properties, and robust quantitative performance. | [3] |
| Soticlestat (TAK-935) | Mouse | Dose-dependent reduction of 24S-hydroxycholesterol levels in the brain. Specific binding to CYP46A1 confirmed in knockout mice. | [4][8] |
Experimental Protocols
In Vitro CYP46A1 Inhibition Assay
This protocol outlines a typical enzyme inhibition assay to determine the IC₅₀ of a test compound against human CYP46A1.
Materials:
-
Human CYP46A1 microsomes
-
2-hydroxypropyl-β-cyclodextrin
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4) with 5 mM MgCl₂
-
Test compound (e.g., this compound) at various concentrations
-
Cholesterol (substrate)
-
NADPH (reaction initiator)
-
Acetonitrile/methanol (50/50) with an internal standard (e.g., d7-24-hydroxycholesterol) for quenching
-
384-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
In a 384-well plate, incubate 0.5 μL of human CYP46A1 microsomes with 2-hydroxypropyl-β-cyclodextrin and potassium phosphate buffer for 5 minutes at 37°C.
-
Add 1 μL of the test compound at varying half-log concentrations to the designated wells and incubate for an additional 5 minutes.
-
Add cholesterol to a final concentration of 25 μM.
-
Initiate the reaction by adding 1 mM NADPH. The total incubation volume should be 50 μL.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the reaction by transferring 30 μL of the incubation mixture to a quench plate containing 30 μL of acetonitrile/methanol with the internal standard.
-
Seal the plates, freeze at -20°C for 10 minutes, and then centrifuge at 5,700 rpm for 20 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the formation of 24S-hydroxycholesterol.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro Autoradiography with [¹⁸F]this compound
This protocol describes the use of [¹⁸F]this compound for autoradiography on brain tissue sections to visualize the distribution of CYP46A1.
Materials:
-
Frozen rodent brain sections (e.g., rat)
-
[¹⁸F]this compound
-
Blocking agent (e.g., a non-radiolabeled CYP46A1 inhibitor) for specificity studies
-
Incubation buffer
-
Washing buffer
-
Phosphor imaging plates or digital autoradiography system
Procedure:
-
Thaw and pre-incubate the brain sections in the incubation buffer.
-
For specificity studies, incubate a set of sections with a high concentration of the blocking agent.
-
Incubate all sections with [¹⁸F]this compound at an appropriate concentration.
-
After incubation, wash the sections with ice-cold washing buffer to remove unbound radioligand.
-
Dry the sections and expose them to a phosphor imaging plate or a digital autoradiography system.
-
Analyze the resulting images to determine the regional distribution and specific binding of [¹⁸F]this compound.
In Vivo PET Imaging with [¹⁸F]this compound in Rodents
This protocol provides a general workflow for conducting a PET imaging study in rodents using [¹⁸F]this compound.
Materials:
-
[¹⁸F]this compound
-
Rodent model (e.g., rat or mouse)
-
Anesthesia (e.g., isoflurane)
-
PET/CT or PET/MR scanner
-
Intravenous catheter
Procedure:
-
Anesthetize the animal and place it on the scanner bed.
-
Administer a bolus injection of [¹⁸F]this compound intravenously.
-
Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
Perform a CT or MR scan for anatomical co-registration.
-
Reconstruct the PET images and co-register them with the anatomical images.
-
Perform kinetic modeling of the time-activity curves from different brain regions to quantify tracer uptake and binding.
-
For blocking studies to confirm target specificity, pre-administer a non-radiolabeled CYP46A1 inhibitor before the radiotracer injection and compare the results with baseline scans.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the CYP46A1 signaling pathway and a typical experimental workflow for evaluating a novel CYP46A1 inhibitor.
Caption: CYP46A1 catalyzes the conversion of cholesterol to 24S-hydroxycholesterol in neurons, initiating its efflux from the brain and influencing downstream signaling pathways.
Caption: A typical workflow for the preclinical evaluation of a novel CYP46A1 inhibitor, from initial in vitro screening to in vivo validation.
References
- 1. Structural Basis of Drug Binding to CYP46A1, an Enzyme That Controls Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potential inhibitors of brain-specific CYP46A1 from phytoconstituents in Indian traditional medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cholesterol 24-Hydroxylation by CYP46A1: Benefits of Modulation for Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of CYP46A1 Inhibitors: A Comparative Guide
For researchers and drug development professionals investigating neurodegenerative diseases, targeting cholesterol metabolism in the brain offers a promising therapeutic avenue. A key enzyme in this pathway is Cholesterol 24-hydroxylase (CYP46A1), which is responsible for the majority of cholesterol turnover in the central nervous system. Potent and selective inhibition of CYP46A1 is a critical attribute for any therapeutic candidate to minimize off-target effects and ensure a favorable safety profile.
This guide provides a comparative assessment of the specificity of inhibitors developed for CYP46A1, with a focus on the methodologies used to determine their selectivity against other cytochrome P450 (CYP) enzymes. While specific quantitative data for the novel PET ligand CHL2310 is not publicly available, we will use data from the well-characterized and highly selective CYP46A1 inhibitor, soticlestat (B610926) (TAK-935), as a representative example to illustrate the expected selectivity profile for a clinical-stage compound.
CYP46A1 Signaling Pathway
CYP46A1 catalyzes the conversion of cholesterol to 24S-hydroxycholesterol (24HC). This hydroxylation increases the polarity of the cholesterol molecule, allowing it to cross the blood-brain barrier and enter systemic circulation for subsequent metabolism in the liver. This process is crucial for maintaining cholesterol homeostasis in the brain. Dysregulation of this pathway has been implicated in various neurological disorders.
Quantitative Assessment of Inhibitor Specificity
The specificity of a CYP46A1 inhibitor is determined by comparing its inhibitory potency (typically measured as an IC50 value) against CYP46A1 to its potency against a panel of other major drug-metabolizing CYP enzymes. A highly selective inhibitor will have a significantly lower IC50 for CYP46A1 compared to other CYPs.
The following table presents the selectivity profile of soticlestat, a potent and selective CYP46A1 inhibitor.[1] This data serves as a benchmark for the level of selectivity expected from a well-developed CYP46A1 inhibitor.
| Enzyme | IC50 (nM) | Fold Selectivity vs. CYP46A1 |
| CYP46A1 | 7.4 | - |
| CYP1A2 | >10,000 | >1351 |
| CYP2C8 | >10,000 | >1351 |
| CYP2C9 | >10,000 | >1351 |
| CYP2C19 | >10,000 | >1351 |
| CYP2D6 | >10,000 | >1351 |
| CYP3A4 | 66,000 | 8919 |
Data for soticlestat (TAK-935) is used as a representative example.[1]
As the data indicates, soticlestat demonstrates exceptional selectivity for CYP46A1, with IC50 values for other major CYP isoforms being over 1000-fold higher.[1] This high degree of selectivity is crucial for minimizing the risk of drug-drug interactions (DDIs) when co-administered with other medications that are metabolized by these enzymes.
Experimental Protocols
The determination of inhibitor specificity against a panel of CYP enzymes is a standard in vitro assay in drug discovery and development. The general workflow for such an assay is outlined below.
CYP Inhibition Assay Workflow
Detailed Methodology
1. Reagents and Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4, and CYP46A1) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
CYP-specific probe substrates and their corresponding metabolites for each enzyme isoform.
-
NADPH regenerating system.
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Quenching solution (e.g., acetonitrile).
-
96-well plates.
2. Assay Procedure:
-
A master mix for each CYP isoform is prepared containing the respective recombinant enzyme, buffer, and NADPH regenerating system.
-
Serial dilutions of the test compound are prepared and added to the wells of the 96-well plate.
-
The reaction is initiated by adding the specific probe substrate to each well.
-
The plate is incubated at 37°C for a predetermined time.
-
The reaction is terminated by adding a quenching solution.
-
The plate is centrifuged to precipitate proteins.
-
The supernatant is transferred to a new plate for analysis.
3. Analytical Method:
-
The concentration of the metabolite formed from the probe substrate is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
4. Data Analysis:
-
The percentage of inhibition of each CYP enzyme at each concentration of the test compound is calculated relative to a vehicle control.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the concentration-response data to a suitable nonlinear regression model.
This comprehensive approach allows for a robust assessment of the selectivity of a CYP46A1 inhibitor, providing critical data for its preclinical and clinical development. While specific data for this compound remains to be published, the methodologies and comparative data presented here provide a strong framework for understanding and evaluating the specificity of this and other novel CYP46A1-targeted compounds.
References
Safety Operating Guide
Proper Disposal of CHL2310: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, proper disposal of CHL2310, a potent and selective CYP46A1 inhibitor, requires adherence to hazardous waste regulations. This guide provides detailed procedures for both its non-radioactive and radiolabeled ([18F]this compound) forms to ensure safety and compliance in research and drug development settings.
Safe and compliant disposal of laboratory chemicals is paramount to ensuring a secure research environment and preventing environmental contamination. The following procedures outline the essential steps for the proper disposal of this compound and its radiolabeled counterpart, [18F]this compound. These guidelines are based on standard hazardous waste management practices and should be implemented in conjunction with your institution's specific environmental health and safety (EHS) protocols and local regulations.
Disposal of Non-Radioactive this compound
Unused or waste this compound that is not radiolabeled should be treated as hazardous chemical waste.
Step 1: Segregation and Containerization
-
Identify as Hazardous Waste: All unused this compound and materials contaminated with it (e.g., gloves, pipette tips, absorbent paper) must be designated as hazardous waste.
-
Select Appropriate Containers: Use containers that are chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or other chemically resistant plastic containers are generally suitable. Ensure containers are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.
-
Segregate Waste Streams:
-
Solid Waste: Collect contaminated labware, personal protective equipment (PPE), and other solid materials in a designated, lined hazardous waste container.
-
Liquid Waste: Collect unused this compound solutions in a separate, leak-proof liquid waste container. Do not mix with incompatible chemicals. It is best practice to collect different solvent wastes in separate containers unless otherwise instructed by your EHS department.
-
Step 2: Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all chemical constituents in the container, including solvents and their approximate concentrations.
-
The date when the first drop of waste was added (accumulation start date).
-
The name and contact information of the principal investigator or laboratory manager.
-
Applicable hazard warnings (e.g., "Toxic").
Step 3: Storage
Store hazardous waste containers in a designated satellite accumulation area (SAA) that is:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
In a well-ventilated area, away from heat and ignition sources.
-
Within secondary containment to prevent spills from reaching drains.
Step 4: Arrange for Disposal
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Disposal of Radiolabeled [18F]this compound
The disposal of [18F]this compound requires adherence to both hazardous chemical and radioactive waste regulations. The primary strategy for fluorine-18 (B77423) is decay-in-storage.
Step 1: Decay-in-Storage
Fluorine-18 has a short half-life of approximately 109.8 minutes. This allows for the radioactivity to decay to background levels in a relatively short period.
-
Segregate Radioactive Waste: Collect all waste contaminated with [18F]this compound (solid and liquid) in designated radioactive waste containers.
-
Shielding: Store the waste containers behind appropriate shielding (e.g., lead bricks) to minimize radiation exposure to laboratory personnel.
-
Labeling for Decay: Label the container with:
-
The words "Radioactive Waste" and the universal radioactive symbol.
-
The radionuclide: "Fluorine-18" or "F-18".
-
The initial activity and the date of measurement.
-
The name of the principal investigator.
-
-
Storage for Decay: Store the waste in a designated and secure radioactive materials area. The waste should be stored for at least 10 half-lives (approximately 1100 minutes or 18.3 hours) to ensure the radioactivity has decayed to negligible levels.
Step 2: Survey for Decontamination
After the decay period, the waste must be surveyed with a radiation detection meter (e.g., a Geiger-Müller counter) to confirm that the radioactivity is indistinguishable from background levels.
Step 3: Disposal as Chemical Waste
Once the waste is confirmed to be free of detectable radioactivity, it must then be managed as hazardous chemical waste.
-
Obliterate Radioactive Markings: Completely deface or remove all radioactive labels and symbols from the container.
-
Re-label as Hazardous Waste: Re-label the container as "Hazardous Waste" following the procedures outlined for non-radioactive this compound.
-
Arrange for Disposal: Contact your EHS department for pickup as chemical waste.
Quantitative Data for Waste Management
| Parameter | Guideline | Citation |
| Hazardous Waste Storage Time Limit | Varies by generator status and local regulations; typically up to 90 days for large quantity generators. | [1] |
| Container Fill Capacity | Do not fill liquid waste containers to more than 90% capacity to allow for expansion. | [1] |
| Fluorine-18 Decay-in-Storage Time | A minimum of 10 half-lives (approx. 18.3 hours) is recommended. | |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | [2] |
Experimental Protocols
This document provides operational guidance for the disposal of this compound. For experimental protocols involving the use of this compound, please refer to your specific research and development documentation. Adherence to all safety protocols outlined in the Safety Data Sheet (SDS) for this compound is mandatory during handling and disposal.
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Chlorine (Assumed CHL2310)
Disclaimer: The following information pertains to Chlorine. The identifier "CHL2310" did not correspond to a specific chemical in available safety data sheets. The guidance provided is based on the properties and hazards of Chlorine, which should be handled with extreme caution by trained professionals in a laboratory setting.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Chlorine. Adherence to these protocols is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling Chlorine. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Respiratory | Full-face respirator with appropriate cartridges for chlorine or a self-contained breathing apparatus (SCBA)[1][2]. | Chlorine gas is fatal if inhaled[1][2]. Respiratory protection is the most critical line of defense. |
| Eye/Face | Splash-resistant safety goggles with a faceshield[2]. | Prevents severe eye damage and burns from gas or liquid contact[1][2]. An emergency eye wash fountain should be immediately accessible[2]. |
| Skin/Body | Chemical-resistant clothing and gloves[1][2][3]. For liquid chlorine, cold-insulating clothing is necessary[2]. | Protects against severe skin burns and frostbite from rapidly expanding gas[1][2]. Contaminated clothing must be removed immediately and washed before reuse[1][3]. |
| Hands | Appropriate chemical-resistant gloves[2]. | Prevents direct contact and chemical burns[1]. |
Safe Handling and Storage Procedures
Chlorine is a highly reactive and corrosive substance. Strict adherence to handling and storage protocols is essential to prevent accidents.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood[1][2][3].
-
Do not eat, drink, or smoke in areas where chlorine is handled or stored[2][3].
-
Use only with equipment of compatible materials of construction and keep reduction valves free from oil and grease[1][2].
Storage:
-
Store in a cool, dry, well-ventilated, and segregated area away from incompatible materials such as combustible materials, reducing agents, grease, and oil[1][2].
-
Keep containers tightly closed and sealed until ready for use[1].
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Situation | Immediate Action |
| Inhalation | Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration. Call a poison center or physician immediately[1]. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention for chemical burns[1][3]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and call a physician immediately[1][3]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor[1][3]. |
| Spill or Leak | Evacuate the area. If safe to do so, stop the leak. Provide adequate ventilation. Wear appropriate PPE during cleanup. Collect spillage and dispose of it as hazardous waste. Prevent release to the environment[1][2]. |
Disposal Plan
All waste containing Chlorine must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.
-
Waste Containers: Use only compatible and properly labeled containers for hazardous waste[4][5][6]. Containers must be kept closed except when adding waste[4][5][6].
-
Segregation: Incompatible wastes must be segregated to prevent dangerous reactions[6][7].
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents[5].
-
Collection: Arrange for collection by a licensed hazardous waste disposal service. Do not dispose of Chlorine down the drain or in the regular trash[5][6].
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. After rinsing and air-drying in a ventilated area, the container may be disposed of according to institutional protocols[5][7].
Experimental Workflow: Safe Handling of Chlorine Gas
The following diagram outlines the essential steps for safely handling chlorine gas in a laboratory setting.
Caption: Workflow for Safe Handling of Chlorine Gas.
References
- 1. airgas.com [airgas.com]
- 2. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 3. rochester-mn.safepersonnelsds.com [rochester-mn.safepersonnelsds.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
